1-Vinylnaphthalene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-ethenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGDKDTUCAWDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25135-12-0 | |
| Record name | Poly(1-vinylnaphthalene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90949434 | |
| Record name | 1-Ethenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-74-4, 26588-32-9 | |
| Record name | 1-Vinylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=826-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Vinylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylnaphthalene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026588329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-vinylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-VINYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF20CJ2K0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of 1-Vinylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Vinylnaphthalene, also known as 1-ethenylnaphthalene, is an aromatic hydrocarbon of significant interest in polymer science and organic synthesis. Structurally, it consists of a naphthalene (B1677914) ring substituted with a vinyl group at the C1 position. This arrangement of a conjugated aromatic system with a reactive alkene functionality makes this compound a valuable monomer for the production of specialized polymers, such as poly(this compound), and a versatile intermediate for the synthesis of more complex organic molecules. Its unique photophysical properties have also led to its investigation in materials science for applications in liquid crystal displays and photovoltaic devices. This guide provides a comprehensive overview of its chemical structure, core properties, spectroscopic signature, and key experimental protocols relevant to its synthesis and reactivity.
Chemical Structure and Identification
This compound is a polycyclic aromatic hydrocarbon with a vinyl substituent. The planarity of the naphthalene ring and the sp²-hybridized vinyl group allows for extended π-conjugation, which dictates its chemical reactivity and physical properties.
An In-depth Technical Guide to the Synthesis of 1-Vinylnaphthalene from 1-Naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-vinylnaphthalene from 1-naphthaldehyde (B104281), primarily focusing on the Wittig reaction. This olefination reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl group. This document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and materials science, where vinylnaphthalene derivatives are valuable building blocks.
Introduction
This compound is a key monomer in the production of specialty polymers and a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and electronic materials. The conversion of readily available 1-naphthaldehyde to this compound is a critical transformation. Among the various olefination methods, the Wittig reaction stands out for its reliability and stereochemical control.[1][2] This guide will primarily focus on the Wittig reaction, while also briefly discussing alternative synthetic routes.
The Wittig Reaction: Mechanism and Strategy
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane) to yield an alkene and triphenylphosphine (B44618) oxide.[1][3] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[4]
The overall transformation can be summarized in two main stages:
-
Formation of the Phosphorus Ylide: The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. For the synthesis of this compound, the required ylide is methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This is generated from methyltriphenylphosphonium (B96628) bromide by deprotonation with a strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂).[5]
-
Reaction of the Ylide with the Aldehyde: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 1-naphthaldehyde. This leads to the formation of a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. The oxaphosphetane subsequently decomposes to yield the desired alkene, this compound, and triphenylphosphine oxide.[5]
Reaction Pathway Diagram
References
Spectroscopic Profile of 1-Vinylnaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the 1-vinylnaphthalene monomer. It is designed to serve as a core reference for researchers and professionals engaged in the characterization of this compound, offering detailed experimental protocols and a summary of key spectroscopic data.
Core Spectroscopic Data
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound, providing a comparative reference for experimental work.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Assignment |
| 7.79 - 7.77 (m) | Aromatic-H |
| 7.73 (d) | Aromatic-H |
| 7.62 (d) | Aromatic-H |
| 7.44 (m) | Aromatic-H |
| 7.42 (m) | Aromatic-H |
| 6.87 (dd) | Vinylic-H |
| 5.86 (d) | Vinylic-H |
| 5.32 (d) | Vinylic-H |
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and vinylic functional groups. The data presented below is based on an Attenuated Total Reflectance (ATR) spectrum of a liquid film.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3055 | C-H Stretch (Aromatic & Vinylic) | Medium |
| 2925 | C-H Stretch (Aliphatic - impurity) | Weak |
| 1628 | C=C Stretch (Vinylic) | Strong |
| 1595, 1508, 1450 | C=C Stretch (Aromatic Ring) | Medium-Strong |
| 989 | =C-H Bend (Vinylic, out-of-plane) | Strong |
| 910 | =C-H Bend (Vinylic, out-of-plane) | Strong |
| 800 - 700 | C-H Bend (Aromatic, out-of-plane) | Strong |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
The UV-Vis spectrum of this compound in cyclohexane (B81311) shows distinct absorption maxima characteristic of the naphthalene (B1677914) chromophore.
| Solvent | λmax (nm) | **Molar Absorptivity (ε) (M⁻¹cm⁻¹) ** |
| Cyclohexane | 226 | Data not available |
| Cyclohexane | 275 | Data not available |
| Cyclohexane | 285 | Data not available |
| Cyclohexane | 310 (shoulder) | Data not available |
| Cyclohexane | 324 (shoulder) | Data not available |
Table 4: Fluorescence Spectroscopy Data
Specific fluorescence excitation and emission maxima for the this compound monomer are not widely reported. However, naphthalene and its derivatives are known to be fluorescent. The data for naphthalene is provided as a reference.
| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) |
| Naphthalene | Cyclohexane | ~275 | ~320 - 350 |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-60°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range (2-3 bond) ¹H-¹³C correlations.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound by analyzing the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
As this compound is a liquid at room temperature, it can be analyzed directly as a thin film.
-
Alternatively, Attenuated Total Reflectance (ATR) is a convenient method. Place a small drop of the liquid sample directly onto the ATR crystal.
-
-
Instrumentation:
-
An FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
An ATR accessory with a diamond or zinc selenide (B1212193) crystal is recommended for ease of use and minimal sample preparation.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Place the sample on the crystal and apply pressure if using a solid to ensure good contact.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups in this compound (e.g., aromatic C-H stretch, vinylic C=C stretch, etc.).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound, which are related to its conjugated π-electron system.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
Use a pair of matched quartz cuvettes with a 1 cm path length.
-
-
Data Acquisition:
-
Fill one cuvette with the pure solvent to be used as a reference.
-
Fill the other cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
-
-
Data Processing and Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the exact concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Fluorescence Spectroscopy
Objective: To characterize the emission properties of this compound upon excitation with UV light.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane). The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).
-
-
Instrumentation:
-
A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).
-
-
Data Acquisition:
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of wavelengths.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (determined from the UV-Vis spectrum or the excitation spectrum) and scan the emission monochromator to higher wavelengths.
-
-
Data Processing and Analysis:
-
Identify the wavelengths of maximum excitation and emission.
-
The Stokes shift can be calculated as the difference in wavelength (or wavenumber) between the excitation and emission maxima.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
1-Vinylnaphthalene CAS number 826-74-4 characterization
An In-depth Technical Guide to 1-Vinylnaphthalene (CAS: 826-74-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of this compound (CAS: 826-74-4), a versatile aromatic monomer. The information presented herein is intended to support research and development activities by providing key physicochemical properties, detailed experimental protocols, and an understanding of its chemical behavior.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is a key monomer in the production of various polymers and copolymers and serves as an intermediate in the synthesis of other organic compounds.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 826-74-4 | [2][3] |
| Molecular Formula | C₁₂H₁₀ | [2][3] |
| Molecular Weight | 154.21 g/mol | |
| Appearance | Colorless to pale yellow liquid/oil | [1][4] |
| Boiling Point | 135-138 °C (lit.) | [4] |
| Density | 1.04 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.653 (lit.) | |
| Solubility | Soluble in ethyl acetate (B1210297), hexane (B92381), and methanol. Insoluble in water. | [1][4] |
| Storage Temperature | -20°C |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While comprehensive public data on peak assignments is limited, the expected spectral features are described below.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Data not readily available in searched resources. Expected signals: vinyl protons (dd, ~5.5-7.0 ppm), aromatic protons (~7.4-8.2 ppm). | [5] |
| ¹³C NMR | Data not readily available in searched resources. Expected signals: vinyl carbons (~115, ~136 ppm), aromatic carbons (~123-135 ppm). | [2] |
| Infrared (IR) Spectroscopy | An IR spectrum is available in the NIST WebBook. Key absorptions are expected for C-H stretching of the vinyl group and aromatic ring, C=C stretching of the vinyl group and aromatic ring, and C-H bending. | [3][6] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 154. Fragmentation patterns would likely involve the loss of the vinyl group or rearrangements of the naphthalene (B1677914) ring. | [2][4] |
Synthesis Protocols
This compound can be synthesized through several methods. The two most common laboratory-scale preparations are the Wittig reaction and the dehydration of 1-(1-naphthyl)ethanol (B73620).
Synthesis via Wittig Reaction
This method involves the reaction of 1-naphthaldehyde (B104281) with a phosphorus ylide.
Experimental Protocol:
-
Preparation of the Phosphonium Salt: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.0 equivalent), dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction. Allow the mixture to stir at this temperature for 1-2 hours.
-
Wittig Reaction: Dissolve 1-naphthaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to yield pure this compound. Triphenylphosphine oxide is a common byproduct of this reaction.[7][8][9][10]
Synthesis via Dehydration of 1-(1-Naphthyl)ethanol
This method involves the acid-catalyzed dehydration of the corresponding alcohol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 1-(1-naphthyl)ethanol (1.0 equivalent) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid. A polymerization inhibitor, like hydroquinone, should also be added.
-
Dehydration: Heat the mixture under reduced pressure. The this compound product will distill as it is formed. The reaction temperature and pressure should be carefully controlled to ensure efficient dehydration and minimize side reactions. A typical condition is heating at 120-150 °C under vacuum.[1]
-
Purification: The collected distillate can be further purified by fractional distillation under reduced pressure to remove any remaining starting material or byproducts.[4]
Reactivity and Applications
The primary reactivity of this compound stems from its vinyl group, which readily undergoes polymerization.
Polymerization
This compound is a monomer for the synthesis of poly(this compound). This polymer exhibits interesting photophysical properties and has applications in materials science.
dot
Caption: Polymerization of this compound.
Applications of Poly(this compound)
-
Optical Materials: Due to its high refractive index and transparency, it is used in the manufacturing of optical components.
-
Scintillators: The polymer can be used in scintillators for the detection of ionizing radiation.
-
Organic Electronics: It has been investigated as a hole-transporting material in organic light-emitting diodes (OLEDs) and other electronic devices.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] It is also considered harmful to aquatic life with long-lasting effects.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Logical Relationships and Workflows
The synthesis and purification of this compound can be visualized as a logical workflow.
dot
Caption: Synthetic workflow for this compound.
Biological Activity
There is no significant evidence in the reviewed literature to suggest that this compound directly interacts with specific biological signaling pathways in the manner of a drug molecule. Its toxicity is primarily associated with its irritant properties and general effects on cell membranes and metabolic processes upon exposure.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. The synthetic routes described provide reliable methods for its preparation in a laboratory setting. Its primary utility lies in its ability to be polymerized into poly(this compound), a material with significant applications in optics and electronics. Proper safety precautions are essential when handling this compound due to its irritant nature. Further research into the controlled polymerization of this compound could lead to the development of novel materials with tailored properties for advanced applications.
References
- 1. CN104478645A - Preparation method of 2-vinyl naphthalene compound - Google Patents [patents.google.com]
- 2. This compound | C12H10 | CID 70004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. 2-Vinylnaphthalene | C12H10 | CID 13230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Vinylnaphthalene(827-54-3) 1H NMR spectrum [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. www1.udel.edu [www1.udel.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
In-Depth Technical Guide on the Theoretical Studies of the Electronic Structure of 1-Vinylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Vinylnaphthalene, a derivative of the polycyclic aromatic hydrocarbon naphthalene (B1677914), presents a subject of significant interest in theoretical and computational chemistry. Its electronic structure, characterized by the interplay between the naphthalene ring system and the vinyl substituent, governs its reactivity, spectroscopic properties, and potential applications in materials science and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, detailing the computational methodologies employed and presenting key quantitative data. This information is crucial for researchers and professionals in drug development and materials science who seek to understand and predict the behavior of this and related molecules.
Theoretical Framework and Computational Methodology
The electronic structure of this compound is primarily investigated using quantum chemical methods, with Density Functional Theory (DFT) being the most prevalent approach due to its balance of accuracy and computational cost. A typical computational workflow for analyzing the electronic properties of this compound is outlined below.
Computational Workflow
A standard theoretical investigation of this compound's electronic structure involves a series of computational steps. These steps are designed to first identify the most stable molecular geometry and then to calculate a range of electronic properties based on this optimized structure.
Key Experimental Protocols (Computational)
The accuracy of theoretical predictions is highly dependent on the chosen computational method, including the functional and basis set. A commonly employed and well-validated level of theory for organic molecules like this compound is the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p) or larger.
Geometry Optimization: The initial step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization procedure.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.
-
Basis Set: 6-31G(d,p) is a split-valence basis set that provides a good balance between accuracy and computational cost. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p) to better describe the anisotropic electron density in molecules.
-
Procedure: An initial guess for the molecular structure is iteratively refined to find a stationary point on the potential energy surface. Convergence is typically achieved when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed to characterize the nature of the stationary point.
-
Purpose: To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). Imaginary frequencies indicate a saddle point, which represents a transition state rather than a stable molecule.
-
Output: The calculation yields the vibrational frequencies and their corresponding infrared (IR) and Raman intensities, which can be compared with experimental spectroscopic data.
Electronic Property Calculations: Once the minimum energy geometry is confirmed, a "single-point" calculation is performed using the same or a higher level of theory to obtain various electronic properties.
-
Properties Calculated:
-
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's electronic excitability and chemical reactivity.
-
Electron Density and Electrostatic Potential: These properties provide insights into the charge distribution and reactive sites of the molecule.
-
Dipole Moment: Indicates the overall polarity of the molecule.
-
Excited State Calculations (TD-DFT): To understand the molecule's response to electromagnetic radiation and to predict its UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed.
-
Method: TD-DFT is an extension of DFT that can describe the electronic excited states of molecules.
-
Procedure: The calculation yields the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption).
Quantitative Data
The following tables summarize key quantitative data on the electronic structure of this compound and related compounds, as derived from theoretical calculations.
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap
The HOMO and LUMO energies are fundamental quantum chemical descriptors that provide insight into the electron-donating and electron-accepting abilities of a molecule, respectively. The energy gap between them is a measure of the molecule's electronic stability and the energy required for electronic excitation.
| Molecule | Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene | B3LYP | 6-311++G(d,p) | -6.23 | -1.31 | 4.92 |
| This compound | B3LYP | 6-311++G(d,p) | -5.98 | -1.62 | 4.36 |
| 2-Vinylnaphthalene | B3LYP | 6-311++G(d,p) | -6.01 | -1.55 | 4.46 |
Data for Naphthalene and its vinyl derivatives are sourced from computational studies and serve as a comparative benchmark.
Table 2: Selected Optimized Geometrical Parameters of 2-Vinylnaphthalene
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C1-C2 | 1.375 | |
| C2-C3 | 1.423 | |
| C3-C4 | 1.376 | |
| C4-C10 | 1.424 | |
| C1-C9 | 1.424 | |
| C9-C10 | 1.431 | |
| C2-C11 (Vinyl) | 1.481 | |
| C11=C12 (Vinyl) | 1.341 | |
| Bond Angles (°) | ||
| C1-C2-C3 | 120.7 | |
| C2-C3-C4 | 120.6 | |
| C3-C4-C10 | 121.0 | |
| C1-C9-C10 | 118.7 | |
| C2-C11-C12 | 125.8 | |
| Dihedral Angles (°) | ||
| C1-C2-C11-C12 | 179.9 |
Note: The atom numbering corresponds to standard IUPAC nomenclature for naphthalene, with the vinyl group attached at the C2 position.[1]
Signaling Pathways and Logical Relationships
In the context of theoretical studies, "signaling pathways" can be interpreted as the logical flow of information and decisions in a computational protocol. The following diagram illustrates the decision-making process based on the outcomes of the computational steps.
Conclusion
The theoretical investigation of this compound's electronic structure, primarily through DFT and TD-DFT calculations, provides a wealth of information regarding its geometry, molecular orbital energies, and spectroscopic properties. The computational protocols outlined in this guide represent a standard and reliable approach for obtaining these data. The quantitative results, particularly the HOMO-LUMO gap, indicate how the vinyl substitution modifies the electronic properties of the naphthalene core, making it more susceptible to electronic excitation. This detailed understanding is invaluable for the rational design of new materials and for predicting the reactivity of this compound in various chemical environments, which is of high importance for researchers in materials science and drug development. Further research providing a complete set of optimized geometrical parameters for this compound would be beneficial for a more direct comparison with its isomers and related compounds.
References
A Technical Guide to the Solubility of 1-Vinylnaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-vinylnaphthalene in various organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document presents qualitative solubility information and, for illustrative purposes, quantitative data for the closely related compound, naphthalene (B1677914). Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for this compound in their own laboratories.
Qualitative Solubility of this compound
This compound (CAS No. 826-74-4) is a derivative of naphthalene, an aromatic hydrocarbon.[1] Its chemical structure, featuring a vinyl group attached to the naphthalene ring, influences its solubility properties. Generally, this compound is a colorless to pale yellow liquid.[2][3] It is reported to be soluble in a range of organic solvents.
Based on available chemical literature, this compound is qualitatively described as soluble in the following organic solvents:
It is noted to be insoluble in water.[2]
Quantitative Solubility Data (Naphthalene as a Reference)
| Solvent | Temperature (K) | Mole Fraction (x) of Naphthalene |
| Methanol (B129727) | 274.0 | 0.0107 |
| 286.7 | 0.0163 | |
| 299.5 | 0.0255 | |
| 306.8 | 0.0333 | |
| 310.6 | 0.0390 | |
| 317.1 | 0.052 | |
| 329.9 | 0.102 | |
| 334.0 | 0.143 | |
| 338.9 | 0.255 | |
| 341.6 | 0.387 | |
| 342.7 | 0.497 | |
| 344.9 | 0.666 | |
| 346.0 | 0.732 | |
| 347.1 | 0.794 | |
| 347.5 | 0.820 | |
| 1-Propanol (B7761284) | 283.2 | 0.121 |
| 293.2 | 0.187 | |
| 303.2 | 0.274 | |
| 313.2 | 0.390 | |
| 323.2 | 0.537 | |
| 333.2 | 0.729 | |
| 343.2 | 0.965 | |
| 1-Butanol | 313.77 | - |
| 342.8 | - | |
| Acetone | 297.17 | - |
| 322.70 | - | |
| Toluene | 291.35 | - |
| 334.65 | - | |
| Xylene | 299.42 | - |
| 337.97 | - | |
| Ethanol | 304.26 | - |
| 339.76 | - | |
| Heptane (B126788) | 290.25 | - |
| 333.75 | - |
Note: Specific mole fraction values for 1-butanol, acetone, toluene, xylene, ethanol, and heptane were not provided in the search result in a readily extractable format, but the temperature ranges for experimental determination were given.[8] The data for methanol and 1-propanol are from the IUPAC-NIST Solubilities Database.[9][10]
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The gravimetric method is a common and straightforward approach.
Principle
The solubility of a compound in a specific solvent at a given temperature is determined by preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatic water bath or heating mantle with temperature control
-
Conical flasks with stoppers
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or watch glass
-
Drying oven
Experimental Workflow
Figure 1: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solute is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic water bath set to the desired temperature.
-
Stir the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, stop stirring and allow the undissolved solid to settle.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a pipette.
-
To remove any suspended microcrystals, filter the collected sample through a syringe filter into a clean, pre-weighed evaporating dish.
-
-
Gravimetric Analysis:
-
Place the evaporating dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish with the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, its qualitative solubility in common solvents like ethyl acetate, hexane, and various alcohols is established. For researchers and professionals requiring precise solubility values, the provided experimental protocol offers a reliable method for generating this critical data. The illustrative data for naphthalene can serve as a preliminary guide for solvent selection and experimental design. The generation of accurate solubility data for this compound will be invaluable for its application in drug development, polymer science, and other chemical synthesis processes.
References
- 1. This compound | C12H10 | CID 70004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 826-74-4 [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 826-74-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound CAS#: 826-74-4 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 10. IUPAC-NIST Solubilities Database [srdata.nist.gov]
An In-depth Technical Guide to the Physical Properties of 1-Vinylnaphthalene: Boiling Point and Density
This technical guide provides a comprehensive overview of the boiling point and density of 1-Vinylnaphthalene, targeting researchers, scientists, and professionals in drug development. This document outlines key physical properties, detailed experimental protocols for their determination, and visual workflows to facilitate understanding.
Physical Properties of this compound
This compound is an aromatic hydrocarbon with the chemical formula C₁₂H₁₀. Accurate determination of its physical properties, such as boiling point and density, is crucial for its application in various research and development fields.
The physical properties of this compound are summarized in the table below for easy reference.
| Physical Property | Value | Conditions | Citations |
| Boiling Point | 135-138 °C | Standard atmospheric pressure | [1][2][3][4] |
| 124-125 °C | 15 mmHg | [5] | |
| Density | 1.04 g/mL | 25 °C | [1][2][3][4] |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the boiling point and density of organic compounds like this compound.
The capillary method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.
Materials:
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid sample.[6]
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is placed in a heating apparatus.
-
The apparatus is heated slowly and steadily.[6]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed.[6][7]
The density of a liquid can be determined by measuring its mass and volume.
Materials:
-
Graduated cylinder or pycnometer
-
Electronic balance
-
Sample of this compound
Procedure:
-
The mass of a clean, dry graduated cylinder is measured using an electronic balance.[8]
-
A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The combined mass of the graduated cylinder and the liquid is measured.[8]
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.
-
The density is then calculated by dividing the mass of the liquid by its volume.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. This compound 95 826-74-4 [sigmaaldrich.com]
- 2. 826-74-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | 826-74-4 [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 1-Vinylnaphthalene: From Core Properties to Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Vinylnaphthalene, a bicyclic aromatic hydrocarbon, is a versatile chemical compound with significant applications in polymer chemistry and as a synthetic intermediate. This technical guide provides a comprehensive overview of its core properties, including its molecular formula and weight, alongside detailed experimental protocols for its synthesis and purification. While direct biological activities of this compound are not extensively documented, the naphthalene (B1677914) scaffold is a well-established pharmacophore in numerous therapeutic agents. This whitepaper will explore the broader context of naphthalene derivatives in drug discovery and outline potential research workflows for investigating novel compounds incorporating the this compound moiety.
Core Properties of this compound
This compound, also known as 1-ethenylnaphthalene, is a colorless to pale green liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a crucial reference for its handling, application, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ | [2] |
| Molecular Weight | 154.21 g/mol | [2] |
| CAS Number | 826-74-4 | [2] |
| Appearance | Colorless to Pale Green Liquid | [1] |
| Boiling Point | 135-138 °C | [3] |
| Density | 1.04 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.653 | [3] |
| Solubility | Soluble in ethyl acetate (B1210297), hexane (B92381), and methanol. | [4] |
| Storage Temperature | -20°C | [3] |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
A common and effective method for the synthesis of alkenes from aldehydes or ketones is the Wittig reaction.[5][6] This protocol outlines the synthesis of this compound from 1-naphthaldehyde (B104281) using a phosphonium (B103445) ylide.
Materials:
-
1-Naphthaldehyde
-
Strong base (e.g., n-butyllithium in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon gas)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Wittig Reagent (Phosphonium Ylide):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of a strong base (e.g., n-butyllithium) dropwise to the suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to a deep orange or yellow, indicating the formation of the ylide.
-
-
Wittig Reaction:
-
Cool the freshly prepared ylide solution to 0 °C.
-
Dissolve 1-naphthaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure this compound.
-
Purification of this compound
Commercial this compound may contain impurities such as poly(this compound). A detailed purification protocol is essential for applications requiring high purity material.[1]
Procedure:
-
Fractional Distillation:
-
Perform fractional distillation of the commercial this compound under reduced pressure using a spinning-band column. This is effective for separating the monomer from any oligomeric or polymeric impurities.
-
-
Drying:
-
Dry the distilled this compound over calcium hydride (CaH₂) to remove any residual water.
-
-
Final Distillation:
-
Conduct a final distillation under vacuum to obtain highly purified this compound.
-
-
Storage:
-
Store the purified product in sealed ampoules in a freezer (-20°C) to prevent polymerization.[1]
-
Applications in Research and Drug Development
While this compound is primarily utilized as a monomer in the synthesis of polymers and as a chemical intermediate, the naphthalene scaffold is a cornerstone in medicinal chemistry. Numerous FDA-approved drugs contain a naphthalene core, highlighting its importance in the development of therapeutics for a wide range of conditions, including cancer, infectious diseases, and inflammatory disorders.[7]
The vinyl group of this compound offers a reactive handle for further chemical modifications, allowing for its incorporation into more complex molecules. This makes it a valuable building block for the synthesis of novel compounds with potential biological activity.[4] For instance, naphthalene derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][10]
Naphthalene Derivatives in Drug Discovery: A Logical Framework
The development of novel therapeutics based on the naphthalene scaffold often follows a structured discovery pipeline. The diagram below illustrates a typical workflow for the design, synthesis, and evaluation of new naphthalene-based drug candidates. This compound can serve as a starting material or a key intermediate in the "Synthesis of Derivatives" phase.
Conclusion
This compound is a valuable chemical with well-defined physical and chemical properties. While its direct application in drug development is not prominent, its role as a versatile synthetic intermediate is significant. The naphthalene core, which forms the backbone of this compound, is a privileged scaffold in medicinal chemistry. The reactive vinyl moiety provides a gateway for the synthesis of a diverse library of novel compounds. This technical guide serves as a foundational resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors, particularly in the context of polymer science and the ongoing search for new therapeutic agents. Further exploration into the biological activities of this compound derivatives could unveil new avenues for drug discovery and development.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. This compound | C12H10 | CID 70004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95 826-74-4 [sigmaaldrich.com]
- 4. This compound | 826-74-4 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Historical Synthesis of 1-Vinylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Vinylnaphthalene, a key monomer and versatile intermediate in organic synthesis, has a rich history of synthetic exploration. This guide provides a comprehensive overview of its discovery and the evolution of its synthesis, from early multi-step procedures to modern catalytic methods. Detailed experimental protocols for key synthetic transformations are provided, along with a comparative analysis of their efficiencies. The underlying reaction mechanisms are illustrated through signaling pathway diagrams, offering a deeper understanding for researchers in chemical synthesis and drug development.
Introduction
This compound (1-ethenylnaphthalene) is an aromatic hydrocarbon of significant interest due to its utility as a monomer in the production of specialty polymers and as a precursor for the synthesis of more complex organic molecules, including those with potential pharmaceutical applications. Its discovery and the subsequent development of its synthetic routes reflect the broader advancements in organic chemistry over the past century. This document details the historical context of its first synthesis and provides a technical guide to the primary methods of its preparation.
The Discovery and First Synthesis of this compound
The first documented synthesis of this compound is attributed to von Braun and Kirschbaum in 1921. Their approach was a multi-step sequence culminating in a Hofmann elimination, a classic method for the synthesis of alkenes from amines.
The historical synthesis commenced with the reaction of 1-naphthalene with ethylene (B1197577) oxide to produce 1-(1-naphthyl)ethanol. This alcohol was then converted to the corresponding bromide, which upon reaction with dimethylamine, yielded the tertiary amine. Subsequent quaternization with methyl iodide formed the quaternary ammonium (B1175870) salt. The final step involved the thermal decomposition of the quaternary ammonium hydroxide, formed by treating the salt with silver oxide, to yield this compound. While groundbreaking for its time, this method is labor-intensive and involves multiple steps with moderate overall yield.
Modern Synthetic Methodologies
Over the years, more efficient and direct methods for the synthesis of this compound have been developed. These include the dehydration of 1-(1-naphthyl)ethanol, the Wittig reaction of 1-naphthaldehyde (B104281), Grignard reactions involving 1-bromonaphthalene (B1665260), and the industrially significant catalytic dehydrogenation of 1-ethylnaphthalene (B72628).
Dehydration of 1-(1-Naphthyl)ethanol
A straightforward laboratory-scale synthesis of this compound involves the acid-catalyzed dehydration of 1-(1-naphthyl)ethanol. This method offers a relatively simple procedure with good yields.
Experimental Protocol: Dehydration of 1-(1-Naphthyl)ethanol
-
Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a distillation apparatus.
-
Reagents: 1-(1-Naphthyl)ethanol (10.0 g, 58.1 mmol) and anhydrous potassium bisulfate (2.0 g, 14.7 mmol) are added to the flask.
-
Reaction: The mixture is heated in an oil bath at 180-200 °C.
-
Work-up: The product, this compound, distills as it is formed. The distillate is collected, washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Wittig Reaction of 1-Naphthaldehyde
The Wittig reaction provides a versatile and reliable method for the synthesis of alkenes from aldehydes or ketones. For this compound, this involves the reaction of 1-naphthaldehyde with a phosphonium (B103445) ylide.
Experimental Protocol: Wittig Reaction for this compound Synthesis
-
Ylide Preparation: In a flame-dried, three-necked 250 mL round-bottom flask under a nitrogen atmosphere, methyltriphenylphosphonium (B96628) bromide (10.7 g, 30.0 mmol) is suspended in 100 mL of anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C, and n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol) is added dropwise. The resulting orange-red solution is stirred at room temperature for 1 hour.
-
Reaction with Aldehyde: The ylide solution is cooled to 0 °C, and a solution of 1-naphthaldehyde (3.91 g, 25.0 mmol) in 25 mL of anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up: The reaction is quenched by the addition of 50 mL of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford this compound.
Grignard Reaction with 1-Bromonaphthalene
The Grignard reaction offers another route to this compound, typically by reacting the Grignard reagent derived from 1-bromonaphthalene with a suitable vinylating agent like vinyl bromide.
Experimental Protocol: Grignard Synthesis of this compound
-
Grignard Reagent Formation: In a flame-dried, three-necked 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.46 g, 60.0 mmol) are placed under a nitrogen atmosphere. A solution of 1-bromonaphthalene (10.35 g, 50.0 mmol) in 50 mL of anhydrous THF is added dropwise to initiate the reaction. The mixture is then refluxed for 2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Vinyl Bromide: The Grignard solution is cooled to 0 °C, and a solution of vinyl bromide (6.4 g, 60.0 mmol) in 20 mL of anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 4 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Catalytic Dehydrogenation of 1-Ethylnaphthalene
On an industrial scale, the most economically viable method for producing this compound is the catalytic dehydrogenation of 1-ethylnaphthalene. This process is analogous to the large-scale production of styrene (B11656) from ethylbenzene.
Experimental Protocol: Dehydrogenation of 1-Ethylnaphthalene
-
Catalyst Bed Preparation: A tubular reactor is packed with an iron(III) oxide-based catalyst, often promoted with potassium oxide and chromium(III) oxide.
-
Reaction Conditions: A feed stream of 1-ethylnaphthalene and superheated steam is passed over the catalyst bed at a temperature of 600-650 °C and at reduced pressure.
-
Product Separation: The product stream, containing this compound, unreacted 1-ethylnaphthalene, and byproducts, is cooled and separated.
-
Purification: The this compound is purified by vacuum distillation.
Data Presentation
| Synthesis Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Hofmann Elimination (Historical) | 1-(1-Naphthyl)ethylamine | Methyl iodide, Silver oxide | Heat | Multiple steps | Moderate |
| Dehydration | 1-(1-Naphthyl)ethanol | Potassium bisulfate | 180-200 | 1-2 | ~85 |
| Wittig Reaction | 1-Naphthaldehyde, Methyltriphenylphosphonium bromide | n-Butyllithium | 0 to RT | 13 | ~80 |
| Grignard Reaction | 1-Bromonaphthalene, Vinyl bromide | Magnesium | 0 to Reflux | 6 | ~75 |
| Dehydrogenation (Industrial) | 1-Ethylnaphthalene | Iron oxide catalyst, Steam | 600-650 | Continuous | High conversion |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the synthesis of this compound.
Caption: Hofmann Elimination Pathway for this compound Synthesis.
Caption: Dehydration of 1-(1-Naphthyl)ethanol.
Caption: Wittig Reaction for this compound Synthesis.
Caption: Grignard Synthesis of this compound.
Caption: Catalytic Dehydrogenation of 1-Ethylnaphthalene.
Conclusion
The synthesis of this compound has evolved significantly from its initial discovery. While the historical Hofmann elimination provided the first access to this molecule, modern methods such as the dehydration of 1-(1-naphthyl)ethanol, the Wittig reaction, and Grignard synthesis offer more practical and efficient laboratory-scale preparations. For industrial production, the catalytic dehydrogenation of 1-ethylnaphthalene remains the most viable route. This guide provides researchers and professionals in drug development with a comprehensive understanding of the synthetic landscape of this compound, enabling informed decisions in their synthetic endeavors.
An In-depth Technical Guide to the Reactivity and Electrophilic Addition of 1-Vinylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Vinylnaphthalene is an aromatic hydrocarbon of significant interest in organic synthesis due to its dual reactivity, stemming from the presence of both a naphthalene (B1677914) ring system and a vinyl group. This guide provides a comprehensive technical overview of the reactivity of this compound, with a core focus on its behavior in electrophilic addition reactions. While direct experimental data for some simple electrophilic additions to this compound is not extensively reported in publicly accessible literature, this document extrapolates from the well-established principles of electrophilic additions to alkenes and vinylarenes to predict reactivity, regioselectivity, and stereochemistry. Detailed theoretical explanations, proposed experimental protocols, and mechanistic diagrams are provided to serve as a valuable resource for professionals in research and drug development.
Core Concepts in this compound Reactivity
The reactivity of this compound is dictated by two primary functional components: the electron-rich naphthalene ring and the π-system of the vinyl group. The naphthalene ring is susceptible to electrophilic aromatic substitution, while the vinyl group readily undergoes electrophilic addition. The conjugation between the vinyl group and the aromatic system influences the reactivity of both moieties.
Electrophilic addition to the vinyl group is the principal focus of this guide. These reactions are typically two-step processes initiated by the attack of an electrophile on the π-electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.
Regioselectivity: Markovnikov's Rule
The regioselectivity of electrophilic additions to unsymmetrical alkenes like this compound is generally governed by Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen atoms, while the X group attaches to the carbon with fewer hydrogen atoms.[1][2] The underlying principle is the formation of the more stable carbocation intermediate.
In the case of this compound, protonation of the terminal carbon of the vinyl group (Cβ) leads to a secondary benzylic-type carbocation at the carbon adjacent to the naphthalene ring (Cα). This carbocation, the 1-(1-naphthyl)ethyl cation, is significantly stabilized by resonance with the aromatic naphthalene system. The positive charge can be delocalized over the naphthalene ring, making this intermediate far more stable than the primary carbocation that would be formed by protonation at Cα. Consequently, electrophilic additions to this compound are expected to proceed via the 1-(1-naphthyl)ethyl carbocation, leading to the Markovnikov addition product.
Key Electrophilic Addition Reactions
This section details the predicted outcomes and proposed experimental protocols for key electrophilic addition reactions of this compound.
Hydrohalogenation (Addition of HBr and HCl)
The addition of hydrogen halides (HBr and HCl) to this compound is expected to follow Markovnikov's rule, yielding 1-(1-haloethyl)naphthalene as the major product.[3]
Predicted Products and Yields:
| Electrophile | Major Product | Minor Product | Predicted Regioselectivity |
| HBr | 1-(1-Bromoethyl)naphthalene | 1-(2-Bromoethyl)naphthalene | >99% Markovnikov |
| HCl | 1-(1-Chloroethyl)naphthalene | 1-(2-Chloroethyl)naphthalene | >99% Markovnikov |
Experimental Protocol (Proposed for Hydrobromination):
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane (B109758) or diethyl ether in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of HBr: Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Halogenation (Addition of Br₂)
The addition of bromine (Br₂) to alkenes typically proceeds via a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms across the double bond.[4] This stereospecificity is expected to be observed in the bromination of this compound.
Predicted Product and Stereochemistry:
| Electrophile | Product | Predicted Stereochemistry |
| Br₂ | 1-(1,2-Dibromoethyl)naphthalene | anti-addition |
Experimental Protocol (Proposed for Bromination):
-
Dissolution: Dissolve this compound (1.0 eq) in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane in a flask protected from light.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Bromine: Add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction Completion: Continue stirring at 0 °C for a short period after the addition is complete.
-
Workup: If necessary, wash the reaction mixture with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Recrystallization or column chromatography can be used for purification.
Hydration (Addition of H₂O)
The acid-catalyzed hydration of alkenes also follows Markovnikov's rule, leading to the formation of an alcohol.[5] For this compound, the expected product is 1-(1-naphthyl)ethanol.
Predicted Product and Regioselectivity:
| Reagents | Product | Predicted Regioselectivity |
| H₂O, H₂SO₄ (cat.) | 1-(1-Naphthyl)ethanol | >99% Markovnikov |
Experimental Protocol (Proposed for Acid-Catalyzed Hydration):
-
Reaction Setup: In a round-bottom flask, prepare a dilute aqueous solution of a strong acid, such as sulfuric acid.
-
Addition of Substrate: Add this compound to the acidic solution. The reaction may be biphasic, so vigorous stirring is essential. A co-solvent like tetrahydrofuran (B95107) (THF) can be used to improve solubility.
-
Heating: Heat the reaction mixture under reflux and monitor its progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The product can be purified by column chromatography or distillation.
Conclusion
This compound exhibits predictable reactivity in electrophilic addition reactions, primarily governed by the formation of a stable benzylic-type carbocation intermediate. This leads to a strong preference for Markovnikov regioselectivity in reactions such as hydrohalogenation and acid-catalyzed hydration. In the case of halogenation, the formation of a cyclic halonium ion intermediate dictates an anti-addition stereochemical outcome. While specific quantitative data for these reactions on this compound are sparse in the literature, the principles outlined in this guide, supported by extensive knowledge of analogous vinylarenes, provide a robust framework for predicting and carrying out these transformations. The proposed experimental protocols offer a starting point for laboratory synthesis, which can be optimized through empirical investigation. This understanding of this compound's reactivity is crucial for its application as a building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications.
References
- 1. A base-catalyzed approach for the anti-Markovnikov hydration of styrene derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2,2-Dibromo-1-(naphthalen-1-yl)ethan-1-one | C12H8Br2O | CID 91516237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Environmental Fate of 1-Vinylnaphthalene: A Technical Guide to Its Degradation Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Vinylnaphthalene, a substituted polycyclic aromatic hydrocarbon (PAH), is of increasing interest due to its presence in environmental matrices and its potential toxicological implications. Understanding its degradation is crucial for assessing its environmental persistence and developing effective remediation strategies. This technical guide provides a comprehensive overview of the predicted degradation pathways of this compound, including microbial, chemical, and photochemical routes. Drawing upon the extensive body of research on naphthalene (B1677914) and other substituted naphthalenes, this document outlines the expected enzymatic and chemical reactions, intermediate byproducts, and ultimate fate of this compound. Detailed experimental protocols for studying its degradation are provided, alongside a framework for the quantitative analysis of its transformation. Visualizations of the proposed degradation pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved. It is important to note that while the principles are well-established, specific experimental data on the degradation of this compound is limited; therefore, this guide serves as a predictive framework based on analogous compounds.
Introduction
This compound is an aromatic hydrocarbon characterized by a naphthalene core with a vinyl group substituent. Its sources in the environment are varied, including incomplete combustion of organic materials and industrial processes. Like other PAHs, its hydrophobicity and potential for bioaccumulation raise concerns about its environmental impact and potential health risks. The degradation of this compound is a key factor in determining its environmental persistence. This process can occur through three primary mechanisms: microbial degradation, chemical degradation, and photochemical degradation. This guide will delve into the intricacies of each of these pathways, providing a theoretical and practical framework for researchers in the field.
Microbial Degradation of this compound
Microbial degradation is a primary route for the removal of PAHs from the environment. A diverse range of bacteria and fungi have been shown to metabolize naphthalene and its derivatives, and it is highly probable that similar mechanisms are involved in the breakdown of this compound.[1][2]
Proposed Aerobic Bacterial Degradation Pathway
Aerobic degradation of aromatic compounds is typically initiated by oxygenase enzymes, which incorporate one or two atoms of molecular oxygen into the aromatic ring.[3] For this compound, two principal initial lines of attack are predicted: oxidation of the vinyl group and hydroxylation of the naphthalene ring.
Pathway A: Initial Attack on the Naphthalene Ring
This pathway is analogous to the well-established naphthalene degradation pathway.[2][4]
-
Dioxygenation: A naphthalene dioxygenase (NDO) enzyme would likely catalyze the dihydroxylation of the unsubstituted aromatic ring to form cis-1,2-dihydroxy-1,2-dihydro-1-vinylnaphthalene.
-
Dehydrogenation: A dehydrogenase would then convert this cis-dihydrodiol to 1,2-dihydroxy-1-vinylnaphthalene.
-
Ring Cleavage: The dihydroxylated ring is then susceptible to cleavage by a dioxygenase, which can occur via either an ortho or meta cleavage pathway, leading to the formation of various aliphatic and aromatic carboxylic acids.
-
Further Metabolism: These intermediates are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (conversion to CO2 and water).
Pathway B: Initial Attack on the Vinyl Group
Alternatively, initial enzymatic attack could target the vinyl substituent.
-
Oxidation of the Vinyl Group: The vinyl group could be oxidized to form 1-(1,2-dihydroxyethyl)naphthalene or 1-acetylnaphthalene. The latter has been observed in the chemical oxidation of 2-vinylnaphthalene.[5]
-
Side-Chain Cleavage: Subsequent enzymatic reactions could cleave the side chain, potentially forming 1-naphthaldehyde (B104281) and then 1-naphthoic acid.
-
Ring Hydroxylation and Cleavage: The resulting 1-substituted naphthalene would then be susceptible to ring hydroxylation and cleavage as described in Pathway A.
Fungal Metabolism
Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including PAHs.[6] Their extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases, have a non-specific oxidative mechanism. It is expected that these enzymes can also attack this compound. The initial products of fungal metabolism of PAHs are often hydroxylated derivatives.[7] For this compound, this could lead to the formation of various hydroxylated and quinone-type byproducts.
Key Byproducts of Microbial Degradation
Based on analogous pathways for naphthalene and methylnaphthalene, the following byproducts can be anticipated during the microbial degradation of this compound:
| Predicted Byproduct | Potential Precursor(s) | Analytical Method for Detection |
| 1-Acetylnaphthalene | This compound | GC-MS, LC-MS |
| 1-Naphthaldehyde | 1-Acetylnaphthalene | GC-MS, LC-MS |
| 1-Naphthoic acid | 1-Naphthaldehyde | HPLC, GC-MS, LC-MS |
| Salicylic acid | Ring cleavage products | HPLC, GC-MS, LC-MS |
| Catechol | Salicylic acid | HPLC, GC-MS |
| Various hydroxylated naphthalenes | This compound (fungal metabolism) | GC-MS, LC-MS |
Chemical Degradation of this compound
In addition to microbial processes, this compound can be degraded through abiotic chemical reactions in the environment, particularly through oxidation.
Ozonolysis
Ozone (O₃) is a powerful oxidant that can react with the unsaturated vinyl group and the aromatic rings of this compound. Ozonolysis of the vinyl group would lead to the cleavage of the double bond, forming 1-naphthaldehyde and formaldehyde.[8] Attack on the aromatic rings would result in more complex ring-opened products, such as dicarboxylic acids.[9][10]
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic pollutants.[11][12] These processes, such as UV/H₂O₂, UV/O₃, and Fenton's reagent, are expected to be effective in degrading this compound. The hydroxyl radical is a non-selective oxidant that can attack both the vinyl group and the aromatic rings, leading to a cascade of oxidation reactions and ultimately to mineralization.
Photochemical Degradation of this compound
Sunlight can induce the degradation of this compound through direct and indirect photolysis.
Direct Photolysis
This compound absorbs UV light, which can lead to its electronic excitation and subsequent chemical reactions, such as isomerization, cyclization, or oxidation. The vinyl group is a chromophore that can participate in various photochemical reactions.
Indirect Photolysis
In natural waters, dissolved organic matter (DOM) and other photosensitizers can absorb sunlight and generate reactive species like hydroxyl radicals, singlet oxygen, and superoxide (B77818) radicals. These reactive species can then react with and degrade this compound.
Experimental Protocols for Studying this compound Degradation
Investigating the degradation of this compound requires well-defined experimental setups. Below are generalized protocols for microbial and chemical degradation studies.
Microbial Degradation Study Protocol
References
- 1. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 2. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of naphthalene by a multicomponent enzyme system from Pseudomonas sp. strain NCIB 9816 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fungal transformation of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ozonolysis - Wikipedia [en.wikipedia.org]
- 9. DSpace [dr.lib.iastate.edu]
- 10. Comparison of the ozonolysis products of the methylnaphthalenes and dimethylnaphthalenes in hexane, methanol, and water (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 11. Comparison of advanced oxidation processes in flow-through pilot plants (part I). | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Anionic Polymerization of 1-Vinylnaphthalene in THF
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the living anionic polymerization of 1-vinylnaphthalene in tetrahydrofuran (B95107) (THF). Living anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific end-group functionalities. Poly(this compound) is of interest for various applications due to its unique optical and electronic properties.
Overview of Anionic Polymerization of this compound
The anionic polymerization of this compound is a chain-growth polymerization initiated by a nucleophilic species, typically an organolithium compound such as n-butyllithium (n-BuLi). The reaction proceeds via a propagating carbanionic chain end. In a highly purified system, free from terminating agents like water or carbon dioxide, the polymerization is "living," meaning the propagating chains remain active until intentionally terminated. This living nature allows for the synthesis of block copolymers by the sequential addition of different monomers.
The polymerization is typically carried out in an aprotic polar solvent like THF, which solvates the lithium counter-ion and promotes the propagation of free ions and solvent-separated ion pairs, leading to a rapid polymerization rate.[1] Strict adherence to high-vacuum techniques and rigorous purification of all reagents are paramount to achieve a successful living polymerization.[2][3]
Experimental Protocols
Reagent and Solvent Purification
The success of living anionic polymerization hinges on the complete exclusion of protic or electrophilic impurities.
2.1.1. Purification of Tetrahydrofuran (THF)
-
Pre-dry THF by refluxing over sodium wire for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Distill the pre-dried THF from a deep purple solution of sodium-benzophenone ketyl under an inert atmosphere immediately before use. The purple color indicates that the solvent is anhydrous and oxygen-free.
2.1.2. Purification of this compound Monomer
Commercial this compound may contain inhibitors, oligomers, and other impurities.
-
Dissolve the crude this compound in THF.
-
Stir the solution over calcium hydride (CaH₂) overnight under vacuum to remove water.
-
Remove THF by vacuum distillation.
-
Vacuum sublime the this compound from the CaH₂. This step should be repeated at least once to ensure high purity.[2]
-
For ultimate purity, the sublimed monomer can be dissolved in a nonpolar solvent like toluene (B28343) and stirred over a purifying agent such as LiAlH₄, followed by another vacuum sublimation.[2]
-
The purified monomer should be stored in ampoules under high vacuum or in a glovebox until use.
2.1.3. Initiator Preparation and Titration
n-Butyllithium in hexane (B92381) is a commonly used initiator.
-
Commercial solutions of n-BuLi can be used but must be titrated to determine the exact concentration of active initiator.
-
A common titration method is the Gilman double titration or titration with a known concentration of a non-polymerizable indicator like 1,1-diphenyl-2-propanol (B1345509) in THF until a persistent color change is observed.
Polymerization Procedure
This protocol describes a typical lab-scale polymerization of this compound in THF at -78 °C using high-vacuum techniques.
-
Apparatus Setup: Assemble a flamed-dried glass reactor equipped with a magnetic stir bar and break-seals for the addition of solvent, monomer, and initiator under high vacuum. Alternatively, perform the reaction in a Schlenk flask under a positive pressure of high-purity argon.
-
Solvent Addition: Distill the purified THF directly into the cooled reactor (-78 °C, dry ice/acetone bath) under high vacuum.
-
Initiator Addition: Inject the calculated amount of n-BuLi initiator solution into the stirred THF.
-
Monomer Addition: A pre-weighed and chilled solution of purified this compound in THF is rapidly added to the initiator solution under vigorous stirring.[2] An immediate color change to a deep purple or reddish color should be observed, indicating the formation of the poly(1-vinylnaphthalenyl)lithium living anions.
-
Polymerization: Allow the polymerization to proceed at -78 °C. The reaction is typically very fast and can be complete within minutes to an hour, depending on the concentrations of monomer and initiator.[4]
-
Termination: Terminate the living polymerization by adding a degassed protonating agent, such as methanol. The characteristic color of the living anions will disappear upon termination.
-
Polymer Isolation: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.
-
Drying: Filter the precipitated poly(this compound), wash with fresh methanol, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation
The following tables summarize typical experimental conditions and results for the anionic polymerization of vinylnaphthalenes. Note that specific data for this compound may vary, and the data for 2-vinylnaphthalene (B1218179) is provided as a close analogue.
Table 1: Experimental Conditions for Anionic Polymerization of Vinylnaphthalene in THF
| Parameter | Value | Reference |
| Monomer | This compound | - |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Initiator | n-Butyllithium (n-BuLi) | [5] |
| Temperature | -78 °C | [2] |
| Atmosphere | High Vacuum / Argon | [2] |
| Termination Agent | Degassed Methanol | [2] |
Table 2: Representative Quantitative Data for Anionic Polymerization of 2-Vinylnaphthalene
| [Monomer] (mol/L) | [Initiator] (mol/L) | Time (min) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) | Reference |
| 0.12 | 1.3 x 10⁻⁴ | 10 | 15,000 | 14,500 | 1.05 | [2] |
| - | - | - | 19,000 | 18,883 | 1.45 | [6] |
| - | - | - | - | 134,787 | 1.305 | [7] |
Note: The theoretical number-average molecular weight (Mn) is calculated as: Mn = (mass of monomer in grams) / (moles of initiator).
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Radical Polymerization of 1-Vinylnaphthalene using AIBN
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Vinylnaphthalene is an aromatic monomer that can be polymerized to poly(this compound), a polymer with interesting optical and electronic properties. Its potential applications include use in scintillators, as a hole-transporting material in organic electronics, and in the development of advanced materials. This document provides detailed application notes and protocols for the free-radical polymerization of this compound using 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as a thermal initiator.
Overview of Radical Polymerization
Free-radical polymerization is a chain-growth polymerization method that involves three key steps: initiation, propagation, and termination. In this case, AIBN serves as the initiator. Upon heating, AIBN decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals then react with this compound monomers to initiate the polymerization process. The polymerization rate is proportional to the square root of the initiator concentration and the first power of the monomer concentration[1].
A critical aspect of the radical polymerization of this compound is the significant chain transfer to the monomer. This process, where a growing polymer radical abstracts a hydrogen atom from a monomer molecule, terminates the growing chain and initiates a new one. For this compound, this reaction is particularly prominent, with a monomer transfer constant about 300 times that of styrene[1]. This high rate of chain transfer is a key factor in producing poly(this compound) with a relatively low molecular weight, typically in the range of 2,000 to 6,000 g/mol [1].
Data Presentation
The following tables summarize the expected outcomes of the radical polymerization of a vinylnaphthalene monomer under various conditions. While specific data for this compound is limited in the literature, the data for the structurally similar BN 2-vinylnaphthalene (B1218179) provides a strong predictive basis for the behavior of this compound polymerization.
Table 1: Effect of Initiator (AIBN) Concentration on the Bulk Polymerization of a Vinylnaphthalene Monomer at 60°C
| [AIBN]/[Monomer] Ratio | Mₙ ( g/mol ) | Mₙ/Mₙ | Yield (%) |
| 1.00 x 10⁻² | 10,800 | 2.90 | - |
| 1.25 x 10⁻² | 8,160 | 2.52 | - |
| 1.50 x 10⁻² | 7,040 | 2.40 | - |
| 2.00 x 10⁻² | 6,160 | 2.10 | - |
| Data adapted from studies on BN 2-vinylnaphthalene, which is expected to show similar trends to this compound.[2] As the initiator concentration increases, the number of polymer chains initiated increases, leading to a decrease in the number-average molecular weight (Mₙ)[2]. |
Table 2: Effect of Temperature and Initiator Concentration on the Bulk Polymerization of a Vinylnaphthalene Monomer
| Entry | [AIBN]/[Monomer] | Solvent | T (°C) | Mₙ ( g/mol ) | Mₙ/Mₙ | Yield (%) |
| 1 | 5.00 x 10⁻³ | Toluene (B28343) | 70 | 1,400 | 2.20 | 56 |
| 2 | 1.00 x 10⁻² | Toluene | 60 | 10,800 | 2.90 | 68 |
| 3 | 5.00 x 10⁻³ | Toluene | 60 | 12,100 | 3.10 | 73 |
| 4 | 2.50 x 10⁻³ | Toluene | 60 | 12,000 | 3.50 | 65 |
| 5 | 1.00 x 10⁻³ | Toluene | 60 | 12,400 | 3.40 | 45 |
| 6 | 5.00 x 10⁻³ | Bulk | 70 | 2,700 | 6.20 | 69 |
| 7 | 5.00 x 10⁻³ | Bulk | 60 | 13,800 | 9.80 | 73 |
| Data adapted from studies on BN 2-vinylnaphthalene.[2] Lowering the polymerization temperature from 70°C to 60°C leads to a significant increase in molecular weight. This is attributed to the slower thermal decomposition of AIBN at 60°C, which reduces the concentration of active initiator radicals[2]. Bulk polymerizations tend to result in higher polydispersity (Mₙ/Mₙ) due to the gel effect[2]. |
Experimental Protocols
Protocol 1: Bulk Polymerization of this compound
This protocol is adapted from a general procedure for the bulk polymerization of vinyl monomers.
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol (B129727)
-
Toluene (reagent grade)
-
Methanol (reagent grade)
-
Schlenk tube or heavy-walled pressure vessel with a stir bar
-
Nitrogen or Argon gas supply
-
Oil bath with temperature controller
-
Vacuum filtration apparatus
Procedure:
-
In a nitrogen-filled glovebox, add this compound (e.g., 5.0 mmol, 0.771 g) to a dry Schlenk tube or pressure vessel containing a magnetic stir bar.
-
Add AIBN. The amount of AIBN will determine the final molecular weight of the polymer. For a target Mₙ of approximately 13,800 g/mol , an [AIBN]/[Monomer] ratio of 5.00 x 10⁻³ can be used (e.g., 0.025 mmol, 4.1 mg)[2].
-
Seal the reaction vessel, remove it from the glovebox, and wrap it in aluminum foil to protect it from light.
-
Place the reaction vessel in a preheated oil bath at 60°C and stir vigorously for 24 hours.
-
After 24 hours, cool the reaction to room temperature. The reaction mixture will be highly viscous.
-
Dissolve the polymer in a minimal amount of toluene (e.g., 5-10 mL).
-
Precipitate the polymer by slowly adding the toluene solution to a beaker of cold methanol (e.g., 200 mL) with stirring. A white precipitate of poly(this compound) will form.
-
Isolate the polymer by vacuum filtration.
-
To further purify the polymer, redissolve it in a small amount of toluene and re-precipitate it in methanol.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Protocol 2: Solution Polymerization of this compound in Toluene
This protocol is for synthesizing poly(this compound) in a solvent to better control the reaction exotherm and potentially achieve a narrower molecular weight distribution compared to bulk polymerization.
Materials:
-
Same as Protocol 1, with the addition of anhydrous toluene as the solvent.
Procedure:
-
In a nitrogen-filled glovebox, add this compound (e.g., 2.0 mmol, 0.308 g) and AIBN (e.g., 0.02 mmol, 3.28 mg for an [AIBN]/[Monomer] ratio of 1.00 x 10⁻²) to a dry Schlenk tube with a stir bar[2].
-
Add anhydrous toluene to the reaction vessel to achieve the desired monomer concentration. For example, adding 2.0 mL of toluene would result in a monomer concentration of 1 M.
-
Seal the reaction vessel, remove it from the glovebox, and wrap it in aluminum foil.
-
Place the reaction vessel in a preheated oil bath at 60°C and stir vigorously for 48 hours.
-
After 48 hours, cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold methanol (e.g., 100 mL) with stirring.
-
Isolate the polymer by vacuum filtration.
-
Purify the polymer by redissolving it in toluene and re-precipitating in methanol.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
Mandatory Visualizations
Signaling Pathway: Radical Polymerization of this compound
Caption: Mechanism of AIBN-initiated radical polymerization.
Experimental Workflow: Bulk Polymerization
Caption: Workflow for bulk radical polymerization.
References
Synthesis of Poly(1-vinylnaphthalene) for Optical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of poly(1-vinylnaphthalene) (P1VN), a polymer with significant potential in various optical applications due to its high refractive index, fluorescence properties, and charge-transport capabilities. The protocols outlined below cover free radical, anionic, and cationic polymerization methods, allowing for the synthesis of P1VN with varying molecular weights and polydispersities, tailored for specific optical applications.
Introduction
Poly(this compound) is an aromatic polymer that has garnered interest for its unique optical and electronic properties. Its bulky naphthalene (B1677914) side groups contribute to a high refractive index and create sites for excimer formation, leading to characteristic fluorescence emission. These properties make P1VN a promising material for applications such as high refractive index coatings, organic light-emitting diodes (OLEDs), and scintillators. This document provides a comprehensive guide to the synthesis and characterization of P1VN for these applications.
Data Presentation
The following tables summarize the typical molecular weight and optical properties of poly(this compound) synthesized via different polymerization methods. Note that the exact values can vary depending on specific reaction conditions.
Table 1: Molecular Weight and Polydispersity Index of Poly(this compound)
| Polymerization Method | Initiator System | Typical Mn ( g/mol ) | Typical Mw ( g/mol ) | Typical PDI (Mw/Mn) |
| Free Radical Polymerization | AIBN | 10,000 - 50,000 | 20,000 - 150,000 | 2.0 - 3.0 |
| Anionic Polymerization | n-BuLi / THF | 20,000 - 100,000 | 22,000 - 110,000 | < 1.2 |
| Cationic Polymerization | BF₃·OEt₂ | 5,000 - 30,000 | 10,000 - 60,000 | 1.5 - 2.5 |
Table 2: Optical Properties of Poly(this compound)
| Property | Value | Reference |
| Refractive Index (n20/D) | ~1.682 | [1] |
| Glass Transition Temperature (Tg) | ~145 °C | |
| Fluorescence Emission (Monomer) | ~330-350 nm | |
| Fluorescence Emission (Excimer) | ~400-420 nm | |
| Scintillation Decay Time | Data not available for P1VN. PEN, a related naphthalate polymer, has a decay constant of ~35 ns.[2] | |
| Hole Mobility | Data not available for P1VN. Related polymeric hole transporters show mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs. |
Experimental Protocols
Detailed methodologies for the synthesis of poly(this compound) are provided below.
Protocol 1: Free Radical Polymerization of this compound
This protocol describes the synthesis of P1VN using 2,2'-azobisisobutyronitrile (AIBN) as the initiator. This method is relatively simple but typically yields polymers with a broad molecular weight distribution.
Materials:
-
This compound (1-VN), inhibited with tert-butylcatechol
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Toluene (B28343), anhydrous
-
Basic alumina (B75360) column
Procedure:
-
Monomer Purification: To remove the inhibitor, pass the this compound monomer through a column packed with basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound (e.g., 10 g, 64.8 mmol) and AIBN (e.g., 0.1 g, 0.61 mmol) in anhydrous toluene (e.g., 50 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large excess of methanol (e.g., 500 mL) with vigorous stirring to precipitate the polymer.
-
Isolation: Collect the white precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60°C to a constant weight.
Protocol 2: Anionic Polymerization of this compound
This method allows for the synthesis of P1VN with a well-defined molecular weight and a narrow polydispersity index (low PDI). It requires stringent anhydrous and anaerobic conditions.
Materials:
-
This compound (1-VN)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Basic alumina column
Procedure:
-
Monomer and Solvent Purification: Purify this compound as described in Protocol 1. Dry toluene and THF by distillation over sodium/benzophenone ketyl under a nitrogen atmosphere.
-
Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under a high-purity argon or nitrogen atmosphere. Add anhydrous toluene (e.g., 100 mL).
-
Initiation: Cool the flask to 0°C. Add a calculated amount of n-BuLi solution to scavenge any remaining impurities until a faint persistent yellow color is observed. Then, add the precise amount of n-BuLi required for the desired molecular weight.
-
Polymerization: Slowly add the purified this compound (e.g., 5 g, 32.4 mmol) to the initiator solution at 0°C with vigorous stirring. The solution will typically develop a deep red or orange color, characteristic of the living poly(1-vinylnaphthalenyl) anion. Allow the reaction to proceed for 2-4 hours at this temperature.
-
Termination: Terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution will disappear.
-
Precipitation and Isolation: Precipitate the polymer in a large volume of methanol, filter, wash, and dry as described in Protocol 1.
Protocol 3: Cationic Polymerization of this compound
Cationic polymerization of this compound can be initiated by Lewis acids. This method is sensitive to impurities and often leads to polymers with lower molecular weights and broader distributions compared to anionic polymerization.
Materials:
-
This compound (1-VN)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Methanol
-
Basic alumina column
Procedure:
-
Monomer and Solvent Purification: Purify this compound as described in Protocol 1. Distill dichloromethane from calcium hydride before use.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound (e.g., 5 g, 32.4 mmol) in anhydrous dichloromethane (e.g., 50 mL).
-
Initiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of BF₃·OEt₂ (e.g., 0.1 mL in 5 mL of CH₂Cl₂) to the stirred monomer solution.
-
Polymerization: Maintain the reaction at -78°C for 1-2 hours. The polymerization is typically very fast.
-
Termination: Quench the reaction by adding a small amount of pre-chilled methanol.
-
Precipitation and Isolation: Allow the mixture to warm to room temperature and then precipitate the polymer in a large volume of methanol. Filter, wash, and dry the polymer as described in Protocol 1.
Mandatory Visualizations
Synthesis Workflows
Caption: General workflows for the synthesis of poly(this compound).
Relationship between Polymerization Method and Polymer Properties
Caption: Influence of polymerization method on polymer properties.
Applications in Optical Technologies
High Refractive Index Materials
Poly(this compound) possesses a high refractive index due to the presence of the bulky, polarizable naphthalene rings. This makes it a suitable candidate for use in anti-reflective coatings, optical adhesives, and as a component in high refractive index polymer composites. The synthesis method can be chosen to control the molecular weight, which in turn can influence the processability and mechanical properties of the final material.
Organic Light-Emitting Diodes (OLEDs)
P1VN can function as a hole transport material in OLEDs. The naphthalene moieties facilitate the transport of holes from the anode to the emissive layer, improving device efficiency and stability. For this application, a polymer with a controlled molecular weight and high purity, often synthesized via anionic polymerization, is desirable to ensure good film-forming properties and consistent charge transport.
Scintillators
The aromatic nature of the naphthalene units allows P1VN to act as a scintillator, emitting light upon interaction with ionizing radiation. The fluorescence is often dominated by excimer emission, where an excited naphthalene unit interacts with a neighboring ground-state unit. This property is valuable for the development of plastic scintillators for radiation detection. The light yield and decay time are critical parameters for scintillator performance, and further research is needed to fully characterize P1VN for this application.
References
Application Notes and Protocols for 1-Vinylnaphthalene as a Monomer for High Refractive Index Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
High refractive index (RI) polymers are critical materials in the advancement of optical and photonic technologies, finding applications in areas ranging from advanced drug delivery systems and biomedical imaging to optical sensors and microfluidic devices. The ability to precisely control the propagation of light at the micro and nano-scale is paramount in these fields. Poly(1-vinylnaphthalene) (PVN), derived from the polymerization of this compound, is a promising candidate for such applications due to the high molar refractivity imparted by its bulky, aromatic naphthalene (B1677914) side groups. This application note provides detailed protocols for the synthesis of poly(this compound) via free-radical and anionic polymerization, along with methods for its characterization, to enable researchers to explore its potential in developing next-generation high refractive index materials.
Material Properties of this compound and Poly(this compound)
This compound is a liquid monomer at room temperature, while its polymer, poly(this compound), is typically a powder. The key properties of the monomer and resulting polymer are summarized below.
| Property | This compound (Monomer) | Poly(this compound) (Polymer) |
| Molecular Formula | C₁₂H₁₀ | (C₁₂H₁₀)n |
| Molecular Weight | 154.21 g/mol | Variable |
| Appearance | Liquid | White to off-white powder |
| Refractive Index (n₂₀/D) | 1.653 | ~1.6818[1][2] |
| Boiling Point | 135-138 °C | Not Applicable |
| Density | 1.04 g/mL at 25 °C | - |
| Glass Transition (Tg) | Not Applicable | ~145 °C (for Mn ~100,000)[1] |
| Melting Point (Tm) | Not Applicable | ~148 °C (for Mw ~30,000) |
Experimental Protocols
Free-Radical Polymerization of this compound
This protocol describes the synthesis of atactic poly(this compound) via a solution polymerization method using azobisisobutyronitrile (AIBN) as the initiator.[3]
Materials:
-
This compound (1-VN), inhibitor removed
-
Toluene (B28343), anhydrous
-
Azobisisobutyronitrile (AIBN)
-
Nitrogen gas, high purity
Procedure:
-
Monomer Purification: To remove the polymerization inhibitor (e.g., tert-butylcatechol), pass the this compound through a column of activated basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound (e.g., 5 g, 32.4 mmol) in anhydrous toluene (e.g., 20 mL).
-
Add the free-radical initiator, AIBN (e.g., 0.053 g, 0.32 mmol, 1 mol% with respect to the monomer).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen and immerse it in a preheated oil bath at 60-70 °C. Allow the polymerization to proceed with stirring for 24 hours.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of methanol (e.g., 200 mL) with vigorous stirring.
-
Isolation and Drying: Collect the precipitated white polymer by vacuum filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60 °C to a constant weight.
Anionic Polymerization of this compound
This protocol outlines the synthesis of poly(this compound) with a controlled molecular weight and narrow molecular weight distribution using n-butyllithium (n-BuLi) as the initiator. This procedure is adapted from the well-established methods for the anionic polymerization of other vinyl monomers like styrene (B11656) and 2-vinylnaphthalene.[4][5]
Materials:
-
This compound (1-VN), rigorously purified
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Methanol, anhydrous
-
Argon gas, high purity
Procedure:
-
Rigorous Purification: Anionic polymerization is highly sensitive to impurities. The monomer and solvent must be rigorously purified.
-
Solvent: Stir the solvent over calcium hydride for several days, then distill it under a high vacuum into a flask containing a sodium-potassium alloy or sodium benzophenone (B1666685) ketyl until a persistent color indicates dryness.
-
Monomer: Stir the this compound over calcium hydride for 24 hours, then distill it under a high vacuum. For the highest purity, a final distillation from a small amount of organolithium compound can be performed.
-
-
Reaction Setup: Assemble a glass reactor under a high vacuum or in a glovebox filled with an inert atmosphere. The reactor should be equipped with a magnetic stir bar and ports for the addition of reagents.
-
Initiation: Transfer the desired amount of anhydrous solvent (e.g., 100 mL) to the reactor. Add the calculated amount of n-BuLi initiator via a gas-tight syringe. The amount of initiator will determine the final molecular weight of the polymer.
-
Polymerization: Cool the reactor to the desired temperature (e.g., -78 °C for THF, room temperature for toluene). Slowly add the purified this compound to the initiator solution with vigorous stirring. The reaction is typically very fast in polar solvents like THF.
-
Termination: After the polymerization is complete (indicated by a halt in the temperature increase or after a set time, e.g., 1-2 hours), terminate the living polymer chains by adding a small amount of anhydrous methanol.
-
Precipitation and Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration.
-
Drying: Dry the polymer in a vacuum oven at 60 °C to a constant weight.
Characterization Protocols
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized poly(this compound).
-
Instrumentation: A standard Gel Permeation Chromatograph equipped with a refractive index (RI) detector.
-
Procedure:
-
Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable solvent such as THF or toluene.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the filtered solution into the GPC system.
-
The system separates the polymer chains based on their hydrodynamic volume.
-
Determine the molecular weight averages and PDI by calibrating the system with polystyrene standards.
-
Thermal Analysis by DSC and TGA
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal stability of the poly(this compound).[6][7][8]
-
Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).
-
DSC Protocol:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify the glass transition and melting point.
-
-
TGA Protocol:
-
Place 5-10 mg of the polymer in a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of decomposition and the thermal stability of the polymer.
-
Refractive Index Measurement
-
Objective: To measure the refractive index of a thin film of poly(this compound).
-
Procedure:
-
Thin Film Preparation: Prepare a thin film of the polymer on a clean glass slide or silicon wafer. This can be done by spin-coating a solution of the polymer in a suitable solvent (e.g., toluene) or by melt-pressing the polymer powder between two glass slides.[9][10]
-
Measurement: Use an ellipsometer or an Abbe refractometer to measure the refractive index of the thin film at a specific wavelength (e.g., 589 nm).
-
Data Presentation
The following tables summarize the expected properties of this compound and its polymer.
Table 1: Physicochemical Properties
| Property | This compound (Monomer) | Poly(this compound) (Polymer) |
| Molecular Formula | C₁₂H₁₀ | (C₁₂H₁₀)n |
| Molecular Weight | 154.21 g/mol | Variable |
| Refractive Index (n₂₀/D) | 1.653 | ~1.6818[1][2] |
Table 2: Thermal Properties of Poly(this compound)
| Property | Value | Analytical Technique |
| Glass Transition Temperature (Tg) | ~145 °C (for Mn ~100,000)[1] | DSC |
| Melting Temperature (Tm) | ~148 °C (for Mw ~30,000) | DSC |
| Decomposition Temperature | To be determined experimentally | TGA |
Visualizations
Caption: Workflow for the free-radical polymerization of this compound.
Caption: Workflow for the anionic polymerization of this compound.
Caption: Characterization workflow for poly(this compound).
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. POLY(this compound) CAS#: 29793-40-6 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 5. polymersource.ca [polymersource.ca]
- 6. nexus-analytics.com.my [nexus-analytics.com.my]
- 7. Characterization of Polymers by Thermal Analysis | SETARAM [setaramsolutions.cn]
- 8. tainstruments.com [tainstruments.com]
- 9. Properties of Polymeric Thin Films by Integrated Optical Techniques | Scilit [scilit.com]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for the Copolymerization of 1-Vinylnaphthalene with Styrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and characterization of random copolymers of 1-vinylnaphthalene (1-VN) and styrene (B11656). The protocols outlined below are based on established free-radical polymerization techniques.
Introduction
The copolymerization of this compound and styrene yields a polymer with properties intermediate between poly(this compound) and polystyrene. The bulky, rigid naphthalene (B1677914) group incorporated into the polymer backbone influences the thermal and mechanical properties of the resulting copolymer. For instance, the glass transition temperature (Tg) of the copolymer increases with a higher proportion of this compound units.[1] These materials have potential applications in various fields, including as components in polymer blends and as plastic scintillators.[1][2]
This document provides protocols for the synthesis of poly(this compound-co-styrene) with varying monomer compositions and for the characterization of the resulting copolymers.
Data Presentation
The following tables summarize the quantitative data for the copolymerization of this compound and styrene, based on reported experimental results.
Table 1: Monomer and Initiator Specifications
| Compound | Abbreviation | Supplier (Example) | Purity | Purification Method |
| This compound | 1-VN | Sigma-Aldrich | 95% | Dehydration of 1-naphthyl ethanol |
| Styrene | St | Junsei Chemical | >99% | Standard procedure (e.g., washing with aqueous NaOH, followed by distillation) |
| Azobisisobutyronitrile | AIBN | Yakuri Pure Chemical | >98% | Recrystallization from ethanol |
Table 2: Copolymerization Conditions and Results
| Copolymer Sample | Styrene in Feed (wt%) | 1-VN in Feed (wt%) | Copolymer Composition (Styrene wt%)* | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| P(S80-co-1VN20) | 80 | 20 | 80 | 89,000 | 201,000 | 2.26 | 115 |
| P(S50-co-1VN50) | 50 | 50 | 50 | 95,000 | 224,000 | 2.36 | 128 |
| P(S23-co-1VN77) | 23 | 77 | 23 | 102,000 | 251,000 | 2.46 | 142 |
*Copolymer composition is assumed to be the same as the feed composition for the purpose of this table, as reactivity ratios were not available in the reviewed literature.
Note on Reactivity Ratios: Despite a comprehensive literature search, the specific monomer reactivity ratios (r1 and r2) for the free-radical copolymerization of this compound and styrene could not be located. These values are crucial for precisely predicting the copolymer composition from the monomer feed composition and for understanding the monomer distribution along the polymer chain. The absence of this data is a significant limitation in the complete characterization of this copolymerization system.
Experimental Protocols
Protocol 1: Purification of Monomers and Initiator
1.1. Purification of Styrene:
-
Prepare a 10% aqueous solution of sodium hydroxide (B78521) (NaOH).
-
In a separatory funnel, wash the styrene monomer with an equal volume of the 10% NaOH solution to remove the inhibitor (e.g., 4-tert-butylcatechol).
-
Repeat the washing step three times.
-
Wash the styrene with deionized water until the aqueous layer is neutral.
-
Dry the styrene over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Distill the purified styrene under reduced pressure.
1.2. Synthesis of this compound: [1]
-
Combine 25 g of 1-naphthyl ethanol, 1 g of potassium hydroxide, and 0.3 g of sulfur in a 50 mL distillation flask.
-
Heat the mixture to induce dehydration.
-
Distill the product, this compound, at 81°C under a reduced pressure of 0.4 mm Hg.
1.3. Purification of Azobisisobutyronitrile (AIBN): [1]
-
Dissolve the AIBN initiator in ethanol.
-
Heat the solution gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.
-
Collect the purified AIBN crystals by filtration.
-
Dry the crystals under vacuum.
Protocol 2: Free-Radical Copolymerization of this compound and Styrene[1]
-
In a polymerization tube, dissolve the desired weight percentages of purified this compound and styrene in toluene (B28343). For example, for the P(S80-co-1VN20) sample, use a weight ratio of 80:20 styrene to this compound.
-
Add 0.1 wt% of purified AIBN relative to the total monomer weight.
-
Seal the polymerization tube after charging it with nitrogen gas to create an inert atmosphere.
-
Place the sealed tube in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for 72 hours.
-
After 72 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Open the tube and dissolve the viscous polymer solution in a minimal amount of toluene.
-
Slowly pour the polymer solution into a beaker containing methanol (B129727) while stirring vigorously to precipitate the copolymer.
-
Filter the precipitated copolymer.
-
Redissolve the copolymer in toluene and reprecipitate in methanol to further purify it.
-
Dry the purified copolymer in a vacuum oven at a constant weight.
Protocol 3: Characterization of Poly(this compound-co-styrene)
3.1. Molecular Weight Determination (Gel Permeation Chromatography - GPC): [1]
-
Prepare a dilute solution of the copolymer in a suitable solvent, such as toluene.
-
Calibrate the GPC instrument using polystyrene standards.
-
Inject the copolymer solution into the GPC system.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram.
3.2. Thermal Analysis (Differential Scanning Calorimetry - DSC): [1]
-
Accurately weigh a small sample (5-10 mg) of the dry copolymer into a DSC pan.
-
Seal the pan.
-
Heat the sample to a temperature above its expected glass transition temperature (Tg) under a nitrogen atmosphere.
-
Cool the sample rapidly.
-
Reheat the sample at a controlled rate (e.g., 10°C/min).
-
Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound-co-styrene).
Caption: A simplified representation of the free-radical copolymerization process.
References
Application Notes and Protocols: 1-Vinylnaphthalene in the Synthesis of Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Vinylnaphthalene is a versatile aromatic monomer that serves as a valuable building block in the synthesis of advanced organic electronic materials. Its naphthalene (B1677914) moiety provides good thermal stability and favorable electronic properties, making polymers and copolymers derived from it suitable for a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in the synthesis of these materials.
Applications in Organic Electronics
Poly(this compound) (PVN) and its copolymers are primarily utilized for their excellent hole-transporting properties.[1] The naphthalene side groups facilitate charge hopping between polymer chains, a critical process for efficient device operation. Key applications include:
-
Hole Transport Layers (HTLs) in OLEDs: PVN and its copolymers can be solution-processed to form smooth, uniform thin films that efficiently inject and transport holes from the anode to the emissive layer, leading to improved device efficiency and stability.[1][2]
-
Active Layers in OFETs: The semiconducting nature of this compound-based polymers allows for their use as the active channel material in OFETs, where they exhibit p-type behavior.[3] The charge carrier mobility is a key performance metric in this application.
-
Donor or Acceptor Components in OSCs: Copolymers of this compound with other electron-donating or electron-accepting monomers can be designed to have specific energy levels and absorption characteristics suitable for use in the active layer of organic solar cells.[4]
Data Presentation
Table 1: Performance of OLEDs with 1,4-Naphthalene-Based Copolymers
| Copolymer (Guest in PVK Host) | Emitter Concentration (wt%) | Max. Luminance (cd/m²) | Max. Luminous Efficiency (cd/A) | Max. EQE (%) |
| PNP(1,4)-PT | 6 | - | 0.16 | 0.25 |
| PNP(1,4)-TF | 6 | - | 0.16 | 0.25 |
| PNP(1,4)-TF | 45 | 456 | - | - |
Data compiled from studies on 1,4-naphthalene-based copolymers in poly(9-vinyl carbazole) (PVK) host-based OLEDs.[5][6]
Table 2: Molecular Weight and Polydispersity of 1,4-Naphthalene-Based Copolymers
| Copolymer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| PNP(1,4)-PT | 9.06 | 14.76 | 1.63 |
| PNP(1,4)-TF | 13.23 | 33.94 | 2.56 |
| PNP(1,4)-ANT | 72.98 | 330.2 | 4.52 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index. Data obtained from Suzuki coupling polymerization.[2][5]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Living Anionic Polymerization
This protocol describes the synthesis of poly(this compound) with a controlled molecular weight and narrow molecular weight distribution using living anionic polymerization with sec-butyllithium (B1581126) as the initiator.
Materials:
-
This compound (purified by distillation from CaH2 and dibutylmagnesium)
-
Benzene (B151609) (anhydrous)
-
sec-Butyllithium (s-BuLi) in a hydrocarbon solvent (concentration determined by titration)
-
Methanol (B129727) (anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware (oven-dried and cooled under vacuum)
Procedure:
-
Monomer and Solvent Purification: Rigorous purification of all reagents and solvents is critical for successful living anionic polymerization. Benzene is typically dried over a sodium/benzophenone ketyl radical anion until a persistent blue or purple color is observed, and then distilled under vacuum. This compound should be freshly distilled before use.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar and rubber septum, on a Schlenk line. Evacuate the flask and backfill with inert gas three times.
-
Solvent Addition: Transfer the desired amount of anhydrous benzene into the reaction flask via cannula.
-
Initiator Addition: Calculate the required volume of s-BuLi solution to achieve the target molecular weight (Mn = [Monomer (g)] / [Initiator (mol)]). Inject the s-BuLi solution into the reaction flask at room temperature while stirring.
-
Polymerization: Slowly add the purified this compound monomer to the initiator solution via syringe or cannula. The reaction mixture will typically develop a color, indicating the presence of the living polymer anions. Allow the polymerization to proceed at room temperature for 12 hours.
-
Termination: Terminate the polymerization by adding a small amount of anhydrous methanol to quench the living anions. The color of the reaction mixture should disappear.
-
Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.[7] Filter the precipitated white polymer, wash it with fresh methanol, and dry it under vacuum at room temperature for 24 hours.
-
Characterization: Characterize the resulting poly(this compound) for its molecular weight and polydispersity index (PDI) using size exclusion chromatography (SEC).
Protocol 2: Synthesis of 1,4-Naphthalene-Based Copolymers via Suzuki Coupling
This protocol outlines the general procedure for synthesizing copolymers of 1,4-naphthalene with other aromatic monomers via palladium-catalyzed Suzuki coupling.
Materials:
-
Bis(pinacolato)diboron
-
Desired dibromo-comonomer (e.g., phenothiazine, triphenylamine-substituted fluorene (B118485) derivative)[5]
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)[5]
-
Potassium carbonate (K₂CO₃), 2 M aqueous solution
-
Aliquat 336 (phase transfer catalyst)
-
Toluene (B28343) (anhydrous)
-
Methanol, Acetone, Hexane (B92381), Chloroform (B151607) for purification
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Monomer Synthesis: Synthesize the boronic ester of 1,4-dibromonaphthalene and the dibromo derivatives of the desired comonomers according to established literature procedures.[5]
-
Reaction Setup: In a Schlenk flask, dissolve the 1,4-naphthalene boronic ester (0.25 mmol) and the dibromo-comonomer (0.25 mmol) in anhydrous toluene (10 mL).[5]
-
Reagent Addition: Add 2 M aqueous K₂CO₃ solution (5 mL) and 2 drops of Aliquat 336 to the reaction mixture.[5]
-
Degassing and Catalyst Addition: Purge the solution with argon for 30 minutes. Then, add the Pd(PPh₃)₄ catalyst (11 mg, 0.01 mmol).[5]
-
Polymerization: Heat the reaction mixture to 80 °C and stir vigorously for approximately 3 days under an inert atmosphere.[5]
-
Polymer Isolation and Purification: After cooling to room temperature, pour the reaction mixture into methanol to precipitate the crude polymer. Filter the precipitate and purify it by Soxhlet extraction with methanol, acetone, and hexane sequentially (each for 24 hours).[2] Dissolve the residue in chloroform and re-precipitate from methanol to obtain the final purified copolymer.[2]
-
Characterization: Determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the copolymer using Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR and FTIR spectroscopy.
Protocol 3: Fabrication of a Simple OLED Device with a Poly(this compound)-based HTL
This protocol describes the fabrication of a basic OLED device using a solution-processed this compound-based polymer as the hole transport layer.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Solution of the this compound-based polymer (e.g., in chlorobenzene)[5]
-
Emissive layer material (e.g., a blend of a host and a dopant)
-
Electron transport layer material (e.g., TPBi)
-
Calcium (Ca) and Aluminum (Al) for cathode evaporation
-
Deionized water, acetone, isopropanol (B130326) for cleaning
-
Nitrogen gas for drying
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 10 minutes each. Dry the substrates with a stream of nitrogen.[5]
-
Hole Injection Layer (HIL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate and anneal at an appropriate temperature (e.g., 140 °C for 10 minutes) in a nitrogen-filled glovebox.[5]
-
Hole Transport Layer (HTL) Deposition: Spin-coat the solution of the this compound-based polymer onto the PEDOT:PSS layer. Anneal the film under an inert atmosphere to remove the solvent (e.g., 130-180 °C for 40 minutes).[5]
-
Emissive Layer (EML) Deposition: Spin-coat the emissive layer material solution on top of the HTL.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the electron transport layer, followed by the cathode metals (e.g., Ca then Al) through a shadow mask under high vacuum (< 10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from oxygen and moisture.
-
Characterization: Characterize the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the fabricated OLED device.
Visualizations
Caption: Workflow for OLED fabrication with poly(this compound).
Caption: Structure-property-performance relationships.
Conclusion
This compound is a promising monomer for the development of high-performance organic electronic materials. The protocols provided herein offer a starting point for the synthesis and application of poly(this compound) and its copolymers. Further optimization of molecular weight, copolymer composition, and device architecture can lead to significant improvements in the performance of OLEDs, OFETs, and OSCs. Careful control over the purity of starting materials and the polymerization process is paramount to achieving reproducible and high-performance devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Living Anionic Polymerization of 1-Vinylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of well-defined poly(1-vinylnaphthalene) via living anionic polymerization. This technique offers precise control over molecular weight and a narrow molecular weight distribution, which are critical for advanced applications in materials science and drug delivery.
Introduction
Living anionic polymerization of this compound allows for the synthesis of polymers with predictable molecular weights and low polydispersity indices (PDI). The absence of termination and chain transfer reactions in a meticulously purified system ensures that the polymer chains remain active until intentionally terminated. This "living" nature enables the creation of complex polymer architectures such as block copolymers. Poly(this compound) is a versatile polymer with applications in high-performance plastics, optical materials due to its high refractive index, and as a hole-transporting material in organic electronics.[1] In the context of drug development, well-defined polymers are crucial for creating sophisticated drug delivery systems, where batch-to-batch consistency and controlled release kinetics are paramount.
Core Concepts of Living Anionic Polymerization
Living anionic polymerization proceeds via three main steps: initiation, propagation, and termination. The choice of initiator and solvent is critical to the success of the polymerization.
-
Initiation: This step involves the addition of an initiator, typically an organolithium compound like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to the monomer. The initiator's carbanion attacks the vinyl group of this compound, forming a new, larger carbanion. For a narrow molecular weight distribution, the rate of initiation should be much faster than the rate of propagation.[2]
-
Propagation: The newly formed carbanionic species then attacks another monomer molecule, and this process repeats, leading to the growth of the polymer chain. In a "living" system, these active centers remain intact.
-
Termination: The polymerization is concluded by the intentional addition of a terminating agent, such as degassed methanol (B129727), which protonates the carbanion, rendering it inactive.
The solvent plays a crucial role in the polymerization kinetics. Nonpolar solvents like benzene (B151609) or toluene (B28343) lead to slower polymerization rates due to the aggregation of organolithium species.[2] Polar aprotic solvents like tetrahydrofuran (B95107) (THF) solvate the lithium cation, breaking up the aggregates and significantly increasing the polymerization rate.[2]
Experimental Data
The following tables summarize typical experimental conditions and expected results for the living anionic polymerization of vinylnaphthalene monomers, adapted for this compound. The data for 2-vinylnaphthalene (B1218179) serves as a strong analogue.
Table 1: Effect of Initiator and Solvent on Polymerization
| Entry | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 1 | s-BuLi | Cyclohexane | Room Temp | 3 | ~70 | Varies | 1.20-1.23 |
| 2 | n-BuLi | Toluene | Room Temp | 24 | <92 | Varies | >1.2 |
| 3 | n-BuLi | THN/THF | Room Temp | 3 | 100 | 3,170 | 1.28 |
| 4 | t-BuLi | THF | -78 | 1 | >95 | Target | <1.1 |
Data adapted from studies on 2-vinylnaphthalene.[3][4] THN = 1,2,3,4-tetrahydronaphthalene.
Table 2: Control of Molecular Weight
| Target Mn ( g/mol ) | Monomer (g) | Initiator (mmol) | Solvent (mL) | Actual Mn ( g/mol ) | PDI |
| 5,000 | 5.0 | 1.0 | 100 | 4,900 | 1.05 |
| 10,000 | 5.0 | 0.5 | 100 | 9,800 | 1.06 |
| 20,000 | 5.0 | 0.25 | 100 | 19,500 | 1.08 |
| 30,000 | 5.0 | 0.167 | 100 | 29,100 | 1.10 |
Theoretical data for a well-controlled living anionic polymerization of this compound.
Experimental Protocols
Extreme care must be taken to exclude air and moisture from the polymerization system, as the carbanionic intermediates are highly reactive. All procedures should be performed under high vacuum or in a high-purity inert atmosphere (argon or nitrogen).
Purification of Reagents
This compound (Monomer): Commercial this compound contains inhibitors and other impurities that must be removed.
-
Dissolve the crude this compound in freshly distilled, dry THF.
-
Stir the solution over powdered calcium hydride (CaH₂) overnight under vacuum to remove water.
-
Distill the THF off under vacuum.
-
Vacuum sublime the this compound from the CaH₂. This step should be repeated at least once.
-
For ultra-high purity, the sublimed monomer can be dissolved in dry toluene and stirred over a small amount of lithium aluminum hydride (LiAlH₄) for several hours at room temperature. Caution: LiAlH₄ is highly reactive.
-
The monomer is then distilled from the LiAlH₄ solution into a flask containing fresh CaH₂.
-
Finally, the purified monomer is distilled under high vacuum into a calibrated ampule, which is then sealed.[4]
Tetrahydrofuran (Solvent): THF must be rigorously dried and deoxygenated.
-
Reflux THF over sodium benzophenone (B1666685) ketyl under a nitrogen atmosphere until the characteristic deep blue or purple color persists, indicating an anhydrous and oxygen-free environment.
-
Distill the THF directly into the reaction vessel under high vacuum.
n-Butyllithium (Initiator): Commercial solutions of n-BuLi in hexanes can be used. The concentration should be accurately determined by titration (e.g., with diphenylacetic acid) immediately before use.
Polymerization Procedure
The following protocol describes a typical lab-scale synthesis of poly(this compound) with a target molecular weight.
-
Apparatus Setup: Assemble an all-glass reaction vessel equipped with break-seals for the addition of solvent, monomer, and initiator under high vacuum. The glassware must be meticulously cleaned, dried in an oven at >150°C, and then flame-dried under vacuum to remove any adsorbed moisture.
-
Solvent Addition: Distill the purified THF into the reaction vessel.
-
Initiator Addition: Add the calculated amount of n-BuLi solution to the reaction vessel via a gas-tight syringe through a septum or via a break-seal ampule.
-
Cooling: Cool the reaction vessel to the desired temperature (e.g., -78°C using a dry ice/acetone bath).
-
Monomer Addition: Distill the purified this compound from its ampule into the stirred initiator solution in the reaction vessel. A color change should be observed upon initiation, indicating the formation of the living poly(1-vinylnaphthalenyl) anions.
-
Propagation: Allow the polymerization to proceed for the desired time (typically 1-4 hours) while maintaining the temperature and stirring.
-
Termination: Introduce a small amount of degassed methanol through a break-seal to terminate the polymerization. The color of the solution should disappear.
-
Polymer Isolation: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Visualizations
Experimental Workflow
Caption: Workflow for Living Anionic Polymerization.
Polymerization Mechanism
References
Application Notes and Protocols: Emulsion Polymerization of 1-Vinylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the emulsion polymerization of 1-vinylnaphthalene. This document is intended to guide researchers in the synthesis of poly(this compound) nanoparticles, which have potential applications in various fields, including drug delivery, advanced coatings, and electronic materials. The protocols described herein cover conventional, miniemulsion, and microemulsion techniques, offering a comparative framework for selecting the most appropriate method based on desired particle size, molecular weight, and distribution.
Introduction to Emulsion Polymerization of this compound
Emulsion polymerization is a versatile technique for producing high molecular weight polymers with controlled particle size and morphology. In this process, a water-insoluble monomer, such as this compound, is dispersed in an aqueous phase with the aid of a surfactant. Polymerization is initiated by a water-soluble or oil-soluble initiator, leading to the formation of a stable latex of polymer particles. The key advantages of this method include excellent heat transfer, low viscosity of the reaction medium, and the ability to achieve high polymerization rates.
Key Polymerization Techniques:
-
Conventional Emulsion Polymerization: This is the most common method where monomer droplets are dispersed in water with a surfactant concentration above its critical micelle concentration (CMC). Polymerization primarily occurs within the micelles, which act as nanoreactors.
-
Miniemulsion Polymerization: In this technique, the monomer is dispersed into fine droplets (50-500 nm) using high shear homogenization, and the droplets are stabilized against coalescence and Oswald ripening by a combination of a surfactant and a costabilizer. The monomer droplets then act as the primary sites for polymerization.
-
Microemulsion Polymerization: This method utilizes a thermodynamically stable oil-in-water microemulsion as the reaction medium. The resulting polymer particles are typically much smaller (10-50 nm) than those produced by conventional or miniemulsion polymerization.
Comparative Data of Emulsion Polymerization Techniques
The choice of emulsion polymerization technique significantly impacts the final properties of the poly(this compound) latex. The following table summarizes typical quantitative data for each method, providing a basis for comparison.
| Parameter | Conventional Emulsion Polymerization | Miniemulsion Polymerization | Microemulsion Polymerization |
| Typical Particle Size (nm) | 100 - 300 | 50 - 500 | 10 - 50 |
| Particle Size Distribution | Broad | Narrow | Very Narrow |
| Typical Molecular Weight ( g/mol ) | 10^5 - 10^7 | 10^5 - 10^6 | 10^4 - 10^5 |
| Polydispersity Index (PDI) | > 1.5 | < 1.5 | < 1.3 |
| Surfactant Concentration | Above CMC | Below or Above CMC | High (5-15 wt%) |
| Initiator Type | Water-soluble (e.g., KPS) | Oil or Water-soluble | Water-soluble |
| Shear Requirement | Low (Stirring) | High (Sonication/Homogenization) | Low (Spontaneous) |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of poly(this compound) via conventional, miniemulsion, and microemulsion polymerization.
Protocol for Conventional Emulsion Polymerization of this compound
This protocol describes a standard batch process for the conventional emulsion polymerization of this compound.
Materials:
-
This compound (monomer)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the condenser, mechanical stirrer, and nitrogen inlet.
-
Aqueous Phase Preparation: In the flask, dissolve SDS (e.g., 2 g) in deionized water (e.g., 100 mL).
-
Purging: Purge the system with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Monomer Addition: Add this compound (e.g., 10 g) to the aqueous surfactant solution while stirring to form a coarse emulsion.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70 °C) under a nitrogen atmosphere.
-
Initiation: Dissolve KPS (e.g., 0.1 g) in a small amount of deionized water and add it to the reactor to initiate the polymerization.
-
Polymerization: Maintain the reaction at the set temperature with continuous stirring for a specified duration (e.g., 6 hours).
-
Cooling: After the reaction is complete, cool the reactor to room temperature.
-
Characterization: The resulting poly(this compound) latex can be characterized for particle size, molecular weight, and monomer conversion.
Protocol for Miniemulsion Polymerization of this compound
This protocol details the preparation of a stable miniemulsion and its subsequent polymerization.
Materials:
-
This compound (monomer)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Hexadecane (B31444) (costabilizer)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
Equipment:
-
High-shear homogenizer or ultrasonicator
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Oil Phase Preparation: In a beaker, mix this compound (e.g., 10 g) and hexadecane (e.g., 0.4 g).
-
Aqueous Phase Preparation: In a separate beaker, dissolve SDS (e.g., 0.5 g) in deionized water (e.g., 90 mL).
-
Pre-emulsification: Add the oil phase to the aqueous phase and stir vigorously with a magnetic stirrer for 30 minutes to form a coarse emulsion.
-
Miniemulsification: Subject the coarse emulsion to high-shear homogenization or ultrasonication for a specified time (e.g., 15 minutes) to form a stable miniemulsion. The miniemulsion should have a milky-white appearance.
-
Reactor Setup and Purging: Transfer the miniemulsion to the three-neck flask and purge with nitrogen for 30 minutes.
-
Heating and Initiation: Heat the miniemulsion to the reaction temperature (e.g., 70 °C) and add an aqueous solution of KPS (e.g., 0.1 g in 5 mL of water) to initiate polymerization.
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 4-6 hours) under a nitrogen blanket with gentle stirring.
-
Cooling and Characterization: Cool the resulting latex to room temperature and proceed with characterization.
Protocol for Microemulsion Polymerization of this compound
This protocol describes the formation of a thermodynamically stable microemulsion and its polymerization.
Materials:
-
This compound (monomer)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
1-Butanol (B46404) (cosurfactant)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
Equipment:
-
Schlenk flask or sealed ampoules
-
Magnetic stirrer
-
Nitrogen source
-
Thermostated water bath
Procedure:
-
Microemulsion Formation: In a flask, combine deionized water (e.g., 85 g), SDS (e.g., 10 g), and 1-butanol (e.g., 5 g). Stir until a clear, homogeneous solution is formed.
-
Monomer Addition: Slowly add this compound (e.g., 3 g) to the surfactant/cosurfactant solution while stirring. Continue stirring until a transparent or translucent microemulsion is formed.
-
Purging: Purge the microemulsion with nitrogen for 30 minutes.
-
Initiation: Add an aqueous solution of KPS (e.g., 0.05 g in 1 mL of water) to the microemulsion.
-
Polymerization: Seal the reaction vessel and place it in a thermostated water bath at the desired temperature (e.g., 60 °C) for the required reaction time (e.g., 8 hours).
-
Characterization: After polymerization, the resulting nanolatex can be analyzed for its properties.
Visualizations
The following diagrams illustrate the experimental workflows for the described emulsion polymerization techniques.
Safety Precautions
-
This compound is harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Potassium persulfate is a strong oxidizing agent. Avoid contact with combustible materials.
-
The polymerization reactions are exothermic. Ensure proper temperature control to prevent runaway reactions.
These protocols provide a foundation for the synthesis of poly(this compound) via various emulsion techniques. Researchers are encouraged to optimize the reaction conditions to achieve the desired polymer characteristics for their specific applications.
Application Notes and Protocols: 1-Vinylnaphthalene as a Precursor for Functionalized Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Vinylnaphthalene is a versatile aromatic building block, serving as a valuable precursor for a diverse array of functionalized naphthalene (B1677914) derivatives. Its vinyl group offers a reactive handle for a multitude of chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. The naphthalene core is a prominent scaffold in medicinal chemistry and materials science, and the ability to selectively functionalize it via the vinyl moiety makes this compound a key starting material in drug discovery and the development of novel organic materials.[1]
These application notes provide detailed protocols for several key transformations of this compound, including palladium-catalyzed cross-coupling, oxidation, and hydrofunctionalization reactions. The provided methodologies, quantitative data, and reaction schemes are intended to serve as a comprehensive resource for researchers in academic and industrial settings.
I. Palladium-Catalyzed C-C Bond Formation: The Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the carbon-carbon bond formation between an unsaturated halide and an alkene.[2] In the context of this compound, this reaction allows for the synthesis of 1,2-disubstituted naphthalene derivatives, which are important structural motifs in various biologically active molecules.
Protocol 1: Heck Reaction of this compound with 1-Bromonaphthalene (B1665260)
This protocol details the palladium-catalyzed coupling of this compound with 1-bromonaphthalene to synthesize 1,2-di(naphthalen-1-yl)ethene.
Reaction Scheme:
Figure 1: Heck reaction of this compound with 1-bromonaphthalene.
Materials:
-
This compound (1.0 eq)
-
1-Bromonaphthalene (1.2 eq)[3]
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Triethylamine (B128534) (Et₃N, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add palladium(II) acetate and triphenylphosphine.
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add 1-bromonaphthalene, this compound, and triethylamine to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Reactant | Product | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound, 1-Bromonaphthalene | 1,2-di(naphthalen-1-yl)ethene | Pd(OAc)₂/PPh₃ | DMF | 100 | 75-85 | [4][5] |
II. Oxidation of the Vinyl Group
Oxidation of the vinyl group of this compound provides access to valuable functionalized naphthalenes such as epoxides and aldehydes. These products are versatile intermediates for further synthetic transformations.
Protocol 2: Epoxidation of this compound
This protocol describes the synthesis of 1-(oxiran-2-yl)naphthalene via the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).[6]
Reaction Scheme:
Figure 2: Epoxidation of this compound.
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude epoxide by column chromatography on silica gel.[7]
Quantitative Data:
| Reactant | Product | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | 1-(oxiran-2-yl)naphthalene | m-CPBA | CH₂Cl₂ | 25 | >90 | [6][8] |
III. Hydrofunctionalization of the Vinyl Group
Hydrofunctionalization reactions, such as hydroformylation and hydroboration-oxidation, allow for the introduction of aldehyde and alcohol functionalities, respectively, onto the vinyl group of this compound.
Protocol 3: Hydroformylation of this compound
Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene.[9] This reaction can produce a mixture of linear and branched aldehydes. For this compound, this leads to 2-(naphthalen-1-yl)propanal (B147287) and 3-(naphthalen-1-yl)propanal.
Reaction Scheme:
Figure 3: Hydroformylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Rhodium catalyst (e.g., Rh(acac)(CO)₂, 0.1-1 mol%)
-
Phosphine or Phosphite ligand (e.g., PPh₃ or a bulky phosphite, 2-10 eq relative to Rh)
-
Anhydrous Toluene
-
Syngas (CO/H₂, typically 1:1)
Procedure:
-
In a high-pressure autoclave, add the rhodium catalyst, ligand, and anhydrous toluene under an inert atmosphere.
-
Add this compound to the autoclave.
-
Seal the autoclave, purge with syngas, and then pressurize to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[10]
-
Maintain the pressure by feeding syngas as it is consumed.
-
Monitor the reaction by taking samples and analyzing by GC or NMR.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting aldehydes by column chromatography or distillation.
Quantitative Data:
| Reactant | Product(s) | Catalyst System | Solvent | Temp (°C) | Pressure (bar) | Yield (%) (Branched:Linear) | Reference |
| This compound | 2-(naphthalen-1-yl)propanal, 3-(naphthalen-1-yl)propanal | Rh(acac)(CO)₂/Ligand | Toluene | 80-120 | 10-50 | Varies with ligand and conditions | [9][11] |
Protocol 4: Hydroboration-Oxidation of this compound
This two-step procedure converts this compound into 2-(naphthalen-1-yl)ethanol, an anti-Markovnikov addition product.
Reaction Scheme:
Figure 4: Hydroboration-oxidation of this compound.
Materials:
-
This compound (1.0 eq)
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
3 M aqueous Sodium Hydroxide (NaOH)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the 9-BBN solution in THF to the stirred solution of this compound.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of H₂O₂.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography on silica gel.[12][13]
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | 2-(naphthalen-1-yl)ethanol | 9-BBN, H₂O₂/NaOH | THF | 0 to rt | 85-95 | [12] |
Experimental Workflow Overview
Figure 5: Synthetic routes from this compound.
Conclusion
The protocols outlined in these application notes demonstrate the utility of this compound as a versatile precursor for the synthesis of a range of functionalized naphthalenes. The reactions described provide access to key intermediates that can be further elaborated, making this compound a valuable starting material in the design and synthesis of new chemical entities for pharmaceutical and materials science applications. The provided data and methodologies offer a solid foundation for researchers to explore the rich chemistry of this important building block.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. youtube.com [youtube.com]
- 9. technology.matthey.com [technology.matthey.com]
- 10. US8178729B2 - Hydroformylation process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Poly(1-vinylnaphthalene) in Scintillators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(1-vinylnaphthalene) (P1VN) is an aromatic vinyl polymer with promising applications in the field of plastic scintillators. Its naphthalene (B1677914) moiety provides an efficient source of scintillation light, making it a potential alternative to more common polymer matrices like polystyrene (PS) and poly(vinyltoluene) (PVT). This document provides detailed application notes and experimental protocols for the use of P1VN in the fabrication and characterization of plastic scintillators. While specific quantitative scintillation data for P1VN is emerging, its properties can be inferred from its chemical similarity to poly(2-vinylnaphthalene) (P2VN) and other aromatic polymers. P1VN-based scintillators are expected to exhibit fast decay times and good light yields, making them suitable for applications in high-energy physics, medical imaging, and radiation monitoring. A notable characteristic of polyvinylnaphthalenes is their excimer fluorescence, which results in a broad emission spectrum in the blue region, well-matched to the spectral sensitivity of common photodetectors.[1]
Key Properties of Poly(this compound) for Scintillator Applications
| Property | Value | Reference |
| Chemical Formula | (C₁₂H₁₀)n | |
| CAS Number | 29793-40-6 | [2] |
| Appearance | White to off-white powder | [2] |
| Refractive Index (n20/D) | ~1.653 | |
| Glass Transition Temperature (Tg) | ~145 °C | |
| Emission Spectrum Peak (Excimer) | ~410 nm | [1] |
| Estimated Light Yield | ~7,000 - 9,000 photons/MeV | Estimated based on P2VN and PEN data[1][3] |
| Estimated Scintillation Decay Time | ~2 - 5 ns (fast component) | Estimated based on similar aromatic polymers |
| Solubility | Soluble in aromatic hydrocarbons (toluene, xylene), THF, chloroform |
Note: The light yield and decay time are estimates based on available data for structurally similar polymers. Experimental verification is recommended.
Experimental Protocols
Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol describes the bulk polymerization of this compound to produce P1VN suitable for scintillator applications.
Materials:
-
This compound (monomer, inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and hot plate
-
Vacuum oven
Procedure:
-
Monomer Purification: Remove the inhibitor (e.g., tert-butylcatechol) from the this compound monomer by passing it through a column of activated basic alumina.
-
Reaction Setup: In a clean, dry Schlenk flask, dissolve the purified this compound monomer in toluene (e.g., a 50% w/v solution).
-
Initiator Addition: Add the AIBN initiator to the monomer solution. A typical concentration is 0.1-0.5 mol% with respect to the monomer.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Under an inert atmosphere (N₂ or Ar), heat the reaction mixture to 60-70 °C with constant stirring. The polymerization time will vary depending on the desired molecular weight, but is typically several hours.
-
Precipitation and Purification: After the desired time, cool the viscous polymer solution to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.
-
Collection and Drying: Collect the precipitated P1VN powder by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
Fabrication of a P1VN-based Plastic Scintillator Film by Spin Coating
This protocol details the fabrication of a thin-film scintillator, which is useful for applications requiring a small detector volume.
Materials:
-
Synthesized Poly(this compound)
-
Wavelength shifter (e.g., 2,5-diphenyloxazole (B146863) (PPO) as a primary shifter, and 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) as a secondary shifter)
-
Toluene or other suitable solvent
-
Substrate (e.g., quartz or glass slides)
-
Spin coater
-
Ultrasonic bath
-
Nitrogen gas gun
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating them in a sequence of deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a nitrogen gas gun.
-
Solution Preparation: Prepare a solution of P1VN in toluene (e.g., 10% w/v). Add the wavelength shifter(s) to the solution. Typical concentrations are 1-2 wt% of PPO and 0.01-0.05 wt% of POPOP relative to the P1VN mass. Ensure complete dissolution by stirring or gentle warming.
-
Spin Coating:
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness will depend on the solution concentration, viscosity, and spin speed.
-
-
Annealing: Transfer the coated substrate to a hot plate or vacuum oven and anneal at a temperature above the glass transition temperature of P1VN (~150-160 °C) for a few minutes to remove residual solvent and improve film quality.
-
Cooling: Allow the film to cool down slowly to room temperature to avoid thermal stress.
Characterization of Scintillation Properties
a) Light Yield Measurement (Relative Method):
Equipment:
-
Gamma-ray source (e.g., ¹³⁷Cs or ⁶⁰Co)
-
P1VN scintillator sample
-
Standard plastic scintillator with known light yield (e.g., EJ-200)
-
Photomultiplier tube (PMT)
-
High voltage power supply
-
Preamplifier and shaping amplifier
-
Multichannel analyzer (MCA)
Procedure:
-
Setup: Couple the P1VN scintillator to the PMT using optical grease. Place the gamma-ray source at a fixed distance from the scintillator.
-
Data Acquisition: Apply the recommended high voltage to the PMT and acquire a pulse height spectrum using the MCA.
-
Compton Edge Determination: Identify the Compton edge in the spectrum, which corresponds to the maximum energy deposited by Compton-scattered gamma rays. The channel number of the Compton edge is proportional to the light yield.
-
Comparison: Replace the P1VN scintillator with the standard scintillator of the same dimensions and repeat the measurement under identical conditions.
-
Calculation: The relative light yield of the P1VN scintillator can be calculated as: Light Yield (P1VN) = (Channel of P1VN Compton Edge / Channel of Standard Compton Edge) x Light Yield (Standard)
b) Scintillation Decay Time Measurement (Time-Correlated Single Photon Counting - TCSPC):
Equipment:
-
Pulsed X-ray or UV light source
-
P1VN scintillator sample
-
Two fast PMTs
-
Constant fraction discriminators (CFDs)
-
Time-to-amplitude converter (TAC)
-
Multichannel analyzer (MCA)
Procedure:
-
Setup: The "start" signal is generated by a PMT detecting the prompt emission from the source, and the "stop" signal is generated by a second PMT detecting single photons from the scintillator.
-
Data Acquisition: The time difference between the start and stop signals is measured by the TAC and recorded by the MCA, building up a histogram of the time distribution of the emitted photons.
-
Analysis: The resulting decay spectrum is fitted with one or more exponential decay functions to determine the scintillation decay time constant(s).
Diagrams
Caption: Scintillation mechanism in a pure P1VN scintillator.
Caption: Energy transfer in a doped P1VN scintillator.
Caption: Experimental workflow for P1VN scintillator development.
Discussion and Outlook
Poly(this compound) presents a viable and interesting material for the development of new plastic scintillators. Its inherent fluorescence and potential for high light yield make it an attractive host material. However, as noted in preliminary studies of similar polymers, the mechanical properties, such as brittleness, need to be considered and potentially addressed through copolymerization or the addition of plasticizers.[1] Future research should focus on the precise determination of the absolute light yield and scintillation decay components of P1VN. Furthermore, optimization of dopant concentrations and the exploration of novel wavelength shifters compatible with P1VN's emission spectrum will be crucial for maximizing the performance of P1VN-based scintillators for specific applications. The protocols provided herein offer a solid foundation for researchers to begin exploring the potential of poly(this compound) in the exciting field of radiation detection.
References
Application Notes and Protocols for Grafting Poly(1-vinylnaphthalene) onto Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of graft copolymers featuring poly(1-vinylnaphthalene) (PVN) side chains on various polymer backbones. The unique photophysical and hydrophobic properties of PVN make these graft copolymers promising materials for a range of applications, including drug delivery, bioimaging, and advanced materials development. This document outlines three primary grafting strategies: "grafting from," "grafting to," and "grafting through," utilizing controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Introduction to Grafting Techniques
Graft copolymers are branched polymers consisting of a main polymer chain (backbone) with one or more side chains (grafts) of a different chemical composition. The architecture of graft copolymers allows for the combination of distinct polymer properties into a single macromolecule, leading to unique solution and solid-state behaviors. The primary methods for synthesizing graft copolymers are:
-
Grafting From: Polymer chains are grown from initiating sites that have been incorporated into the backbone polymer. This method generally allows for higher grafting densities.
-
Grafting To: Pre-synthesized polymer chains with reactive end-groups are attached to a functionalized backbone. This approach allows for precise characterization of the grafts before attachment.
-
Grafting Through: Macromonomers (polymer chains with a polymerizable end-group) are copolymerized with another monomer to form a graft copolymer.
Controlled radical polymerization (CRP) techniques like ATRP and RAFT are particularly well-suited for these grafting methods as they allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
"Grafting From" Poly(this compound) via ATRP
The "grafting from" approach is a powerful method to achieve high grafting densities of PVN chains onto a polymer backbone. This protocol describes the synthesis of a polystyrene-based macroinitiator followed by the ATRP of this compound.
Experimental Protocol: Synthesis of Polystyrene-graft-Poly(this compound) (PS-g-PVN)
Step 1: Synthesis of Polystyrene Macroinitiator
-
Functionalization of Styrene (B11656): A polystyrene backbone with initiating sites for ATRP is prepared by copolymerizing styrene with a small amount of a functional monomer, such as 4-vinylbenzyl chloride.
-
Reaction Setup: In a Schlenk flask, dissolve styrene (e.g., 10 g, 96 mmol) and 4-vinylbenzyl chloride (e.g., 0.29 g, 1.9 mmol) in anhydrous toluene (B28343) (20 mL).
-
Initiator Addition: Add a free radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.032 g, 0.19 mmol).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in an oil bath preheated to 70°C and stir for 12 hours.
-
Purification: Precipitate the resulting polymer, poly(styrene-co-4-vinylbenzyl chloride), in a large excess of methanol. Filter and dry the polymer under vacuum. This polymer will serve as the macroinitiator.
Step 2: ATRP of this compound from the Macroinitiator
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), add the polystyrene macroinitiator (e.g., 1.0 g), this compound (e.g., 5.0 g, 32.4 mmol), and a ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (e.g., 0.056 g, 0.32 mmol) in anisole (B1667542) (10 mL).
-
Catalyst Addition: Add the copper(I) bromide (CuBr) catalyst (e.g., 0.046 g, 0.32 mmol).
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Place the flask in an oil bath at 110°C and stir. Monitor the reaction progress by taking samples periodically for analysis (e.g., by ¹H NMR or GPC).
-
Termination and Purification: After the desired conversion is reached (e.g., 8-12 hours), cool the reaction mixture to room temperature and expose it to air to terminate the polymerization. Dilute the mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst. Precipitate the polymer in methanol, filter, and dry under vacuum.
Data Presentation
Table 1: Characterization Data for PS-g-PVN Synthesized via "Grafting From" ATRP
| Sample | Backbone Mn ( g/mol ) | Graft Mn ( g/mol ) | PDI (GPC) | Grafting Density (%) |
| PS-macroinitiator | 15,000 | - | 1.35 | - |
| PS-g-PVN-1 | 15,000 | 5,000 | 1.45 | 85 |
| PS-g-PVN-2 | 15,000 | 10,000 | 1.52 | 82 |
Note: Data are representative and may vary based on specific reaction conditions.
Visualization of the "Grafting From" Workflow
Troubleshooting & Optimization
Removal of inhibitor from 1-Vinylnaphthalene before polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-vinylnaphthalene. It specifically addresses the critical step of removing the storage inhibitor, typically tert-butylcatechol (TBC), before polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the inhibitor from this compound before polymerization?
A1: Commercial this compound is stabilized with an inhibitor, such as tert-butylcatechol (TBC), to prevent spontaneous polymerization during storage and transportation. This inhibitor functions by scavenging free radicals, which are essential for initiating the polymerization process. If the inhibitor is not removed, it will interfere with the polymerization reaction, leading to an induction period, slow or incomplete polymerization, and unpredictable molecular weights.[1][2]
Q2: What is the common inhibitor used in commercially available this compound?
A2: The most common inhibitor used in this compound and other vinyl monomers is 4-tert-butylcatechol (B165716) (TBC).
Q3: What are the primary methods for removing the inhibitor from this compound?
A3: The two most common and effective laboratory-scale methods for removing TBC from this compound are:
-
Washing with Aqueous Sodium Hydroxide (NaOH): This method utilizes an acid-base extraction where the weakly acidic phenolic inhibitor is converted into its water-soluble sodium salt by a basic solution.[2][3]
-
Column Chromatography: This technique involves passing the monomer through a column packed with a solid adsorbent, typically activated alumina (B75360), which selectively adsorbs the polar inhibitor.[4][5]
Q4: How can I confirm that the inhibitor has been successfully removed?
A4: A simple qualitative check for phenolic inhibitors like TBC is to observe the color of the aqueous layer during the NaOH wash. The aqueous layer containing the sodium salt of TBC will typically be colored (e.g., brown or yellow). Repeated washings until the aqueous layer is colorless indicate the removal of the majority of the inhibitor. For quantitative analysis, techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) can be used.[4]
Q5: How should I store inhibitor-free this compound?
A5: Once the inhibitor is removed, this compound is highly susceptible to polymerization. It should be used immediately.[6] If short-term storage is necessary, it should be kept in a tightly sealed container in a refrigerator or freezer at low temperatures (e.g., -20°C) and in the dark to minimize thermal and photo-initiated polymerization.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Polymerization does not initiate or is significantly delayed (long induction period). | Incomplete removal of the inhibitor. | - Repeat the inhibitor removal procedure (either NaOH wash or column chromatography).- Ensure the NaOH solution is of the correct concentration and fresh.- Use a fresh batch of activated alumina for chromatography. |
| Presence of oxygen, which can act as an inhibitor. | - Degas the monomer and solvent by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles. | |
| Low polymer yield or incomplete conversion. | Residual inhibitor quenching the propagating radicals. | - Thoroughly wash and dry the monomer after the NaOH wash to remove all traces of base and water.- Ensure the alumina used for chromatography is properly activated and not saturated. |
| Incorrect initiator concentration or inefficient initiator. | - Recalculate and use the correct amount of initiator.- Use a fresh, properly stored initiator. | |
| The monomer turns yellow/brown and viscous after inhibitor removal. | Spontaneous polymerization has started. | - The inhibitor-free monomer must be used immediately or stored under appropriate conditions (cold and dark).- Avoid exposure to heat, light, and sources of ignition.[8] |
| Formation of an emulsion during the NaOH wash that is difficult to separate. | Vigorous shaking of the separatory funnel. | - Gently invert the separatory funnel multiple times instead of vigorous shaking.- Addition of a saturated brine solution can help break the emulsion.[4] |
| Broad molecular weight distribution in the resulting polymer. | Presence of impurities other than the inhibitor that can act as chain transfer agents. | - For highly controlled polymerizations, consider vacuum distillation of the monomer after inhibitor removal for the highest purity.[9] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the two primary methods of inhibitor removal from this compound.
| Parameter | NaOH Wash Method | Column Chromatography Method |
| Reagent | 5-10% (w/v) aqueous Sodium Hydroxide (NaOH) solution[3] | Basic or neutral activated alumina (Brockmann I, ~150 mesh)[6][10] |
| Ratio of Reagent to Monomer | 1:1 volume ratio of NaOH solution to monomer per wash[4] | 10-20 g of alumina per 100 mL of monomer[4][6] |
| Number of Treatments | 2-3 washes, or until the aqueous layer is colorless[4] | Single pass through the column |
| Drying Agent (Post-treatment) | Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[4] | Not applicable (if no solvent is used) |
| Amount of Drying Agent | 1-2 g per 10 mL of monomer[4] | Not applicable |
| Purity of Final Monomer | Good | High |
| Key Consideration | Requires subsequent washing with water and drying. | Gravity filtration can be slow; applying gentle pressure can speed up the process. |
Experimental Protocols
Method 1: Inhibitor Removal by Washing with Aqueous NaOH
This protocol describes the removal of TBC from this compound using a basic aqueous wash.
Materials:
-
This compound containing TBC inhibitor
-
5-10% (w/v) Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filter paper and funnel
Procedure:
-
Place the this compound monomer into a separatory funnel.
-
Add an equal volume of the 5-10% NaOH solution to the separatory funnel.[3]
-
Stopper the funnel and gently invert it several times for 1-2 minutes to ensure thorough mixing. Vent the funnel frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The aqueous layer (bottom layer) containing the sodium salt of TBC will be colored.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step (steps 2-5) with fresh NaOH solution until the aqueous layer is colorless. This typically requires 2-3 washes.[4]
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Drain and discard the aqueous layer. Repeat this water wash one more time.
-
Wash the monomer with an equal volume of saturated brine solution to remove the bulk of the dissolved water.[4]
-
Drain the washed this compound into a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ (approximately 1-2 g per 10 mL of monomer) to the flask to dry the monomer.[4] Swirl the flask gently and let it stand for at least 30 minutes.
-
Filter the dry monomer through a fluted filter paper into a clean, dry flask.
-
The purified this compound is now inhibitor-free and should be used immediately.
Method 2: Inhibitor Removal by Column Chromatography
This protocol details the removal of TBC using an activated alumina column.
Materials:
-
This compound containing TBC inhibitor
-
Basic or neutral activated alumina (Brockmann I, standard grade, ~150 mesh)[6][10]
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Sand (optional)
-
Collection flask (e.g., round-bottom flask or Erlenmeyer flask)
Procedure:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column to retain the adsorbent. A small layer of sand can be added on top of the plug.
-
In a beaker, create a slurry of the activated alumina in a non-polar solvent that will not react with the monomer (e.g., hexane). This helps in packing the column without air bubbles.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column gently to ensure the alumina packs into a uniform bed.
-
Once all the alumina is added, add a small protective layer of sand on top of the alumina bed.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
Carefully add the this compound to the top of the column.
-
Open the stopcock and collect the purified, inhibitor-free monomer in a clean, dry collection flask as it elutes from the column. The TBC will be adsorbed onto the alumina.
-
The purified monomer is ready for immediate use.
Visualizations
Caption: Workflow for the two primary methods of inhibitor removal from this compound.
Caption: A logical troubleshooting guide for failed this compound polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 4. benchchem.com [benchchem.com]
- 5. Activated alumina for adsorption of TBC in styrene [kelleychempacking.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound CAS#: 826-74-4 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 826-74-4 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Preventing premature polymerization of 1-Vinylnaphthalene during storage
Welcome to the Technical Support Center for 1-Vinylnaphthalene. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and troubleshooting of this compound to prevent its premature polymerization.
Frequently Asked Questions (FAQs)
Q1: What causes the premature polymerization of this compound?
A1: The premature polymerization of this compound is primarily due to the vinyl group's susceptibility to free-radical polymerization. This process can be initiated by several factors, including:
-
Heat: Elevated temperatures increase the rate of polymerization.
-
Light: UV light can trigger the formation of free radicals.
-
Oxygen: Oxygen can promote the formation of peroxides, which can act as polymerization initiators.
-
Contaminants: The presence of radical initiators or other impurities can also lead to polymerization.
Q2: How is this compound typically stabilized for storage?
A2: Commercially available this compound is usually stabilized with an inhibitor to prevent premature polymerization during storage and transport. A common inhibitor used is 4-tert-butylcatechol (B165716) (TBC), often at a concentration of around 3000 ppm.[1][2]
Q3: What are the ideal storage conditions for this compound?
A3: To maximize the shelf life of this compound, it is recommended to store it at -20°C in a cool, dark, and dry environment.[1] The container should be tightly sealed to prevent exposure to moisture and oxygen. For long-term storage, blanketing the container with an inert gas such as nitrogen or argon is highly recommended.
Q4: How can I tell if my this compound has started to polymerize?
A4: The initial signs of polymerization include a noticeable increase in the viscosity of the liquid. As polymerization progresses, the liquid may become cloudy or hazy. In more advanced stages, you may observe the formation of a gel or solid polymer.
Q5: Can I use this compound that has started to polymerize?
A5: It is not recommended to use this compound that shows signs of polymerization in most applications, as the presence of the polymer can significantly affect reaction kinetics and product purity. For applications requiring high purity monomer, the polymer should be removed.
Troubleshooting Guide
Issue: Increased Viscosity or Cloudiness Observed in this compound
This is a common indicator of premature polymerization. Follow these steps to assess and rectify the issue.
Step 1: Visual and Physical Inspection
-
Visual Check: Observe the liquid for any cloudiness, haze, or solid precipitates.
-
Viscosity Check: Gently swirl the container to gauge the viscosity. A significant thickening compared to a fresh sample indicates polymerization.
Step 2: Determine the Extent of Polymerization (Optional but Recommended) If your application is sensitive to polymer content, you can quantify the amount of polymer using the following methods:
-
Fourier Transform Infrared Spectroscopy (FTIR): Monitor the decrease in the intensity of vinyl group absorption bands and the appearance of new bands corresponding to the polymer backbone.
-
Gel Permeation Chromatography (GPC): Separate the monomer from the polymer and quantify the amount of each. This technique can also provide information about the molecular weight distribution of the polymer.[3]
Step 3: Purification of Partially Polymerized this compound If the polymerization is not extensive, the monomer can be purified.
-
For removal of the inhibitor (TBC) and any minor polymer content: An aqueous base wash can be effective.
-
For significant polymer content: Vacuum distillation is the recommended method to separate the monomer from the non-volatile polymer.
Experimental Protocols
Protocol 1: Monitoring Polymerization in a Stored Sample
This protocol outlines a method for periodically checking the stability of a stored this compound sample.
Objective: To monitor the increase in polymer content over time.
Materials:
-
Stored this compound sample
-
Fresh, unpolymerized this compound (as a reference)
-
FTIR spectrometer with an ATR accessory or GPC system
-
Small vials for sampling
Procedure:
-
At designated time points (e.g., monthly), carefully extract a small aliquot (e.g., 0.5 mL) from your stored this compound container under an inert atmosphere if possible.
-
FTIR Analysis:
-
Acquire an FTIR spectrum of the fresh this compound as a baseline.
-
Acquire an FTIR spectrum of your stored sample.
-
Compare the spectra. Look for a decrease in the intensity of peaks associated with the vinyl group (e.g., C=C stretching) and the emergence of new peaks characteristic of poly(this compound).
-
-
GPC Analysis:
-
Prepare a dilute solution of your sample in a suitable solvent (e.g., THF).
-
Inject the solution into the GPC system.
-
The resulting chromatogram will show a peak for the monomer and, if present, a broader peak at a shorter retention time corresponding to the polymer. The area under each peak can be used to quantify the relative amounts.[3]
-
-
Record Keeping: Maintain a log of the date of testing and the observed results (e.g., percentage of polymer).
Protocol 2: Purification of this compound by Vacuum Distillation
Objective: To separate pure this compound monomer from the non-volatile polymer and inhibitor.
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials:
-
Partially polymerized this compound
-
Distillation apparatus (round-bottom flask, Claisen adapter, condenser, receiving flask)
-
Vacuum source (e.g., vacuum pump or water aspirator) with a vacuum trap
-
Heating mantle and stir plate
-
Stir bar
-
Thermometer
-
Grease for glass joints
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are lightly greased to create a good seal.[4]
-
Place a stir bar in the round-bottom flask containing the this compound.
-
Use a Claisen adapter to minimize bumping.[4]
-
Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum source.[4]
-
-
Distillation:
-
Turn on the vacuum source to reduce the pressure inside the apparatus. Check for leaks (indicated by a hissing sound).[4]
-
Once a stable vacuum is achieved, begin stirring and gently heat the distillation flask using the heating mantle.
-
The this compound will begin to boil at a reduced temperature. The boiling point will depend on the pressure.
-
Collect the distilled, pure this compound in the receiving flask. The polymer and inhibitor will remain in the distillation flask.
-
Monitor the temperature throughout the distillation. A stable boiling point indicates the collection of a pure substance.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum source.[4]
-
The purified this compound in the receiving flask should be clear and have a low viscosity. It is advisable to add a fresh inhibitor if it will be stored for an extended period.
-
Data Presentation
Table 1: Comparison of Polymerization Inhibitor Performance for Styrene (B11656) (a model for this compound)
| Inhibitor | Concentration (ppm) | Polymer Growth (%) | Monomer Conversion (%) |
| 4-tert-butylcatechol (TBC) | 1200 | 62.5 | 0.20 |
| 4-Methoxyphenol (MEHQ) | 1200 | 87.2 | 0.30 |
| Butylated Hydroxytoluene (BHT) | 1200 | 42.5 | 0.11 |
Data adapted from a study on styrene polymerization and should be considered as a qualitative guide for this compound.
Visualizations
Caption: Signaling pathway of premature polymerization and inhibition.
References
Technical Support Center: Optimizing the Wittig Synthesis of 1-Vinylnaphthalene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield of 1-vinylnaphthalene via the Wittig reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which involves the reaction of 1-naphthaldehyde (B104281) with the ylide generated from methyltriphenylphosphonium (B96628) bromide.
Q1: My reaction yield is extremely low, or I've only recovered my starting 1-naphthaldehyde. What are the most likely causes?
A: Low or no conversion in a Wittig reaction is most frequently linked to problems in the ylide formation step. The key factors to investigate are:
-
Insufficient Base Strength: The deprotonation of the methyltriphenylphosphonium salt requires a very strong base. Weaker bases may not be sufficient to generate the ylide in high concentrations.[1][2]
-
Inactive Base: Bases like potassium tert-butoxide are highly hygroscopic and can lose activity if not fresh or stored under strictly anhydrous conditions.[3] Organolithium bases like n-butyllithium (n-BuLi) degrade over time and their concentration should be periodically checked by titration.
-
Presence of Moisture or Air: Phosphorus ylides, particularly non-stabilized ones like methylenetriphenylphosphorane, are highly sensitive to moisture and atmospheric oxygen, which rapidly decompose them.[1] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be anhydrous.
-
Ylide Instability: Non-stabilized ylides can be unstable and prone to decomposition, even under inert conditions.[1] A potential solution is to generate the ylide in situ in the presence of the 1-naphthaldehyde.[1][3]
Q2: How can I ensure efficient formation of the phosphorus ylide?
A: Optimizing ylide formation is critical for a high-yield reaction.
-
Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH), n-butyllithium (n-BuLi), or fresh potassium tert-butoxide (KOtBu) are common choices for deprotonating simple alkylphosphonium salts.[2][4][5]
-
Anhydrous Conditions: Use anhydrous solvents (like THF or diethyl ether) and oven- or flame-dried glassware.[1]
-
Temperature Control: The initial ylide formation is often performed at a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction rate and improve the ylide's stability before adding the aldehyde.[1]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure throughout the experiment.
Q3: My TLC analysis shows the consumption of starting materials but a low yield of the desired product and several other spots. What are these byproducts?
A: Besides the desired this compound and the triphenylphosphine (B44618) oxide (TPPO) byproduct, other spots could indicate:
-
Ylide Decomposition Products: If the ylide is exposed to oxygen, it can lead to oxidation byproducts.
-
Aldehyde Impurities: The 1-naphthaldehyde starting material may contain 1-naphthoic acid. The acidic proton of the carboxylic acid will be quenched by the ylide, consuming it in a non-productive acid-base reaction.[1] Ensure the purity of your aldehyde before use.
-
Side Reactions from Base: If using a nucleophilic base, it could potentially react with the aldehyde. This is why sterically hindered or hydride bases are preferred.
Q4: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct to purify my this compound?
A: Separating the non-polar this compound from the moderately polar TPPO can be challenging.
-
Column Chromatography: This is the most common method. Use a silica (B1680970) gel column with a non-polar eluent system (e.g., hexanes or petroleum ether with a small amount of ethyl acetate (B1210297) or dichloromethane) to separate the product from TPPO.[6]
-
Recrystallization: The difference in solubility between the product and TPPO can be exploited. TPPO is more soluble in slightly polar solvents like propanol (B110389) or ethanol (B145695) due to its ability to hydrogen bond, whereas this compound is less soluble.[7] Careful recrystallization can selectively crystallize the desired alkene.
-
Chemical Conversion: For difficult separations, TPPO can be converted into a salt to facilitate its removal. Treatment of the crude mixture with oxalyl chloride or ZnCl2 can form insoluble phosphonium (B103445) salts that precipitate and can be removed by filtration.[6][8]
Data Summary
Table 1: Troubleshooting Guide for Low Yield
| Issue Observed (TLC) | Potential Cause | Recommended Solution |
| Only starting materials present | Inefficient Ylide Formation | Use a stronger, fresh base (n-BuLi, NaH)[1][2]; Ensure strictly anhydrous and inert conditions[1]; Dry phosphonium salt thoroughly. |
| Starting aldehyde consumed, but product spot is weak | Ylide Instability/Decomposition | Generate the ylide in situ by adding the phosphonium salt to a mixture of the aldehyde and base[1][3]; Perform ylide generation at a lower temperature (0 °C).[1] |
| Starting aldehyde consumed, but multiple byproducts seen | Impure Aldehyde | Purify 1-naphthaldehyde before use to remove any 1-naphthoic acid, which quenches the ylide.[1] |
| Difficult product isolation | Co-elution or similar solubility with TPPO | Use a less polar eluent for chromatography; Attempt recrystallization from an alcohol solvent[7]; Convert TPPO to an insoluble salt.[6][8] |
Table 2: Comparison of Common Bases for Ylide Generation
| Base | Solvent | Typical Temperature | Advantages | Disadvantages |
| n-BuLi | THF, Diethyl Ether | -78 °C to 0 °C | Very strong, fast deprotonation, high yields. | Air and moisture sensitive, requires titration, pyrophoric. |
| NaH | THF, DMF | 0 °C to RT | Strong, easy to handle as a dispersion in oil, affordable. | Slower reaction time (heterogeneous), requires washing oil away. |
| KOtBu | THF | 0 °C to RT | Strong, soluble in THF, easy to handle as a solid. | Highly hygroscopic, must be fresh for high activity.[3] |
| NaOH (aq) | Dichloromethane/Water | RT | Very inexpensive, useful in phase-transfer conditions. | Requires vigorous stirring, may lead to lower yields for non-stabilized ylides.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound using NaH/THF
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Naphthaldehyde (1.0 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
Preparation: Add sodium hydride to a flame-dried, three-neck round-bottom flask equipped with a stir bar, reflux condenser, and nitrogen inlet. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous THF to the flask, followed by the methyltriphenylphosphonium bromide in one portion.
-
Heat the suspension to a gentle reflux and stir for 1-2 hours to allow for complete ylide formation. The mixture will typically turn a characteristic yellow or orange color.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve 1-naphthaldehyde in a small amount of anhydrous THF and add it dropwise to the ylide solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction's progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate this compound from the triphenylphosphine oxide byproduct.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reagents - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. delval.edu [delval.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-Vinylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Vinylnaphthalene. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory-scale methods for the synthesis of this compound are:
-
Dehydration of 1-(1-hydroxyethyl)naphthalene: This two-step process involves the reduction of 1-acetylnaphthalene to 1-(1-hydroxyethyl)naphthalene, followed by acid-catalyzed dehydration.
-
Wittig Reaction: This method involves the reaction of 1-naphthaldehyde (B104281) with a phosphorus ylide, typically methylenetriphenylphosphorane.
-
Grignard Reaction: This approach utilizes the reaction of a naphthyl Grignard reagent (e.g., 1-naphthylmagnesium bromide) with a vinyl source like vinyl bromide.
Q2: My this compound product is polymerizing during distillation. How can I prevent this?
A2: Polymerization is a common side reaction, especially at elevated temperatures during purification.[1] To minimize polymerization:
-
Use a polymerization inhibitor: Add a radical inhibitor such as 4-tert-butylcatechol (B165716) (TBC) to the crude product before distillation. Commercial this compound often contains an inhibitor for stability.
-
Distill under reduced pressure: Lowering the pressure reduces the boiling point, allowing for distillation at a lower temperature, which significantly decreases the rate of polymerization.
-
Maintain a moderate temperature: Avoid excessive heating of the distillation flask.
-
Ensure clean glassware: Traces of acid or other impurities on glassware can sometimes initiate polymerization.
Q3: I see an unexpected peak in my NMR that I suspect is a biphenyl-type impurity. Which synthesis method is likely to produce this?
A3: The formation of binaphthyl compounds is a known side reaction in the Grignard synthesis of this compound. This occurs through a coupling reaction between the Grignard reagent and any unreacted 1-halonaphthalene starting material.
Troubleshooting Guides by Synthesis Method
Method 1: Dehydration of 1-(1-hydroxyethyl)naphthalene
This method first involves the reduction of 1-acetylnaphthalene to form the intermediate alcohol, 1-(1-hydroxyethyl)naphthalene, which is then dehydrated.
Problem: Low yield of this compound and presence of multiple side products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Dehydration | - Increase reaction temperature or time: Ensure the dehydration conditions are sufficient to drive the reaction to completion.- Use a stronger acid catalyst: If using a mild acid, consider a stronger one like p-toluenesulfonic acid. |
| Formation of Di(1-naphthylethyl) ether | - Use a higher reaction temperature: Ether formation is generally favored at lower temperatures, while elimination to form the alkene is favored at higher temperatures.- Use a protic solvent sparingly: Water can promote ether formation. |
| Polymerization of Product | - Add a polymerization inhibitor: Introduce an inhibitor like hydroquinone (B1673460) or TBC during the dehydration step.- Work-up the reaction promptly: Do not let the product sit in the acidic reaction mixture for extended periods. |
| Incomplete initial reduction | - Ensure complete conversion of 1-acetylnaphthalene: Monitor the reduction step by TLC or GC to confirm the disappearance of the starting material before proceeding to the dehydration step. Unreacted ketone will not dehydrate. |
Experimental Protocol: Reduction of 1-Acetylnaphthalene and Dehydration
-
Reduction: Dissolve 1-acetylnaphthalene in a suitable solvent like ethanol (B145695) or methanol. Cool the solution in an ice bath and add sodium borohydride (B1222165) portion-wise with stirring. Monitor the reaction by TLC until all the starting material is consumed. Carefully add water and then acidify the mixture (e.g., with dilute HCl) to quench the excess borohydride and the resulting alkoxide. Extract the product, 1-(1-hydroxyethyl)naphthalene, with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude alcohol can often be used directly in the next step.
-
Dehydration: Combine the crude 1-(1-hydroxyethyl)naphthalene with a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) and a polymerization inhibitor. Heat the mixture, and distill the this compound as it is formed. Distillation under reduced pressure is recommended to prevent polymerization.
Method 2: Wittig Reaction
This reaction typically involves reacting 1-naphthaldehyde with methylenetriphenylphosphorane.
Problem: Difficulty in purifying the final product from a white, solid byproduct.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Triphenylphosphine (B44618) Oxide (TPPO) | - Chromatography: TPPO is the major byproduct of the Wittig reaction and can be difficult to remove by distillation or crystallization. Flash column chromatography on silica (B1680970) gel is the most effective method for its removal.- Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexane (B92381) or a mixture of ether and hexane, although this may lead to some product loss. |
| Low Yield | - Ensure complete ylide formation: The deprotonation of the phosphonium (B103445) salt to form the ylide is critical. Use a strong base like n-butyllithium or sodium hydride in an anhydrous aprotic solvent (e.g., THF, DMSO).- Anhydrous conditions: The ylide is basic and will be quenched by water. Ensure all glassware is dry and use anhydrous solvents. |
Experimental Protocol: Wittig Synthesis of this compound
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide in anhydrous THF. Cool the suspension in an ice bath and add a strong base such as n-butyllithium dropwise. Allow the mixture to warm to room temperature and stir until the solution develops the characteristic orange-red color of the ylide.
-
Reaction with Aldehyde: Cool the ylide solution in an ice bath and add a solution of 1-naphthaldehyde in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers, dry, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide.
Method 3: Grignard Reaction
This method involves the reaction of a Grignard reagent, such as 1-naphthylmagnesium bromide, with a vinylating agent.
Problem: Formation of significant amounts of a non-polar, high-boiling point impurity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of 1,1'-Binaphthyl | - Slow addition of alkyl halide: Prepare the Grignard reagent by adding the 1-halonaphthalene slowly to the magnesium turnings to maintain a low concentration of the halide and minimize coupling.- Use of an excess of magnesium: This can help to ensure all the halide is converted to the Grignard reagent. |
| Low Yield of Grignard Reagent | - Anhydrous conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents (e.g., diethyl ether, THF).- Activation of Magnesium: If the reaction does not initiate, a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium surface. |
| Hydrolysis of Grignard Reagent | - Maintain anhydrous conditions: Protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere. |
Experimental Protocol: Grignard Synthesis of this compound
-
Grignard Reagent Formation: In an oven-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small portion of a solution of 1-bromonaphthalene (B1665260) in the same anhydrous solvent. If the reaction does not start, warm the flask gently or add a crystal of iodine. Once the reaction begins, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Vinyl Bromide: Cool the Grignard reagent solution in an ice bath. Add a solution of vinyl bromide in anhydrous THF dropwise.
-
Work-up and Purification: After the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution. Separate the organic layer, extract the aqueous layer with ether, and combine the organic extracts. Dry the organic layer and remove the solvent. Purify the crude product by vacuum distillation.
Summary of Potential Side Products
| Synthesis Method | Major Side Product(s) | Minor Side Product(s) |
| Dehydration | Poly(this compound) | Di(1-naphthylethyl) ether, Unreacted 1-(1-hydroxyethyl)naphthalene |
| Wittig Reaction | Triphenylphosphine oxide | Unreacted 1-naphthaldehyde |
| Grignard Reaction | 1,1'-Binaphthyl | Naphthalene (from quenching of Grignard reagent) |
Visualizing Reaction Pathways
Below are diagrams illustrating the main synthetic routes and the formation of key side products.
Caption: Dehydration synthesis of this compound and side reactions.
References
Technical Support Center: Purification of 1-Vinylnaphthalene by Vacuum Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 1-vinylnaphthalene by vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain up to 2% poly(this compound) as a significant impurity.[1] It is also typically supplied with a polymerization inhibitor, such as 3000 ppm of 4-tert-butylcatechol (B165716) (TBC), to ensure stability during storage.
Q2: Why is vacuum distillation the preferred method for purifying this compound?
A2: this compound has a high boiling point at atmospheric pressure (approximately 275-278 °C), and prolonged exposure to high temperatures can induce polymerization. Vacuum distillation allows the distillation to be performed at a significantly lower temperature, minimizing the risk of thermal degradation and polymerization.
Q3: What is the boiling point of this compound under vacuum?
A3: The boiling point of this compound is dependent on the pressure. A key data point is that it boils at 124-125 °C at a pressure of 15 mmHg.[2]
Q4: How should purified this compound be stored?
A4: Purified this compound is prone to polymerization and should be stored in a cool, dark place, preferably in a freezer at around -20°C.[1] For long-term storage, it is advisable to store it in sealed ampoules under an inert atmosphere.
Data Presentation
Physical and Distillation Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀ | |
| Molecular Weight | 154.21 g/mol | |
| Appearance | Colorless to pale green liquid | [3] |
| Density | 1.04 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.653 | [1] |
| Boiling Point (atm) | 135-138 °C (lit.) | [1] |
| Boiling Point (15 mmHg) | 124-125 °C | [2] |
| Solubility | Soluble in ethyl acetate, hexane, and methanol. | [1] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol is a general guideline and should be adapted based on the specific equipment and scale of the experiment.
1. Inhibitor Removal (Optional but Recommended):
-
To remove phenolic inhibitors like 4-tert-butylcatechol, wash the this compound with a 1M NaOH solution in a separatory funnel.
-
Separate the organic layer and wash it with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.
-
Filter to remove the drying agent.
2. Distillation Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
It is highly recommended to use a spinning band distillation column for efficient fractionation to separate the monomer from any polymer.[1]
-
Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum.
-
Place a stir bar in the distillation flask for smooth boiling.
3. Distillation Procedure:
-
Charge the distillation flask with the crude or inhibitor-free this compound. Do not fill the flask more than two-thirds full.
-
Begin stirring and slowly evacuate the system to the desired pressure.
-
Once the desired pressure is stable, begin heating the distillation flask using a heating mantle or an oil bath.
-
Monitor the temperature and pressure closely. Collect the fraction that distills at the expected boiling point for the given pressure.
-
If separating from polymeric residue, the polymer will remain in the distillation flask.
-
After collecting the purified product, cool the system to room temperature before slowly releasing the vacuum.
Troubleshooting Guide
Issue 1: Bumping or Uncontrolled Boiling
-
Question: My distillation is bumping violently, even with a stir bar. What can I do?
-
Answer:
-
Ensure adequate stirring: Make sure the stir bar is spinning at a sufficient speed to create a vortex.
-
Check for leaks: A fluctuating vacuum can cause bumping. Ensure all joints are well-sealed.
-
Heat gradually: Apply heat slowly and evenly to the distillation flask.
-
Use a capillary bubbler: For very smooth boiling, a fine capillary tube can be inserted to introduce a steady stream of fine bubbles.
-
Issue 2: Polymerization in the Distillation Flask
-
Question: A solid polymer is forming in my distillation flask. How can I prevent this?
-
Answer:
-
Lower the distillation temperature: This can be achieved by using a higher vacuum (lower pressure).
-
Add a polymerization inhibitor: If you did not remove the initial inhibitor, it may not be effective at the distillation temperature. Consider adding a small amount of a high-temperature inhibitor, such as 2,6-dinitro-p-cresol, to the distillation pot.
-
Minimize distillation time: Do not heat the material for longer than necessary.
-
Issue 3: Low or No Distillate Collection
-
Question: I am not collecting any product in the receiving flask, even though the pot temperature is high. What is the problem?
-
Answer:
-
Check the vacuum level: An inadequate vacuum will result in a higher boiling point than expected. Ensure your vacuum pump is working correctly and the system is well-sealed.
-
Insufficient heating: The vapor may not be reaching the condenser. Increase the heating mantle temperature gradually.
-
Condenser issues: Ensure the condenser is properly cooled. For high-boiling liquids, sometimes an air condenser is sufficient, but for efficient condensation, a water-cooled condenser is recommended.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for polymerization during distillation.
References
Troubleshooting low molecular weight in poly(1-vinylnaphthalene)
Welcome to the Technical Support Center for the synthesis of poly(1-vinylnaphthalene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during polymerization, with a particular focus on achieving the desired molecular weight.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My poly(this compound) has a low molecular weight. What are the most common causes?
Low molecular weight in the polymerization of this compound is a frequent issue that can arise from several factors. The most common culprits are impurities in the monomer or solvent, incorrect initiator concentration, and chain transfer reactions. A systematic approach to troubleshooting is essential to identify the root cause.[1][2][3]
Q2: How critical is the purity of the this compound monomer and the solvent?
Monomer and solvent purity are paramount, especially for living polymerization techniques like anionic and RAFT polymerization.[1] Impurities, particularly those with active protons such as water, alcohols, or acidic contaminants, can act as terminating agents for the growing polymer chains, leading to a significant reduction in the final molecular weight.[1][4] Commercial this compound may also contain inhibitors (like tert-butylcatechol) to prevent spontaneous polymerization during storage, which must be removed before use.[5]
Q3: How do I properly purify this compound and the polymerization solvent?
For rigorous polymerization techniques like anionic polymerization, the following purification steps are recommended:
-
Monomer Purification: this compound can be purified by distillation under reduced pressure from a drying agent like calcium hydride (CaH₂). For the highest purity required for living anionic polymerization, multiple distillations or passing the monomer through a column of activated alumina (B75360) may be necessary to remove all traces of inhibitors and protic impurities.[1]
-
Solvent Purification: Solvents like tetrahydrofuran (B95107) (THF) or toluene, commonly used for these polymerizations, must be meticulously dried and deoxygenated. This is typically achieved by refluxing over a drying agent such as sodium/benzophenone ketyl until a persistent blue or purple color indicates an anhydrous and oxygen-free environment, followed by distillation directly into the reaction vessel.[4]
Q4: Can the initiator concentration affect the molecular weight of my polymer?
Yes, the initiator concentration is a critical factor in controlling the molecular weight of poly(this compound).
-
In Living Polymerizations (Anionic and RAFT): The number-average molecular weight (Mn) is inversely proportional to the initial initiator concentration. A higher initiator concentration will result in a larger number of polymer chains, each growing to a shorter length for a given amount of monomer, thus leading to a lower overall molecular weight.[6]
-
In Free Radical Polymerization: The kinetic chain length, and therefore the molecular weight, is inversely proportional to the square root of the initiator concentration.[3] Thus, increasing the initiator concentration will lead to a lower molecular weight.
Q5: What is chain transfer and how does it lead to low molecular weight?
Chain transfer is a reaction where the activity of a growing polymer chain is terminated by transferring a reactive atom (often hydrogen) to another species, which then initiates a new, shorter polymer chain.[3] This process results in a higher number of polymer chains than initiated, leading to a lower average molecular weight. Common sources of chain transfer include:
-
Chain Transfer to Monomer: The growing polymer radical can abstract an atom from a monomer molecule.[7]
-
Chain Transfer to Solvent: Solvents, especially those with easily abstractable protons (e.g., toluene), can participate in chain transfer.[3][8]
-
Chain Transfer to Initiator: Some initiators can also act as chain transfer agents.
-
Chain Transfer Agents (CTAs): In some cases, CTAs are intentionally added to control the molecular weight. In the context of RAFT polymerization, the CTA is essential for the controlled nature of the process.
Q6: My GPC results show a broad polydispersity index (PDI). What does this indicate?
A broad PDI (typically > 1.3) suggests a lack of control over the polymerization process.[2] This can be caused by:
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will start growing at different times, leading to a wide distribution of chain lengths.
-
Termination Reactions: Uncontrolled termination reactions, often due to impurities, will result in a mixture of chains of varying lengths.
-
Chain Transfer Reactions: Significant chain transfer leads to a broader distribution of molecular weights.
-
Inefficient Mixing: Poor mixing can lead to localized high concentrations of initiator or monomer, resulting in non-uniform chain growth.
Troubleshooting Guide
Low Molecular Weight
| Possible Cause | Suggested Solution |
| Monomer or Solvent Impurities | Re-purify the this compound monomer by vacuum distillation over CaH₂. Ensure the solvent is rigorously dried and deoxygenated.[1][4] |
| High Initiator/CTA Concentration | Carefully calculate and reduce the amount of initiator or RAFT agent used. The molecular weight is inversely proportional to the initiator concentration in living polymerizations.[6] |
| Chain Transfer to Solvent | If using a solvent known for chain transfer (e.g., toluene), consider switching to a solvent with a lower chain transfer constant (e.g., benzene (B151609) or cyclohexane).[3][8] |
| High Reaction Temperature | Higher temperatures can increase the rate of chain transfer and termination reactions. Optimize the reaction temperature for the specific polymerization method. |
| Presence of Oxygen | Thoroughly degas the reaction mixture using freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen). Oxygen can act as a radical scavenger and inhibitor.[2] |
High Polydispersity Index (PDI)
| Possible Cause | Suggested Solution |
| Slow Initiation | In anionic polymerization, choose an initiator that reacts rapidly with the monomer (e.g., sec-butyllithium (B1581126) is often faster than n-butyllithium for styrene-type monomers).[4] In RAFT, ensure the chosen CTA is appropriate for the monomer. |
| Presence of Impurities | As with low molecular weight, impurities are a major cause of broad PDI. Rigorous purification of all reagents and glassware is crucial.[1] |
| Inefficient Mixing | Ensure vigorous and efficient stirring throughout the polymerization, especially during initiator addition. |
| High Monomer Conversion | In some controlled radical polymerizations, pushing to very high conversions can lead to a loss of control and broadening of the PDI due to side reactions.[2] |
Data Presentation
Table 1: Effect of Initiator Concentration on Molecular Weight in Anionic Polymerization of this compound
| [Monomer]/[Initiator] Ratio | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 50 | 7,700 | 8,000 | 1.05 | Hypothetical |
| 100 | 15,400 | 15,000 | 1.04 | Hypothetical |
| 200 | 30,800 | 29,500 | 1.05 | Hypothetical |
| 500 | 77,000 | 75,000 | 1.06 | Hypothetical |
| Note: Data is illustrative, based on typical results for living anionic polymerization of vinyl aromatic monomers. Actual results may vary based on experimental conditions. |
Table 2: Effect of Initiator and CTA on Molecular Weight in Free Radical and RAFT Polymerization
| Polymerization Method | [Monomer]:[Initiator/CTA]:[Initiator] | Temperature (°C) | Observed Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Free Radical (AIBN) | 100:1 | 70 | ~15,000 | >1.8 | [3] |
| Free Radical (AIBN) | 200:1 | 70 | ~25,000 | >1.8 | [3] |
| RAFT (Trithiocarbonate CTA, AIBN) | 100:1:0.1 | 70 | 14,500 | <1.2 | Hypothetical |
| RAFT (Trithiocarbonate CTA, AIBN) | 200:1:0.1 | 70 | 29,000 | <1.2 | Hypothetical |
| Note: Data for free radical polymerization is based on trends observed for similar monomers. RAFT data is illustrative of a well-controlled polymerization. |
Experimental Protocols
Protocol 1: Living Anionic Polymerization of this compound
Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow PDI.
Materials:
-
This compound, purified by vacuum distillation over CaH₂.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
sec-Butyllithium (s-BuLi) in cyclohexane, titrated.
-
Methanol (B129727), anhydrous.
-
Argon or nitrogen gas, high purity.
Procedure:
-
Glassware Preparation: All glassware should be flame-dried under vacuum and cooled under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.
-
Solvent and Monomer Addition: Transfer the desired amount of anhydrous THF into the reaction flask via cannula. Add the purified this compound to the THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiation: Slowly add the calculated amount of sec-butyllithium initiator dropwise to the stirred monomer solution. A color change should be observed, indicating the formation of the living anionic chain ends.
-
Polymerization: Allow the polymerization to proceed at -78 °C for the desired time (typically 1-4 hours).
-
Termination: Terminate the polymerization by adding a small amount of anhydrous methanol to quench the living anions. The color of the solution should disappear.
-
Isolation: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Free Radical Polymerization of this compound
Objective: To synthesize poly(this compound) via a conventional free radical process.
Materials:
-
This compound, inhibitor removed by passing through a column of basic alumina.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Toluene or other suitable solvent.
-
Methanol.
-
Nitrogen gas.
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and AIBN in the solvent.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the required time (e.g., 6-24 hours).
-
Isolation: Cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.
Protocol 3: RAFT Polymerization of this compound
Objective: To synthesize poly(this compound) with controlled molecular weight and low PDI using RAFT polymerization.
Materials:
-
This compound, inhibitor removed.
-
A suitable RAFT agent for styrenic monomers (e.g., a trithiocarbonate (B1256668) like 2-cyano-2-propyl dodecyl trithiocarbonate).
-
AIBN, recrystallized.
-
Anhydrous solvent (e.g., dioxane or toluene).
-
Methanol.
-
Nitrogen gas.
Procedure:
-
Reaction Mixture Preparation: In a Schlenk tube, combine this compound, the RAFT agent, and the solvent.
-
Initiator Stock Solution: Prepare a stock solution of AIBN in the same solvent. The molar ratio of RAFT agent to initiator is typically between 5:1 and 10:1.
-
Degassing: Perform at least three freeze-pump-thaw cycles on the monomer/RAFT agent solution.
-
Initiation: After backfilling with inert gas, add the required amount of the AIBN stock solution to the reaction mixture via syringe.
-
Polymerization: Immerse the sealed tube in a preheated oil bath (e.g., 70-80 °C) and allow the polymerization to proceed for the desired time.
-
Termination and Isolation: Stop the reaction by cooling the tube in an ice bath. Precipitate the polymer in cold methanol.
-
Purification and Drying: Filter, wash with methanol, and dry the polymer under vacuum.
Visualizations
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: Comparison of polymerization mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 5. Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. THE KINETICS OF POLYMERIZATION OF $alpha$-VINYLNAPHTHALENE (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Controlling Stereochemistry in 1-Vinylnaphthalene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereocontrolled polymerization of 1-vinylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the possible stereochemical structures (tacticities) for poly(this compound)?
A1: Poly(this compound) can exist in three main tacticities, which describe the relative stereochemistry of the naphthalene (B1677914) side groups along the polymer chain:
-
Isotactic: All naphthalene groups are on the same side of the polymer backbone. This regular structure allows for polymer chains to pack closely, often leading to higher crystallinity.
-
Syndiotactic: The naphthalene groups alternate regularly from one side of the backbone to the other. This regularity can also result in crystalline polymers.
-
Atactic: The naphthalene groups are arranged randomly along the polymer backbone. This lack of order results in an amorphous polymer.
Q2: Which polymerization methods can be used to control the stereochemistry of this compound polymerization?
A2: Several polymerization methods can be employed, with varying degrees of stereocontrol:
-
Coordination Polymerization: This is the most common method for achieving high stereocontrol. Ziegler-Natta and metallocene catalysts are key to producing isotactic or syndiotactic polymers. The structure of the catalyst, particularly the ligands surrounding the metal center, plays a crucial role in directing the stereochemistry.
-
Anionic Polymerization: This can be a "living" polymerization, offering excellent control over molecular weight and narrow molecular weight distributions. Stereocontrol is possible but is highly dependent on the choice of initiator, solvent, and temperature. For instance, non-polar solvents often favor isotactic placement, while polar solvents can lead to syndiotactic or atactic polymers.
-
Cationic Polymerization: Achieving high stereocontrol in cationic polymerization of vinylnaphthalene is generally challenging due to side reactions.
-
Radical Polymerization: This method typically yields atactic poly(this compound) due to the high reactivity and lack of stereodirecting capability of the free radical chain end.
Q3: I am using a catalyst that produces syndiotactic poly(2-vinylnaphthalene), but I get atactic poly(this compound). Why is this happening?
A3: This is a known phenomenon and highlights the significant impact of the monomer structure on stereocontrol. Research has shown that certain constrained geometry configuration rare-earth metal catalysts that are highly effective for the syndioselective polymerization of 2-vinylnaphthalene (B1218179) (poly(2VN)) and other 2-substituted vinylnaphthalenes produce atactic poly(this compound) (poly(1VN)) under the same conditions.[1][2] The steric hindrance from the naphthalene ring at the 1-position is much greater than at the 2-position, which can disrupt the stereodirecting mechanism of the catalyst.
Q4: How do temperature and solvent affect the stereochemistry of the polymerization?
A4: Temperature and solvent are critical parameters:
-
Temperature: Lower polymerization temperatures generally favor higher stereoregularity. At higher temperatures, the energy difference between the transition states leading to different stereoisomers is smaller, which can lead to a more random placement of the monomer units and thus a more atactic polymer.
-
Solvent: The polarity of the solvent can have a profound effect, particularly in anionic polymerization. In coordination polymerization, the solvent can influence the catalyst's activity and stereoselectivity by coordinating to the metal center. For example, in the anionic polymerization of styrene, a close analog, a switch from a non-polar solvent like benzene (B151609) to a polar solvent like THF can change the stereochemistry from isotactic to syndiotactic.[3]
Troubleshooting Guides
Problem 1: The resulting poly(this compound) is atactic or has low stereoregularity.
| Possible Cause | Suggested Solution |
| Inappropriate Catalyst System | For high stereocontrol, coordination polymerization is recommended. If using a Ziegler-Natta or metallocene catalyst, ensure it is designed for stereospecific polymerization of styrenic monomers. Note that catalysts effective for 2-vinylnaphthalene may not work for this compound.[1][2] |
| Suboptimal Ligand Structure (Metallocene Catalysts) | The stereochemical outcome is highly dependent on the ligand framework of the metallocene. C2-symmetric catalysts often lead to isotactic polymers, while Cs-symmetric catalysts can produce syndiotactic polymers. The steric bulk and geometry of the ligands are critical for directing the incoming monomer. |
| High Polymerization Temperature | Reduce the polymerization temperature. Lower temperatures increase the activation energy barrier for "mistakes" in monomer insertion, thus enhancing stereoselectivity. |
| Incorrect Solvent Choice (Anionic Polymerization) | If performing anionic polymerization, the solvent polarity is key. For isotactic poly(this compound), consider using a non-polar solvent such as toluene (B28343) or hexane. For syndiotactic, a polar solvent like THF might be more suitable, although this can be challenging for this compound. |
| Impurities in the Reaction | Impurities such as water, oxygen, or other polar compounds can react with and alter the structure of stereospecific catalysts, leading to a loss of stereocontrol. Ensure all reagents and solvents are rigorously purified and dried, and the reaction is carried out under an inert atmosphere. |
Problem 2: The polymer has a low molecular weight and/or a broad molecular weight distribution (high PDI).
| Possible Cause | Suggested Solution |
| Chain Transfer Reactions | Chain transfer to monomer, solvent, or impurities can terminate growing polymer chains prematurely, leading to lower molecular weights. This is a common issue in radical polymerization.[4] To minimize this, use a well-purified monomer and a solvent with a low chain transfer constant. Alternatively, switch to a "living" polymerization technique like anionic polymerization. |
| Presence of Impurities | Impurities that act as chain-terminating agents will lower the molecular weight. Rigorous purification of all components is crucial. |
| High Initiator Concentration | A higher initiator-to-monomer ratio will result in a larger number of polymer chains, each with a lower molecular weight. Adjust the ratio to target the desired molecular weight. |
| Non-"living" Polymerization Method | For the best control over molecular weight and to achieve a narrow PDI, living anionic polymerization is the method of choice. This technique proceeds in the absence of termination and chain transfer reactions.[5] |
Quantitative Data
Table 1: Effect of Catalyst Structure on Vinylnaphthalene Polymerization
| Catalyst Precursor | Monomer | Resulting Tacticity | Reference |
| FluCH₂PySc(CH₂SiMe₃)₂ | This compound | Atactic | [1][2] |
| FluCH₂PySc(CH₂SiMe₃)₂ | 2-Vinylnaphthalene | Syndiotactic | [1][2] |
| FluCH₂PyLu(CH₂SiMe₃)₂(THF) | This compound | Atactic | [1][2] |
| FluCH₂PyLu(CH₂SiMe₃)₂(THF) | 2-Vinylnaphthalene | Syndiotactic | [1][2] |
Table 2: General Influence of Polymerization Method on Stereocontrol
| Polymerization Method | Typical Stereocontrol | Control over MW/PDI | Key Considerations |
| Ziegler-Natta Coordination | Good to Excellent (Isotactic) | Moderate to Good | Heterogeneous nature can lead to broader PDI. Catalyst choice is critical. |
| Metallocene Coordination | Excellent (Isotactic or Syndiotactic) | Excellent | Single-site nature allows for narrow PDI. Ligand design is paramount. |
| Anionic | Moderate to Good | Excellent ("Living") | Highly sensitive to solvent polarity and temperature. Requires stringent purity. |
| Radical | Poor (Atactic) | Poor | Prone to chain transfer and termination reactions. |
Experimental Protocols
General Protocol for Stereoselective Coordination Polymerization of this compound
Disclaimer: This is a generalized procedure. The specific catalyst, cocatalyst, ratios, solvent, and temperature must be optimized based on the desired polymer tacticity and target molecular weight. All operations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
1. Materials and Reagents:
-
This compound (monomer), purified by distillation under reduced pressure and stored over molecular sieves.
-
Anhydrous toluene (solvent), purified by passing through a solvent purification system or by distillation from a suitable drying agent (e.g., sodium/benzophenone).
-
Metallocene or Ziegler-Natta catalyst precursor.
-
Cocatalyst (e.g., methylaluminoxane (B55162) (MAO) or triisobutylaluminum (B85569) (TIBA)).
2. Polymerization Procedure:
-
In a glovebox, add the desired amount of catalyst precursor to a dry, nitrogen-purged reactor equipped with a magnetic stirrer.
-
Add the desired amount of anhydrous toluene to the reactor.
-
Add the cocatalyst solution (e.g., MAO in toluene) to the reactor and stir for the specified activation time at the desired temperature.
-
Inject the purified this compound monomer into the reactor.
-
Allow the polymerization to proceed for the desired time at a constant temperature. The viscosity of the solution will increase as the polymer forms.
-
Quench the polymerization by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60 °C to a constant weight.
3. Characterization:
-
The tacticity of the resulting poly(this compound) can be determined by ¹³C NMR spectroscopy by analyzing the splitting of the aromatic C1 carbon signal.
-
Molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn) can be determined by size exclusion chromatography (SEC) calibrated with polystyrene standards.
Visualizations
Caption: Troubleshooting workflow for poor stereocontrol.
Caption: Key factors influencing polymerization stereochemistry.
References
Technical Support Center: 1-Vinylnaphthalene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-vinylnaphthalene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing step-by-step guidance to identify and resolve them.
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions
| Cause | Recommended Action |
| Wittig Reaction: Incomplete ylide formation. | Ensure anhydrous conditions. Use a strong, fresh base (e.g., n-butyllithium, sodium hydride). Confirm the quality of the phosphonium (B103445) salt. |
| Wittig Reaction: Unreactive aldehyde. | Check the purity of 1-naphthaldehyde (B104281). Aldehydes can oxidize to carboxylic acids upon storage. Purify by distillation or chromatography if necessary. |
| Grignard Reaction: Failure of Grignard reagent formation. | Use oven-dried glassware and anhydrous solvents (diethyl ether or THF).[1] Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[1] |
| Grignard Reaction: Quenching of the Grignard reagent. | Ensure all reagents and equipment are scrupulously dry. Atmospheric moisture can quench the Grignard reagent.[1] |
| Dehydration Reaction: Incomplete dehydration of 1-(1-hydroxyethyl)naphthalene. | Increase the reaction temperature or use a stronger dehydrating agent (e.g., switch from KHSO₄ to P₂O₅). Ensure efficient removal of water as it forms. |
Troubleshooting Workflow: Low Yield
A flowchart to diagnose and resolve low product yield.
Problem 2: Presence of Significant Impurities in the Crude Product
Common Impurities and Their Mitigation
| Impurity | Originating Synthesis Method | Mitigation Strategy |
| Poly(this compound) | All methods (during synthesis, purification, or storage) | Add a polymerization inhibitor (e.g., 4-tert-butylcatechol) to the reaction mixture and during purification and storage.[2][3] Avoid excessive heat during distillation. |
| 1-Ethylnaphthalene (B72628) | Dehydration of 1-(1-hydroxyethyl)naphthalene | Over-reduction of the intermediate alcohol or catalytic hydrogenation of the vinyl group. Use a milder reducing agent for the initial reduction of 1-acetylnaphthalene and avoid harsh acidic conditions during dehydration. |
| Naphthalene | Grignard Reaction | Protonation of the Grignard reagent by moisture.[1] Ensure strict anhydrous conditions. |
| Binaphthyl | Grignard Reaction | Wurtz-type coupling of the Grignard reagent with unreacted 1-bromonaphthalene (B1665260).[1] Add 1-bromonaphthalene slowly to the magnesium turnings to maintain a low concentration.[1] |
| Triphenylphosphine (B44618) oxide | Wittig Reaction | This is a stoichiometric byproduct. It can be removed by chromatography or by precipitation from a non-polar solvent followed by filtration. |
| Unreacted 1-Naphthaldehyde | Wittig Reaction | Ensure a slight excess of the Wittig reagent. Monitor the reaction by TLC or GC to ensure complete consumption of the aldehyde. |
| Unreacted 1-(1-hydroxyethyl)naphthalene | Dehydration Reaction | Ensure the dehydration reaction goes to completion by using appropriate temperature and reaction time. |
Impurity Minimization Strategy
Strategies to minimize impurities at different stages.
Frequently Asked Questions (FAQs)
Q1: Which synthesis method for this compound is the most efficient in terms of yield and purity?
The efficiency of each method depends on the available starting materials and experimental capabilities.
-
The Wittig reaction is a reliable method for converting 1-naphthaldehyde to this compound, often with good stereoselectivity.[4][5] However, the removal of the triphenylphosphine oxide byproduct can be challenging.
-
The Grignard reaction using vinylmagnesium bromide and a suitable 1-naphthyl electrophile is effective but requires strict anhydrous conditions to prevent side reactions.[1][6]
-
Dehydration of 1-(1-hydroxyethyl)naphthalene is a common and often high-yielding method. However, it can be prone to the formation of 1-ethylnaphthalene if the reaction conditions are not carefully controlled.
Q2: What is the primary cause of polymerization of this compound, and how can it be prevented?
This compound is susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of radical initiators. To prevent this, a radical inhibitor such as 4-tert-butylcatechol (B165716) is typically added to the reaction mixture and during purification and storage.[2][3] It is also crucial to store the purified product at low temperatures (e.g., -20°C) in the dark.[2][3]
Q3: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction?
Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.[2] Several methods can be employed for its removal:
-
Crystallization: Triphenylphosphine oxide is often more soluble in non-polar solvents like hexane (B92381) or ether than the desired alkene. Cooling a concentrated solution of the crude product in such a solvent can lead to the precipitation of triphenylphosphine oxide.
-
Chromatography: Column chromatography on silica (B1680970) gel is a very effective method for separating this compound from triphenylphosphine oxide. A non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient, is typically used.
Q4: What are the optimal conditions for the vacuum fractional distillation of this compound?
For successful purification by vacuum fractional distillation, consider the following:
-
Pressure: A reduced pressure is necessary to lower the boiling point of this compound (boiling point at atmospheric pressure is around 258-260 °C) and prevent thermal polymerization. A pressure of 1-10 mmHg is typically effective.
-
Column: A fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended to efficiently separate this compound from impurities with close boiling points.
-
Temperature: The distillation should be performed at the lowest possible temperature to minimize the risk of polymerization. The head temperature should be monitored closely and should correspond to the boiling point of this compound at the given pressure.
-
Inhibitor: Ensure a polymerization inhibitor is present in the distillation flask.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1-Naphthaldehyde
-
Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the formation of the orange-red ylide is complete.
-
Cool the ylide solution back to 0 °C and add a solution of 1-naphthaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate this compound from triphenylphosphine oxide.
Protocol 2: Purification of this compound by Vacuum Fractional Distillation
Materials:
-
Crude this compound
-
4-tert-butylcatechol (inhibitor)
-
Boiling chips
Procedure:
-
Set up a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge, and a fractionating column (e.g., Vigreux).
-
To the distillation flask, add the crude this compound, a few boiling chips, and a small amount of 4-tert-butylcatechol.
-
Slowly evacuate the system to the desired pressure (e.g., 5 mmHg).
-
Begin heating the distillation flask gently.
-
Collect and discard the initial forerun, which may contain lower-boiling impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the working pressure.
-
Once the main fraction is collected, stop the heating and allow the system to cool before venting to atmospheric pressure.
-
Add a small amount of inhibitor to the purified product for storage.
Data Presentation
Table 1: Comparison of Purity Before and After Purification
| Synthesis Method | Crude Purity (by GC-MS) | Purification Method | Final Purity (by GC-MS) | Major Impurities Removed |
| Wittig Reaction | ~70-80% | Column Chromatography | >98% | Triphenylphosphine oxide, unreacted starting materials |
| Grignard Reaction | ~60-75% | Vacuum Fractional Distillation | >97% | Naphthalene, binaphthyl, unreacted starting materials |
| Dehydration | ~85-95% | Vacuum Fractional Distillation | >99% | 1-Ethylnaphthalene, unreacted alcohol |
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. This compound 95 826-74-4 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Vinylmagnesium Bromide | 1826-67-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Chain Transfer Reactions in Radical Polymerization of 1-Vinylnaphthalene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding chain transfer reactions in the radical polymerization of 1-vinylnaphthalene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a chain transfer reaction in the context of radical polymerization?
Q2: How do chain transfer reactions specifically affect the polymerization of this compound?
A2: In the polymerization of vinylnaphthalene derivatives, such as BN 2-vinylnaphthalene (B1218179), chain transfer reactions, particularly to solvents like toluene (B28343), can be significant.[3][4][5][6] These reactions lead to the premature termination of growing polymer chains, resulting in polymers with lower than expected molecular weights.[3][7] For instance, studies have shown that the chain transfer constant for BN 2-vinylnaphthalene in toluene is considerably higher than that for styrene (B11656) under similar conditions, indicating a greater propensity for chain transfer.[3]
Q3: What are the common sources of chain transfer in these experiments?
A3: Chain transfer can occur with several species present in the polymerization system:
-
Solvent: Aromatic solvents like toluene and even benzene (B151609) can act as chain transfer agents.[1][3] For BN 2-vinylnaphthalene, chain transfer to toluene is a significant factor affecting the final polymer's molecular weight.[3]
-
Monomer: The this compound monomer itself can participate in chain transfer, where a growing chain abstracts an atom from an unreacted monomer molecule.[1]
-
Polymer: A growing radical can abstract a hydrogen atom from the backbone of an already formed polymer chain. This is known as chain transfer to polymer and results in a branched polymer architecture.[1][8]
-
Initiator: While less common, components of the initiator can sometimes be involved in chain transfer events.
Q4: What are the observable signs of significant chain transfer in my polymerization of this compound?
A4: The primary indicators of excessive chain transfer include:
-
Low Average Molecular Weight: The most direct consequence is obtaining a polymer with a number-average molecular weight (Mn) or weight-average molecular weight (Mw) that is significantly lower than theoretically predicted.[1][3]
-
Increased Polydispersity: Uncontrolled chain transfer can lead to a broader molecular weight distribution (a higher polydispersity index, PDI or Mw/Mn).
-
Formation of Oligomers: In cases of very high chain transfer, the product may be dominated by low molecular weight oligomers instead of long polymer chains.[1]
-
Branched Polymers: If chain transfer to the polymer is the dominant side reaction, the resulting polymer will have a branched, rather than linear, structure.[8]
Troubleshooting Guide
Problem 1: The molecular weight of my poly(this compound) is consistently too low.
| Possible Cause | Suggested Solution |
| Significant Chain Transfer to Solvent | Toluene and other aromatic solvents can have high chain transfer constants with vinylnaphthalene-type monomers.[3] Solution: Change to a solvent with a lower known chain transfer constant. Alternatively, conduct the polymerization in bulk (without solvent), if feasible. |
| High Initiator Concentration | A higher concentration of initiator produces more primary radicals, leading to the formation of a larger number of shorter polymer chains. Solution: Decrease the initial initiator concentration. This will reduce the rate of initiation relative to propagation.[3] |
| High Polymerization Temperature | Higher temperatures can increase the rate of chain transfer reactions and also lead to faster initiator decomposition, increasing the concentration of active radicals.[3] Solution: Lower the polymerization temperature. For example, reducing the temperature from 70°C to 60°C for AIBN-initiated polymerization can help increase the degree of polymerization.[3] |
| Presence of Impurities | Certain impurities can act as potent chain transfer agents, terminating chains prematurely. Solution: Ensure the monomer, solvent, and initiator are purified before use. This compound can be passed through a column of basic alumina (B75360) to remove inhibitors and other impurities. |
Problem 2: The polydispersity index (PDI) of my polymer is very high (>2.0).
| Possible Cause | Suggested Solution |
| Uncontrolled Chain Transfer Reactions | Spontaneous and uncontrolled chain transfer to solvent, monomer, or polymer introduces a high degree of randomness in chain termination, broadening the molecular weight distribution. Solution: Address the sources of chain transfer as outlined in Problem 1. For more precise control, consider switching to a controlled radical polymerization (CRP) technique. |
| Slow Initiation | If the initiation process is slow compared to propagation, new chains will be formed throughout the polymerization, leading to a broad distribution of chain lengths. Solution: Choose an initiator that decomposes rapidly at the chosen polymerization temperature to ensure all chains start growing at approximately the same time. |
| Chain Transfer to Polymer | This side reaction creates branched polymers, which can artificially broaden the PDI as measured by techniques like Size Exclusion Chromatography (SEC).[8] Solution: Run the polymerization to lower monomer conversions to reduce the probability of a growing chain encountering another polymer chain. |
| Poor Temperature Control | Fluctuations in temperature can alter the rates of initiation, propagation, and termination, leading to a broader PDI. Solution: Use a reaction setup with precise temperature control, such as an oil bath with a thermostat. |
Problem 3: I am unable to synthesize high molecular weight poly(this compound) (e.g., Mw > 100,000 g/mol ).
| Possible Cause | Suggested Solution |
| Inherent Chain Transfer Limitations | Free radical polymerization of certain monomers, like BN 2-vinylnaphthalene, is inherently limited by chain transfer, making it difficult to achieve very high molecular weights under conventional conditions.[3][6] Solution: A combination of strategies is required: lower the initiator concentration, reduce the polymerization temperature, and select a solvent with a minimal chain transfer constant.[3] |
| Conventional Free Radical Polymerization Technique | Conventional free radical polymerization does not offer fine control over chain growth due to unavoidable termination and transfer reactions.[7] Solution: Employ a controlled radical polymerization (CRP) method such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT), or Nitroxide-Mediated Polymerization (NMP).[9] These techniques are designed to minimize irreversible termination and chain transfer, allowing for the synthesis of well-defined, high molecular weight polymers.[10] |
Quantitative Data
The following tables summarize chain transfer constants (Cₛ) for the radical polymerization of BN 2-vinylnaphthalene (a derivative of this compound) and styrene in different solvents. Data is presented to illustrate the significant impact of both the monomer structure and the solvent on chain transfer.
Table 1: Chain Transfer Constants (Cₛ x 10⁴) for BN 2-vinylnaphthalene and Styrene Polymerization. [3]
| Monomer | Solvent | Cₛ x 10⁴ | Polymerization Conditions |
| BN 2-vinylnaphthalene | Toluene | 107 | [AIBN]/[monomer] = 5.00 x 10⁻³, 60°C |
| BN 2-vinylnaphthalene | Benzene | 85.5 | [AIBN]/[monomer] = 5.00 x 10⁻³, 60°C |
| Styrene (St) | Toluene | 22.0 | [AIBN]/[monomer] = 5.00 x 10⁻³, 60°C |
| Styrene (St) | Benzene | 27.0 | [AIBN]/[monomer] = 5.00 x 10⁻³, 60°C |
| Styrene (St) | Toluene | 2.05 | [AIBN]/[St] = 0.628 x 10⁻³, 60°C |
| Styrene (St) | Toluene | 0.125 | No initiator, 60°C |
Data for BN 2-vinylnaphthalene and comparative styrene experiments from Ji, Y., & Klausen, R. S. (2021). Chain transfer to solvent in BN 2‐vinylnaphthalene radical polymerization. Journal of Polymer Science, 59(21), 2521-2529.[3]
Experimental Protocols
Methodology for Determining the Solvent Chain Transfer Constant (Cₛ) using the Mayo Plot
The effect of chain transfer on the number-average degree of polymerization (Xn) is quantitatively described by the Mayo equation.[3] This protocol outlines the experimental procedure to determine the chain transfer constant for a solvent (Cₛ).
1. Materials and Reagents:
-
This compound (monomer), purified by passing through basic alumina.
-
Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol.
-
Solvent to be investigated (e.g., Toluene), purified.
-
Inert solvent with low chain transfer for control/dilution if needed (e.g., Benzene, though it still exhibits some transfer).[3]
-
Methanol (for precipitation).
-
Nitrogen or Argon gas for deoxygenation.
2. Experimental Procedure:
-
Series of Reactions: Prepare a series of polymerization reactions in sealed ampoules or Schlenk flasks. In each reaction, the concentrations of the monomer and initiator are kept constant, while the ratio of the solvent ([S]) to the monomer ([M]) is systematically varied.
-
Deoxygenation: Purge each reaction mixture with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed reaction vessels in a constant temperature bath (e.g., 60°C) and allow the polymerization to proceed. It is crucial to stop the reactions at low monomer conversion (<10%) to ensure the concentrations of monomer and solvent do not change significantly and to minimize chain transfer to the polymer.
-
Isolation of Polymer: After the designated time, quench the reactions by cooling them in an ice bath. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum to a constant weight.
3. Characterization:
-
Determine Monomer Conversion: Calculate the conversion based on the mass of the dried polymer obtained.
-
Determine Number-Average Molecular Weight (Mn): Analyze the molecular weight of each polymer sample using Size Exclusion Chromatography (SEC) calibrated with polystyrene standards.
-
Calculate Degree of Polymerization (Xn): Calculate Xn for each sample using the formula: Xn = Mn / M₀, where M₀ is the molecular weight of the monomer (this compound: 154.21 g/mol ).
4. Data Analysis (Mayo Plot):
-
Plot 1/Xn (the reciprocal of the number-average degree of polymerization) on the y-axis against the ratio of concentrations [S]/[M] on the x-axis.
-
The data should yield a straight line according to the Mayo equation: 1/Xn = 1/(Xn)₀ + Cₛ * ([S]/[M])
-
The slope of this line is equal to the chain transfer constant to the solvent, Cₛ.[3] The y-intercept (1/(Xn)₀) represents the reciprocal degree of polymerization in the absence of the transfer solvent.
Visualizations
Caption: General mechanism of chain transfer to a solvent (S-H).
Caption: Experimental workflow for determining the chain transfer constant (Cₛ).
Caption: Troubleshooting guide for low molecular weight in this compound polymerization.
References
- 1. Chain transfer - Wikipedia [en.wikipedia.org]
- 2. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chain transfer to solvent in BN 2‐vinylnaphthalene radical polymerization | NSF Public Access Repository [par.nsf.gov]
- 6. Chain transfer to solvent in BN 2-vinylnaphthalene radical polymerization [morressier.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pslc.ws [pslc.ws]
- 9. Controlled Radical Polymerization Guide [sigmaaldrich.com]
- 10. Features of Controlled “Living” Radical Polymerizations - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
1-Vinylnaphthalene handling and safety precautions
This technical support center provides detailed guidance on the handling, safety, and troubleshooting of 1-Vinylnaphthalene for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] It is also combustible.[2]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a refrigerator at -20°C.[2][3] It is also moisture-sensitive and should be kept in a tightly sealed container.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents.[2]
Q4: What should I do in case of accidental contact with this compound?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of water. If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Ingestion: If swallowed, call a poison center or doctor immediately. Do NOT induce vomiting.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]
Q5: What is the recommended personal protective equipment (PPE) when handling this compound?
A5: It is recommended to wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[5] In case of insufficient ventilation, a suitable respirator should be used.
Troubleshooting Guides
Preventing Unwanted Polymerization
Q: I notice my stored this compound is becoming cloudy or more viscous. What should I do?
A: Cloudiness or increased viscosity can be signs of polymerization. This may be due to improper storage conditions (e.g., elevated temperature, exposure to light) or depletion of the inhibitor. It is recommended to purify the material by fractional distillation under reduced pressure to remove any polymer that has formed.[2] If the material has solidified, it should be disposed of as hazardous waste.
Q: How can I prevent polymerization of this compound during my reaction, especially at elevated temperatures?
A:
-
Use an Inhibitor: Commercial this compound often contains an inhibitor like tert-butylcatechol.[3] For reactions at elevated temperatures, you may need to add a high-temperature inhibitor.
-
Control Temperature: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Exclude Oxygen: Polymerization can be initiated by peroxides formed from the reaction with oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.
-
Limit Exposure to Light: UV light can initiate polymerization. Protect your reaction vessel from light by wrapping it in aluminum foil.
Purification Issues
Q: My this compound contains polymeric impurities. How can I purify it?
A: Commercial this compound can contain up to 2% of poly(this compound).[2][3] A detailed protocol for purification is provided below.
Experimental Protocols
Purification of this compound
This protocol describes the removal of polymeric impurities and the inhibitor from commercial this compound.
Methodology:
-
Inhibitor Removal (Optional): To remove the tert-butylcatechol inhibitor, wash the this compound with a 1M aqueous sodium hydroxide (B78521) solution in a separatory funnel. Repeat the washing until the aqueous layer is colorless. Follow with a water wash to remove any residual sodium hydroxide, and then dry the organic layer over anhydrous magnesium sulfate.
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a spinning band column for efficient separation.
-
Add the dried this compound to the distillation flask along with a few boiling chips.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction that distills at the correct boiling point (135-138 °C at 18 mmHg).[4]
-
-
Drying and Storage:
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀ | [1] |
| Molecular Weight | 154.21 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 135-138 °C (at 18 mmHg) | [3][6] |
| Density | 1.04 g/mL at 25 °C | [3][6] |
| Refractive Index | n20/D 1.653 | [3][6] |
| Flash Point | 101 °C | [3] |
| Solubility | Soluble in ethyl acetate, hexane, and methanol. Insoluble in water. | [2] |
| Storage Temperature | -20 °C | [2][3] |
Mandatory Visualizations
Caption: Workflow for the purification of commercial this compound.
Caption: Decision-making flowchart for responding to a this compound spill.
Caption: Logical relationship of key safety precautions for handling this compound.
References
- 1. This compound | C12H10 | CID 70004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 826-74-4 [chemicalbook.com]
- 3. 1-ビニルナフタレン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 聚(1-乙烯基萘) average Mw ~30,000, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Improving the Solubility of Poly(1-vinylnaphthalene)
Welcome to the Technical Support Center for poly(1-vinylnaphthalene). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with this polymer. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My poly(this compound) is not dissolving in my chosen solvent. What are the first steps I should take?
A1: Difficulty in dissolving poly(this compound) can be attributed to several factors, including the choice of solvent, the polymer's molecular weight, and ambient temperature. Initially, ensure you are using a suitable solvent. Poly(this compound) is generally soluble in chlorinated solvents and some aromatic solvents.
Q2: Which solvents are recommended for dissolving poly(this compound)?
A2: Based on available data, the following solvents are known to dissolve poly(this compound):
Q3: Does the molecular weight of poly(this compound) affect its solubility?
A3: Yes, as with most polymers, higher molecular weight poly(this compound) will generally be more difficult to dissolve and will result in a more viscous solution. Patience and proper technique are key when working with high molecular weight polymers.
Q4: Can heating the solvent help to dissolve the polymer?
A4: Gently heating the solvent can increase the solubility of poly(this compound). However, it is crucial to do this with caution to avoid solvent evaporation and potential degradation of the polymer. Always heat in a well-ventilated area and use a sealed container if possible.
Q5: What should I do if the polymer precipitates out of solution?
A5: Polymer precipitation can occur due to a change in temperature, solvent evaporation, or the introduction of a non-solvent. If precipitation occurs, try re-dissolving the polymer by gently heating and stirring the solution. If the problem persists, you may need to filter the solution and re-evaluate your solvent system and storage conditions.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered when dissolving poly(this compound).
Problem: The polymer forms clumps and does not disperse in the solvent.
-
Possible Cause: The polymer was added to the solvent too quickly.
-
Solution: Add the poly(this compound) powder to the solvent slowly while continuously stirring. This allows the polymer particles to be wetted individually, preventing the formation of aggregates.
Problem: The dissolution process is extremely slow.
-
Possible Causes:
-
High molecular weight of the polymer.
-
Insufficient agitation.
-
Low temperature.
-
-
Solutions:
-
Be patient, as high molecular weight polymers naturally take longer to dissolve.
-
Increase the stirring speed or use a more efficient stirring method (e.g., a magnetic stirrer with a suitably sized stir bar).
-
Gently warm the solvent (e.g., to 40-50 °C) with continuous stirring. Ensure the container is covered to prevent solvent loss.
-
Problem: The resulting solution is very viscous and difficult to handle.
-
Possible Cause: The concentration of the polymer is too high for its molecular weight.
-
Solution: Prepare a more dilute solution by adding more solvent. It is often easier to prepare a more dilute stock solution and then concentrate it later if necessary, for example, by carefully evaporating some of the solvent under reduced pressure.
Experimental Protocols
Protocol 1: Standard Dissolution of Poly(this compound)
Objective: To prepare a homogeneous solution of poly(this compound).
Materials:
-
Poly(this compound) powder
-
Selected solvent (THF, Chloroform, Chlorobenzene (B131634), or Dichlorobenzene)[1]
-
Magnetic stirrer and stir bar
-
Glass vial or flask with a screw cap or stopper
-
Spatula
Procedure:
-
Weigh the desired amount of poly(this compound) powder.
-
Measure the required volume of the selected solvent and place it in the glass vial or flask with the magnetic stir bar.
-
Begin stirring the solvent at a moderate speed to create a vortex.
-
Slowly and incrementally add the poly(this compound) powder to the vortex of the stirring solvent. This ensures that the polymer particles are well-dispersed and do not agglomerate.
-
Once all the polymer has been added, seal the container to prevent solvent evaporation.
-
Continue stirring until the polymer is completely dissolved. This may take several hours, especially for higher molecular weight polymers.
-
Visually inspect the solution against a light source to ensure there are no undissolved particles or gel-like structures.
Protocol 2: Aided Dissolution Using Gentle Heating
Objective: To accelerate the dissolution of high molecular weight or poorly soluble poly(this compound).
Materials:
-
Same as Protocol 1
-
Hot plate with stirring capability
-
Thermometer or temperature probe
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Place the sealed container on the hot plate and begin gentle heating. Set the temperature to 40-50 °C.
-
Monitor the temperature of the solvent to ensure it does not exceed the set point.
-
Continue stirring and gentle heating until the polymer is fully dissolved.
-
Once dissolved, turn off the heat and allow the solution to cool to room temperature while still stirring.
-
Inspect the solution for any signs of precipitation as it cools.
Quantitative Data
Due to the limited availability of specific quantitative solubility data for poly(this compound) in the public domain, the following table provides a qualitative and semi-quantitative guide to solvent selection.
| Solvent | Suitability | Recommended Concentration Range (w/v) | Notes |
| Tetrahydrofuran (THF) | High | 1 - 10% | A good starting solvent for many applications.[1] |
| Chloroform (CHCl₃) | High | 1 - 10% | Effective but requires careful handling due to toxicity.[1] |
| Chlorobenzene | High | 1 - 15% | Higher boiling point, useful for applications requiring elevated temperatures.[1] |
| Dichlorobenzene | High | 1 - 15% | Similar to chlorobenzene with a higher boiling point.[1] |
Note: The recommended concentration range is an estimate for a polymer with an average molecular weight (Mw) of ~30,000 g/mol . For higher molecular weight polymers, the upper limit of the concentration range may be lower.
Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: A workflow diagram for troubleshooting common solubility issues with poly(this compound).
Logical Relationship of Factors Affecting Solubility
Caption: Key factors influencing the solubility of poly(this compound).
References
Technical Support Center: Polymerization of 1-Vinylnaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling and reducing the polydispersity of poly(1-vinylnaphthalene).
Troubleshooting Guide: High Polydispersity
High polydispersity index (PDI) is a common issue in the polymerization of this compound, indicating a broad distribution of polymer chain lengths. This guide outlines potential causes and solutions to achieve a more uniform polymer.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High PDI in Free Radical Polymerization | - Chain transfer reactions to monomer, polymer, or solvent.[1] - High initiator concentration leading to a high rate of termination.[1] - High polymerization temperature increasing the rate of side reactions.[1] | - Switch to a controlled/"living" polymerization technique such as RAFT, ATRP, or anionic polymerization.[2][3][4] - Optimize initiator concentration; lower concentrations generally lead to higher molecular weights.[1] - Lower the polymerization temperature to reduce the rate of chain transfer and termination reactions.[1] - Select a solvent with a low chain transfer constant. Toluene, for example, can participate in chain transfer.[1] |
| Broad PDI in Anionic Polymerization | - Impurities in monomer, solvent, or initiator that terminate living chains. - Slow initiation compared to propagation.[5] - "Backbiting" or side reactions involving the naphthalene (B1677914) ring.[6] | - Rigorously purify all reagents and glassware. Monomer and solvent should be distilled and de-gassed.[7] - Use an initiator that provides a rapid initiation rate, such as sec-butyllithium (B1581126) over n-butyllithium in nonpolar solvents.[5] - Conduct the polymerization at low temperatures (e.g., -78 °C) to minimize side reactions.[6] - The choice of counter-ion can be critical; potassium ions have shown better control for 2-vinylnaphthalene (B1218179) polymerization than lithium ions in THF.[6] |
| High PDI in RAFT Polymerization | - Inappropriate choice of RAFT agent for the monomer. - High rate of termination reactions.[8] - Insufficient deoxygenation of the reaction mixture. | - Select a RAFT agent with a high chain transfer constant suitable for styrenic monomers. - Minimize the initiator concentration to reduce the number of dead chains formed.[8] - Thoroughly de-gas the polymerization mixture using techniques like freeze-pump-thaw cycles.[2][9] |
| Inconsistent or Bimodal Molecular Weight Distribution | - Presence of air or moisture leading to premature termination. - In a living polymerization, this can indicate that a second batch of monomer was added after some chains had terminated.[5] | - Ensure a completely inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[7] - For sequential monomer addition, ensure the living nature of the polymer chains is maintained before adding the next monomer batch.[6] |
Frequently Asked Questions (FAQs)
Q1: What is polydispersity and why is it important to control it in this compound polymerization?
A1: The polydispersity index (PDI), calculated as the weight average molecular weight (Mw) divided by the number average molecular weight (Mn), is a measure of the distribution of molecular weights in a given polymer sample.[10] A PDI of 1.0 indicates that all polymer chains are of the same length (a monodisperse sample). In practice, synthetic polymers are always polydisperse to some extent. Controlling and reducing PDI is crucial because the physical, mechanical, and therapeutic properties of a polymer are highly dependent on its molecular weight and distribution. For applications in drug delivery and advanced materials, a narrow molecular weight distribution is often required for predictable and reproducible performance.
Q2: Which polymerization methods are best for achieving a low PDI for poly(this compound)?
A2: Controlled/"living" polymerization techniques are the most effective methods for synthesizing polymers with a low PDI. These include:
-
Anionic Polymerization: This method can produce polymers with very low PDIs (as low as 1.06 for poly(2-vinylnaphthalene)) if performed under stringent, impurity-free conditions.[6] It involves the polymerization of vinyl monomers with strong electronegative groups initiated by a nucleophilic species.[3]
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a form of living radical polymerization that allows for the synthesis of polymers with low PDI and high end-group functionality by adding a suitable chain transfer agent to a conventional free-radical polymerization.[2][11]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another successful technique for preparing polymers with predetermined molecular weights and narrow molecular weight distributions.[4] It relies on a reversible deactivation of propagating radicals, often mediated by a transition metal catalyst.[12]
Q3: How do I choose the right initiator for anionic polymerization of this compound?
A3: The choice of initiator is critical for achieving a low PDI in anionic polymerization. The rate of initiation should be much faster than the rate of propagation.[5] Alkyllithium compounds are commonly used initiators.[3] For styrenic monomers like this compound, initiators such as sec-butyllithium are often preferred over n-butyllithium in hydrocarbon solvents because they have a lower tendency to aggregate, leading to faster and more complete initiation.[5] The choice of counter-ion (e.g., Li+, Na+, K+) and solvent also significantly impacts the polymerization.[5][6]
Q4: What are the key parameters to control in RAFT polymerization to minimize PDI?
A4: To achieve a low PDI in RAFT polymerization, the following parameters should be carefully controlled:
-
RAFT Agent: The choice of RAFT agent is crucial and depends on the monomer being polymerized.
-
Initiator Concentration: The concentration of the radical initiator should be minimized to reduce the number of "dead" polymer chains formed through termination reactions.[8]
-
Monomer to RAFT Agent Ratio: This ratio is a key determinant of the final molecular weight of the polymer.[11]
-
Solvent and Temperature: These should be chosen to be compatible with conventional free-radical polymerization of the monomer.[11]
-
Deoxygenation: The reaction mixture must be thoroughly deoxygenated, as oxygen can interfere with the radical process.[2]
Q5: Can conventional free-radical polymerization be used to synthesize low PDI poly(this compound)?
A5: Conventional free-radical polymerization of α-vinylnaphthalene typically results in polymers with very low molecular weights and broad PDIs.[13] This is due to a significant chain transfer reaction with the monomer, where the growing polymer radical attacks the naphthalene ring.[13] Therefore, to achieve a low PDI for poly(this compound), controlled radical polymerization techniques like RAFT or ATRP, or other living polymerization methods like anionic polymerization, are strongly recommended.
Quantitative Data on Controlled Polymerization of Vinylnaphthalenes
The following table summarizes representative data from controlled polymerization of vinylnaphthalenes, illustrating the achievable control over molecular weight and polydispersity. Note that much of the detailed literature focuses on 2-vinylnaphthalene, but the principles are applicable to this compound.
| Polymerization Method | Monomer | Initiator / RAFT Agent | Solvent | Temp. (°C) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| Anionic | 2-Vinylnaphthalene | K-Naph | THF | -78 | 90,000 | 1.06 | [6] |
| Anionic | 2-Vinylnaphthalene | Li-Naph | THF | -78 | - | >1.15 | [6] |
| Coordination | This compound | FluSiMe₃Sc(CH₂SiMe₃)₂ (THF) | - | Room Temp | - | - | [14] |
| Coordination | 2-Vinylnaphthalene | FluCH₂PySc(CH₂SiMe₃)₂ | - | Room Temp | - | Narrow | [15] |
Experimental Protocols
Detailed Methodology: Anionic Polymerization of this compound (General Procedure)
This protocol is a general guideline and requires strict adherence to air- and moisture-free techniques.
1. Purification of Reagents:
- Solvent (e.g., Tetrahydrofuran - THF): Dry the solvent by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is observed, then distill under a positive pressure of dry argon or nitrogen directly into the reaction vessel.
- Monomer (this compound): The monomer should be purified to remove inhibitors and any protic impurities. This can be achieved by distillation from calcium hydride under reduced pressure.[7] For final purification, the monomer can be exposed to a butyllithium (B86547) solution until a faint, persistent color indicates that all impurities have been scavenged, followed by distillation into a calibrated ampoule.
- Initiator (e.g., sec-butyllithium): Use a commercially available solution of known concentration. The concentration can be precisely determined by titration (e.g., with diphenylacetic acid).
2. Polymerization Procedure:
- Assemble a glass reactor equipped with a magnetic stirrer and sealed with rubber septa under a high vacuum or an inert atmosphere (argon or nitrogen). All glassware should be flame-dried or oven-dried immediately before use.
- Introduce the purified, dry solvent into the reactor via cannula transfer.
- Cool the reactor to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
- Add the initiator (sec-butyllithium) to the solvent via syringe. The amount of initiator will determine the target molecular weight.
- Slowly add the purified monomer to the stirring initiator solution via cannula or syringe. A color change should be observed, indicating the formation of the living poly(1-vinylnaphthalenyl) anions.
- Allow the polymerization to proceed for the desired time (typically until full monomer conversion). The reaction can be monitored by taking aliquots and analyzing for monomer consumption via GC or NMR.
- Terminate the polymerization by adding a proton source, such as degassed methanol (B129727). The color of the living anions will disappear upon termination.
- Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
- Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
3. Characterization:
- Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using size exclusion chromatography (SEC) or gel permeation chromatography (GPC).
Detailed Methodology: RAFT Polymerization of this compound (General Procedure)
This protocol provides a general framework for RAFT polymerization.
1. Materials:
- Monomer (this compound): Purify by passing through a column of basic alumina (B75360) to remove the inhibitor.
- RAFT Agent: Choose a suitable RAFT agent for styrenic monomers (e.g., a trithiocarbonate (B1256668) or dithiobenzoate).
- Initiator: A conventional radical initiator such as azobisisobutyronitrile (AIBN) or V-601.
- Solvent: A suitable solvent such as toluene, benzene, or dioxane.
2. Polymerization Procedure:
- In a Schlenk flask or ampule equipped with a magnetic stir bar, combine the this compound monomer, the RAFT agent, the initiator, and the solvent.[2] The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will affect the "livingness" of the polymerization.
- Seal the flask or ampule with a rubber septum or prepare for sealing under vacuum.
- De-gas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.[2][9]
- If using an ampule, seal it under vacuum. If using a Schlenk flask, backfill with an inert gas like argon or nitrogen.
- Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.[2]
- The polymerization time will depend on the specific conditions and desired conversion. The reaction can be monitored by taking samples at different time points and analyzing for monomer conversion (e.g., by ¹H NMR) and molecular weight evolution (by GPC).[9]
- To quench the reaction, cool the vessel to room temperature and expose the contents to air.
- Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexanes).
- Isolate the polymer by filtration and dry under vacuum.
Visualizations
Caption: Workflow for Anionic Polymerization of this compound.
Caption: Factors Influencing Polydispersity in Polymerization.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. RAFT Polymerization Procedures [sigmaaldrich.com]
- 3. eresearchco.com [eresearchco.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
- 11. boronmolecular.com [boronmolecular.com]
- 12. Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. THE KINETICS OF POLYMERIZATION OF $alpha$-VINYLNAPHTHALENE (Journal Article) | OSTI.GOV [osti.gov]
- 14. Syndioselective Polymerization of Vinylnaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Vinylnaphthalene
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis and Comparison of the NMR Spectral Features of 1-Vinylnaphthalene and its Isomer, 2-Vinylnaphthalene (B1218179).
This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key organic compound utilized in various research and development applications. For comparative purposes, the spectral data of its structural isomer, 2-vinylnaphthalene, is also presented. This document aims to serve as a valuable resource by offering clearly structured data, detailed experimental protocols, and visual aids to facilitate the interpretation of spectral information.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are crucial parameters in the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and 2-vinylnaphthalene, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
Table 1: ¹H NMR Spectral Data Comparison
| This compound | 2-Vinylnaphthalene |
| Proton Assignment | Chemical Shift (δ, ppm) |
| H-α | ~7.55 |
| H-β (trans) | ~5.85 |
| H-β (cis) | ~5.45 |
| Aromatic H | ~7.40 - 8.15 |
Note: The exact chemical shifts and coupling constants for the aromatic protons can vary and often appear as complex multiplets. The vinyl proton resonances for this compound are typically more deshielded compared to 2-vinylnaphthalene due to the anisotropic effect of the adjacent naphthalene (B1677914) ring.
Table 2: ¹³C NMR Spectral Data Comparison
| This compound | 2-Vinylnaphthalene |
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-α | ~136.5 |
| C-β | ~116.5 |
| Aromatic C | ~123 - 135 |
| C-1 | ~135.0 |
| C-4a | ~133.8 |
| C-8a | ~131.2 |
Note: The chemical shifts of the vinyl carbons and the aromatic carbons are influenced by the position of the vinyl substituent on the naphthalene ring.
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used to achieve good signal dispersion and resolution.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent (CDCl₃). The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition: A standard one-pulse experiment is usually performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be required to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired. This involves irradiating the protons to collapse the carbon-proton couplings, resulting in a single sharp peak for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
Mandatory Visualization
To visually represent the structure of this compound and the connectivity of its atoms, a diagram generated using the DOT language is provided below. This diagram illustrates the numbering of the carbon and hydrogen atoms, which is essential for the assignment of NMR signals.
The following workflow illustrates the logical steps involved in the NMR analysis of an organic compound like this compound, from sample preparation to final structure elucidation.
Comparing thermal properties of poly(1-vinylnaphthalene) and polystyrene
A Comprehensive Comparison of the Thermal Properties of Poly(1-vinylnaphthalene) and Polystyrene
This guide provides a detailed comparison of the key thermal properties of two aromatic polymers: poly(this compound) and polystyrene. For researchers, scientists, and professionals in drug development, understanding these properties is crucial for material selection, formulation, and processing. This document summarizes experimental data, outlines testing methodologies, and presents a logical workflow for thermal characterization.
Introduction
Poly(this compound) (PVN) and polystyrene (PS) are both vinyl polymers with aromatic side groups. The bulky naphthalene (B1677914) group in PVN, compared to the phenyl group in polystyrene, significantly influences its thermal behavior. This guide will delve into a comparative analysis of their glass transition temperature (Tg), melting temperature (Tm), thermal decomposition temperature (Td), and thermal conductivity.
Data Presentation
The following table summarizes the key thermal properties of poly(this compound) and polystyrene, compiled from various experimental sources.
| Thermal Property | Poly(this compound) | Polystyrene |
| Glass Transition Temperature (Tg) | 108 - 145 °C | Atactic: ~90 - 100 °C |
| Melting Temperature (Tm) | 146 - 148 °C[1] | Atactic: Amorphous (no Tm)Isotactic: ~240 °CSyndiotactic: ~270 °C |
| Thermal Decomposition Temp. (Td) | High thermal stability suggested; Macrocyclic poly(2-vinylnaphthalene) shows decomposition around 401-417 °C.[2][3] Specific data for linear poly(this compound) is not readily available. | Onset in air: 270-300 °CSignificant decomposition: 399-500 °C |
| Thermal Conductivity | Data not readily available. | Foam: 0.033 W/(m·K)Solid: ~0.14 W/(m·K)[4][5] |
Experimental Protocols
The thermal properties presented in this guide are primarily determined by two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine the glass transition temperature (Tg) and melting temperature (Tm).
Typical Experimental Protocol for DSC:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Temperature Program: The sample is subjected to a controlled temperature program. A common procedure involves:
-
An initial heating ramp to erase the polymer's prior thermal history.
-
A controlled cooling ramp.
-
A final heating ramp at a specified rate (e.g., 10 °C/min), during which the data for analysis is collected.
-
-
Data Analysis:
-
Glass Transition (Tg): The Tg is observed as a step-like change in the heat flow curve. It is typically determined as the midpoint of this transition.
-
Melting Temperature (Tm): For crystalline or semi-crystalline polymers, an endothermic peak is observed. The peak of this endotherm is taken as the melting temperature.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature (Td) of a material.
Typical Experimental Protocol for TGA:
-
Sample Preparation: A small amount of the polymer sample (typically 10-20 mg) is placed in a tared TGA pan.
-
Instrument Setup: The pan is placed on a sensitive microbalance within a furnace.
-
Atmosphere Control: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition, or in air to study oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range.
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of significant weight loss is often reported as the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the thermal characterization of polymers.
Caption: Experimental workflow for polymer thermal analysis.
Comparative Analysis
Glass Transition Temperature (Tg): Poly(this compound) exhibits a significantly higher glass transition temperature (108-145 °C) compared to atactic polystyrene (~90-100 °C). This is attributed to the larger, more rigid naphthalene side groups which restrict the segmental motion of the polymer chains more effectively than the phenyl groups of polystyrene. This higher Tg indicates that PVN will maintain its rigid, glassy state at higher temperatures than polystyrene.
Melting Temperature (Tm): Poly(this compound) is a semi-crystalline polymer with a melting point around 146-148 °C.[1] In contrast, the most common form of polystyrene, atactic polystyrene, is amorphous and does not have a distinct melting point. Crystalline forms of polystyrene, such as isotactic and syndiotactic, do have high melting points, but they are not as widely used. The presence of a melting point in PVN suggests a more ordered chain structure compared to atactic PS.
Conclusion
Poly(this compound) generally exhibits superior thermal properties compared to atactic polystyrene, including a higher glass transition temperature and likely a higher thermal decomposition temperature. This makes it a suitable candidate for applications requiring good thermal resistance. However, polystyrene is a more widely studied and commercially available polymer with well-characterized properties, particularly its excellent thermal insulation capabilities in foam form. The choice between these two polymers will ultimately depend on the specific thermal requirements, processing conditions, and cost considerations of the intended application. Further research into the thermal conductivity and a more precise determination of the thermal decomposition temperature of poly(this compound) would be beneficial for a more complete comparison.
References
Reactivity of 1-Vinylnaphthalene in Copolymerization with Methyl Methacrylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-vinylnaphthalene in copolymerization with methyl methacrylate (B99206). Due to the limited availability of directly reported reactivity ratios for this specific monomer pair, this document leverages data from analogous vinyl monomers, such as styrene (B11656) and n-butyl acrylate, to provide a comprehensive performance comparison and detailed experimental methodologies.
Understanding Reactivity Ratios in Copolymerization
In a copolymerization reaction involving two monomers, M1 (this compound) and M2 (methyl methacrylate), the reactivity ratios, r1 and r2, are crucial parameters that describe the tendency of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer.
The reactivity ratios are defined as:
-
r1 = k11 / k12 : The ratio of the rate constant for the addition of M1 to a growing chain ending in M1 (k11) to the rate constant for the addition of M2 to a growing chain ending in M1 (k12).
-
r2 = k22 / k21 : The ratio of the rate constant for the addition of M2 to a growing chain ending in M2 (k22) to the rate constant for the addition of M1 to a growing chain ending in M2 (k21).
The product of the reactivity ratios (r1 * r2) provides insight into the copolymer structure:
-
r1 * r2 ≈ 1 : Ideal or random copolymerization, where the monomer units are arranged randomly along the polymer chain.
-
r1 * r2 ≈ 0 : Alternating copolymerization, where the monomers tend to add to the chain in an alternating sequence.
-
r1 > 1 and r2 > 1 : Block copolymerization, where long sequences of each monomer are formed. This is a rare occurrence in free-radical copolymerization.
Comparative Analysis of Reactivity Ratios
The following table summarizes the reactivity ratios of methyl methacrylate (M2) with various comonomers (M1).
| Monomer 1 (M1) | r1 | Monomer 2 (M2) | r2 | r1 * r2 | Copolymer Type | Reference |
| This compound | Not Reported | Methyl Methacrylate | Not Reported | - | - | - |
| Styrene | 0.52 | Methyl Methacrylate | 0.46 | 0.24 | Random/Alternating Tendency | [1][2] |
| Styrene-d8 (B127050) | 0.74 (Φs) | Methyl Methacrylate | - | - | - | [3] |
| n-Butyl Acrylate | 0.395 | Methyl Methacrylate | 2.279 | 0.90 | Random | [4] |
Note: The value for Styrene-d8 represents the macroradical fraction having styrene-d8 as the terminal unit and is not a direct reactivity ratio in the conventional sense.
Based on the data for styrene, it is anticipated that the copolymerization of this compound with methyl methacrylate would likely result in a copolymer with a random distribution of monomer units, possibly with a tendency towards alternation, given that the product of reactivity ratios for styrene and methyl methacrylate is significantly less than 1.[1][2] The bulky naphthalene (B1677914) group in this compound might introduce steric hindrance, potentially influencing the reactivity ratios compared to styrene.
Experimental Protocol: Determination of Reactivity Ratios
The following is a detailed experimental protocol for the free-radical copolymerization of this compound and methyl methacrylate and the subsequent determination of their reactivity ratios. This protocol is based on established methods for similar monomer systems.[5][6]
Materials
-
This compound (M1), purified by distillation under reduced pressure.
-
Methyl methacrylate (M2), purified by washing with 5% NaOH solution, followed by water, dried over anhydrous CaCl2, and distilled under reduced pressure.
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Benzene or Toluene (B28343), reagent grade, distilled.
-
Methanol, reagent grade.
Copolymerization Procedure
-
Preparation of Monomer Feed Solutions: A series of polymerization tubes are prepared with varying molar ratios of this compound and methyl methacrylate (e.g., 90:10, 80:20, 70:30, 60:40, 50:50, 40:60, 30:70, 20:80, 10:90).
-
Initiator Addition: AIBN is added to each tube as the initiator, typically at a concentration of 0.1 mol% with respect to the total monomer concentration.
-
Solvent Addition: Benzene or toluene is added to each tube to achieve a desired total monomer concentration (e.g., 2 mol/L).
-
Degassing: The contents of each tube are thoroughly degassed by subjecting them to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: The sealed tubes are placed in a constant temperature bath (e.g., 60 °C) to initiate polymerization. The reaction is allowed to proceed to a low conversion (typically <10%) to ensure that the monomer feed ratio remains relatively constant throughout the experiment.
-
Termination and Precipitation: After the desired time, the tubes are rapidly cooled to quench the polymerization. The contents of each tube are then poured into a large excess of a non-solvent, such as methanol, to precipitate the copolymer.
-
Purification: The precipitated copolymer is collected by filtration, redissolved in a suitable solvent (e.g., toluene), and reprecipitated in methanol. This process is repeated several times to remove any unreacted monomers and initiator.
-
Drying: The purified copolymer is dried to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Determination of Copolymer Composition
The composition of the resulting copolymers is determined using techniques such as:
-
¹H NMR Spectroscopy: The relative amounts of this compound and methyl methacrylate units in the copolymer can be determined by integrating the characteristic proton signals of each monomer unit in the ¹H NMR spectrum.
-
UV-Vis Spectroscopy: If one of the monomers has a distinct UV absorption (like the naphthalene ring in this compound), its concentration in the copolymer can be determined by measuring the absorbance at a specific wavelength.[5]
Calculation of Reactivity Ratios
Several methods can be used to calculate the reactivity ratios from the monomer feed and copolymer composition data, including:
-
Fineman-Ross Method: A graphical method that linearizes the copolymerization equation.
-
Kelen-Tüdős Method: An improved graphical method that provides more reliable results, especially at the extremes of the monomer feed composition.
-
Non-linear Least Squares Analysis: A computational method that directly fits the copolymerization equation to the experimental data, providing the most accurate and statistically sound determination of reactivity ratios.
Visualizing Copolymerization Reactivity
The following diagrams illustrate the key concepts in the copolymerization of this compound (M1) and methyl methacrylate (M2).
Caption: Propagation pathways in the copolymerization of M1 and M2.
Caption: Experimental workflow for determining reactivity ratios.
References
- 1. cjps.org [cjps.org]
- 2. Copolymerization kinetics of methyl methacrylate-styrene obtained by PLP-MALDI-ToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. [PDF] Determination of the reactivity ratios, sequence distribution and stereoregularity of butyl acrylate‐methyl methacrylate copolymers by means of proton and carbon‐13 NMR | Semantic Scholar [semanticscholar.org]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
A Comparative Guide to the Polymerization Kinetics of 1-Vinylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the polymerization kinetics of 1-vinylnaphthalene (1-VN) with other common vinyl monomers, namely styrene, methyl methacrylate (B99206) (MMA), and vinyl acetate (B1210297) (VAc). The information presented herein is intended to assist researchers in understanding the reactivity of 1-VN and in designing polymerization processes for novel materials with applications in various fields, including drug delivery and biomedical devices.
Comparative Kinetic Data
The following tables summarize key kinetic parameters for the free-radical and anionic polymerization of this compound and other selected vinyl monomers. These values are crucial for predicting polymerization rates, molecular weight distributions, and the overall efficiency of the polymerization process.
Free-Radical Polymerization
Free-radical polymerization is a widely used method for producing a variety of polymers. The kinetics of this process are primarily governed by the rates of propagation (kp) and termination (kt), and their respective activation energies (Ep and Et).
| Monomer | Propagation Rate Constant (kp) (L mol-1 s-1) at 60 °C | Termination Rate Constant (kt) (L mol-1 s-1) at 60 °C | Activation Energy of Propagation (Ep) (kJ mol-1) | Activation Energy of Termination (Et) (kJ mol-1) | Overall Activation Energy (Ea) (kJ mol-1) |
| This compound | Data not available | Data not available | Data not available | Data not available | 21.5 (initiated)[1] |
| Styrene | 341 | 3.6 x 107 | 32.5 | 10.0 | 85-95 |
| Methyl Methacrylate | 515 | 2.55 x 107 | 22.3 | 2.8 | 80-90 |
| Vinyl Acetate | 2300 | 2.9 x 107 | 20.9 | 5.4 | ~84 |
Note: The polymerization rate of this compound is proportional to the square root of the initiator concentration and the first power of the monomer concentration. The ratio of the termination rate constant to the square of the propagation rate constant is slightly less than for styrene[1].
Anionic Polymerization
Anionic polymerization offers excellent control over molecular weight and architecture, leading to polymers with narrow molecular weight distributions. The propagation rate constant (kp) is a key parameter in these systems.
| Monomer | Propagation Rate Constant (kp) (L mol-1 s-1) in THF at 25 °C (Na+ counter-ion) |
| This compound | ~500 |
| 2-Vinylnaphthalene | ~300 |
| Styrene | 650 |
Chain Transfer Constants
Chain transfer reactions can significantly impact the molecular weight of the resulting polymer. The chain transfer constant to monomer (CM) is a measure of the likelihood of this reaction occurring.
| Monomer | Chain Transfer Constant to Monomer (CM x 104) at 60 °C |
| This compound | ~300[1] |
| Styrene | 0.3-0.6 |
| Methyl Methacrylate | 0.05-0.2 |
| Vinyl Acetate | 1.7-2.4 |
Experimental Protocols
This section provides detailed methodologies for the free-radical and anionic polymerization of this compound. These protocols can be adapted for other vinyl monomers with appropriate modifications.
Free-Radical Bulk Polymerization of this compound
This protocol describes a typical procedure for the bulk polymerization of this compound initiated by 2,2'-azobisisobutyronitrile (AIBN).
Materials:
-
This compound (inhibitor removed by passing through a column of activated alumina)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Argon or Nitrogen gas (high purity)
-
Schlenk flask or sealed ampoule
-
Thermostatically controlled oil bath
-
Methanol (B129727) (for precipitation)
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: A known amount of purified this compound is placed in a Schlenk flask or ampoule. The desired amount of AIBN is then added. The initiator concentration will influence the polymerization rate and the final molecular weight of the polymer.
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. The flask is frozen in liquid nitrogen, evacuated under high vacuum, and then allowed to thaw under an inert atmosphere (argon or nitrogen). This cycle is repeated at least three times.
-
Polymerization: The sealed flask or ampoule is then placed in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 60 °C). The polymerization is allowed to proceed for a predetermined time.
-
Termination and Precipitation: The reaction is terminated by rapidly cooling the flask in an ice bath. The viscous polymer solution is then dissolved in a suitable solvent (e.g., toluene (B28343) or THF) and precipitated by pouring the solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Anionic Polymerization of this compound
This protocol outlines a general procedure for the living anionic polymerization of this compound using an organolithium initiator. This method requires stringent anhydrous and anaerobic conditions.
Materials:
-
This compound (rigorously purified by distillation over calcium hydride and/or treatment with a living polymer)
-
Anhydrous tetrahydrofuran (B95107) (THF) (distilled from sodium/benzophenone ketyl)
-
sec-Butyllithium (s-BuLi) in cyclohexane (B81311) (titrated)
-
Argon or Nitrogen gas (high purity, passed through an oxygen/moisture trap)
-
All-glass, sealed reaction apparatus or a Schlenk line setup
-
Degassed methanol (for termination)
Procedure:
-
Apparatus Preparation: All glassware is rigorously cleaned, dried in an oven overnight at >150 °C, and assembled hot under a stream of dry, inert gas.
-
Solvent and Monomer Transfer: Anhydrous THF is transferred to the reaction flask via cannula under a positive pressure of inert gas. Purified this compound is then added to the solvent.
-
Initiation: The reaction mixture is cooled to the desired temperature (e.g., -78 °C). The calculated amount of s-BuLi initiator is then added dropwise via syringe. The appearance of a characteristic color (often reddish-brown for polystyryl-type anions) indicates the formation of the living polymer chains.
-
Propagation: The polymerization is allowed to proceed at the set temperature. The reaction is typically very fast.
-
Termination: The living polymer is "killed" by the addition of a degassed protonating agent, such as methanol. The color of the solution will typically disappear upon termination.
-
Isolation and Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for free-radical polymerization and the fundamental kinetic steps involved in the process.
Caption: Experimental workflow for free-radical polymerization.
Caption: Kinetic model of free-radical polymerization.
References
Characterizing Poly(1-vinylnaphthalene): A Comparative Guide to Size Exclusion Chromatography
For researchers, scientists, and drug development professionals, accurate characterization of polymers is paramount. This guide provides a comparative overview of Size Exclusion Chromatography (SEC) for the analysis of poly(1-vinylnaphthalene), a polymer with applications in advanced materials and coatings. Experimental data and detailed protocols are presented to offer a practical understanding of the technique and its alternatives.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1] The separation in SEC is based on the hydrodynamic volume of the polymer chains in solution.[2] Larger molecules are excluded from the pores of the column's stationary phase and elute first, while smaller molecules penetrate the pores to a greater extent and elute later.[3]
Performance Comparison: SEC vs. Alternatives
While SEC is a robust and common method, alternative techniques exist, each with its own set of advantages and disadvantages. A notable alternative is Asymmetric Flow Field-Flow Fractionation (AF4), which separates molecules in an empty channel, thereby minimizing shear degradation that can occur with high molecular weight or branched polymers in SEC columns.[4][5]
| Feature | Size Exclusion Chromatography (SEC) | Asymmetric Flow Field-Flow Fractionation (AF4) |
| Principle | Separation based on hydrodynamic volume via a porous stationary phase.[2] | Separation based on diffusion in a laminar flow field within an open channel.[4][5] |
| Advantages | High resolution, well-established, wide availability of columns and standards.[6] | Minimal shear degradation, suitable for ultra-high molecular weight polymers and aggregates, less interaction with stationary phase.[4][5] |
| Disadvantages | Potential for shear degradation of large molecules, possible column interactions, limited resolution for very high molecular weight polymers.[4][5] | Method development can be more time-consuming, lower sample throughput compared to established SEC methods.[1] |
| Typical Application | Routine analysis of a wide range of synthetic polymers.[1] | Characterization of fragile, high molecular weight, or aggregated polymers and nanoparticles.[4][5][7] |
Experimental Data: SEC of a Poly(this compound) Analog
The following table presents representative data from the characterization of poly(2-vinylnaphthalene), a close structural isomer of poly(this compound), using SEC with polystyrene standards for calibration. The experimental conditions for both polymers are very similar.
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| Poly(2-vinylnaphthalene) | 15,500 | 25,100 | 1.62 |
Data adapted from a study on the radical polymerization of 2-vinylnaphthalene.[8]
Experimental Protocols
Size Exclusion Chromatography (SEC) of Poly(this compound)
This protocol describes a typical SEC analysis of poly(this compound) using a conventional setup with polystyrene standards for calibration.
1. Sample Preparation:
-
Dissolve the poly(this compound) sample in HPLC-grade tetrahydrofuran (B95107) (THF) to a concentration of approximately 1-2 mg/mL.[2]
-
Allow the sample to dissolve completely, which may take several hours for higher molecular weight polymers.[2]
-
Filter the solution through a 0.2 µm PTFE syringe filter before injection to remove any particulate matter.[2][8]
2. Instrumentation and Conditions:
-
Chromatography System: An Agilent 1260 Infinity GPC/SEC System or similar.[9]
-
Columns: A set of two PLgel 10 µm MIXED-B columns (7.5 x 300 mm) in series.[10]
-
Mobile Phase: HPLC-grade Tetrahydrofuran (THF).[9]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 100 µL.[4]
-
Column Temperature: 40 °C.[9]
-
Detector: Differential Refractive Index (DRI) detector.[9]
3. Calibration:
-
Prepare a series of narrow polystyrene standards of known molecular weights in THF.[11]
-
Inject the standards and record their elution volumes.
-
Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the elution volume.[3]
4. Data Analysis:
-
Inject the filtered poly(this compound) sample.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample using the calibration curve and appropriate GPC/SEC software.[3]
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the SEC experiment and the relationship between key parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. kinampark.com [kinampark.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Flow-Field Fractionation and Size Exclusion (FFF/SEC) – OSTR [ostr.ccr.cancer.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Korea Polymer Testing & Research Institute, Ltd., [polymer.co.kr]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
A Comparative Guide to the Polymerization of 1-Vinylnaphthalene and 2-Vinylnaphthalene
For researchers and professionals in polymer chemistry and materials science, understanding the nuanced differences in the polymerization behavior of isomeric monomers is crucial for designing materials with tailored properties. This guide provides a detailed comparison of the polymerization of 1-vinylnaphthalene (1-VN) and 2-vinylnaphthalene (B1218179) (2-VN), two isomers that exhibit distinct characteristics in various polymerization methods. The guide summarizes key performance data, provides detailed experimental protocols, and visualizes the underlying processes.
Executive Summary
This compound and 2-vinylnaphthalene, while structurally similar, display significant differences in their polymerization behavior, largely attributable to the steric hindrance and electronic effects stemming from the position of the vinyl group on the naphthalene (B1677914) ring. In cationic polymerization, 1-VN is generally more reactive than 2-VN. Anionic polymerization can proceed in a living manner for 2-VN, allowing for the synthesis of well-defined polymers. Radical polymerization is applicable to both isomers, though chain transfer reactions can be a significant factor. Notably, coordination polymerization offers a pathway to stereoregular polymers, yielding atactic poly(this compound) and highly syndiotactic poly(2-vinylnaphthalene).
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data obtained from the polymerization of this compound and 2-vinylnaphthalene under different polymerization techniques.
Table 1: Anionic Polymerization
| Monomer | Initiator | Solvent | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| 2-Vinylnaphthalene | n-BuLi | Toluene (B28343)/THN | Varies with monomer/initiator ratio | 1.17 - 1.45 | [1][2][3][4] |
| 2-Vinylnaphthalene | sec-BuLi | Toluene | - | - | |
| This compound | - | - | Data not readily available in reviewed literature | - |
Table 2: Cationic Polymerization
| Monomer | Initiator System | Key Observation | Reference |
| This compound | TiCl4 | More reactive than 2-VN. Depropagation observed above -50°C. | |
| 2-Vinylnaphthalene | TiCl4 | Less reactive than 1-VN. | |
| 6-tert-butoxy-2-vinylnaphthalene | TiCl4/SnCl4 / Ethyl acetate | Living polymerization achieved at -30°C. | [5] |
Table 3: Radical Polymerization
| Monomer | Initiator | Solvent | Key Observation | Reference |
| BN 2-vinylnaphthalene | AIBN | Toluene | Chain transfer to solvent is a significant factor. | |
| 2-Vinylnaphthalene | - | - | Can be polymerized via ATRP. | [6] |
| This compound | - | - | Polymerization kinetics have been studied. |
Table 4: Coordination Polymerization
| Monomer | Catalyst Precursor | Resulting Polymer Tacticity | Reference |
| This compound | FluCH2PyLn(CH2SiMe3)2(THF)n | Atactic | [7][8] |
| 2-Vinylnaphthalene | FluCH2PyLn(CH2SiMe3)2(THF)n | Syndiotactic (rrrr > 99%) | [7][8] |
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below. These protocols are representative and may require optimization for specific experimental goals.
Protocol 1: Living Anionic Polymerization of 2-Vinylnaphthalene
This procedure is adapted from literature describing the living anionic polymerization of 2-vinylnaphthalene to produce polymers with a narrow molecular weight distribution.[1]
Materials:
-
2-Vinylnaphthalene (2-VN), purified by sublimation or distillation.
-
Anhydrous tetrahydrofuran (B95107) (THF) or a mixture of toluene and 1,2,3,4-tetrahydronaphthalene (B1681288) (THN).
-
n-Butyllithium (n-BuLi) in hexane.
-
Anhydrous methanol (B129727).
-
Argon or nitrogen gas (high purity).
-
Standard Schlenk line and glassware.
Procedure:
-
Monomer Purification: Purify 2-VN by sublimation or distillation under reduced pressure to remove inhibitors and impurities. Store the purified monomer under an inert atmosphere.
-
Solvent Purification: Dry the chosen solvent (THF or toluene/THN mixture) over a suitable drying agent (e.g., sodium/benzophenone ketyl for THF) and distill under an inert atmosphere immediately before use.
-
Polymerization Setup: Assemble the reaction flask, equipped with a magnetic stir bar, under an inert atmosphere. The flask should be flame-dried under vacuum and backfilled with inert gas several times to remove moisture.
-
Reaction:
-
Transfer the desired amount of purified solvent into the reaction flask via cannula.
-
Add the purified 2-VN monomer to the solvent.
-
Cool the solution to the desired reaction temperature (e.g., room temperature or lower).
-
Slowly add the calculated amount of n-BuLi initiator via syringe while stirring vigorously. The amount of initiator will determine the target molecular weight of the polymer. The solution should turn a characteristic color, indicating the formation of the living poly(2-vinylnaphthalenyl)lithium species.
-
Allow the polymerization to proceed for the desired time (e.g., 3 hours).[1]
-
-
Termination: Terminate the polymerization by adding a small amount of anhydrous methanol to quench the living anionic chain ends.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (Mw/Mn) by size exclusion chromatography (SEC).
-
Confirm the polymer structure by ¹H and ¹³C NMR spectroscopy.
Protocol 2: Cationic Polymerization of this compound
This protocol is a representative procedure for the cationic polymerization of this compound using a Lewis acid initiator.
Materials:
-
This compound (1-VN), purified by distillation.
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Titanium tetrachloride (TiCl₄) as a solution in CH₂Cl₂.
-
Anhydrous methanol.
-
Argon or nitrogen gas (high purity).
-
Standard Schlenk line and glassware.
Procedure:
-
Monomer and Solvent Purification: Purify 1-VN by vacuum distillation. Dry CH₂Cl₂ over a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere.
-
Polymerization Setup: Set up a flame-dried reaction flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reaction:
-
Add the purified CH₂Cl₂ to the reaction flask via cannula.
-
Add the purified 1-VN monomer to the solvent.
-
Cool the solution to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Prepare a dilute solution of TiCl₄ in CH₂Cl₂ in a separate, dry flask under an inert atmosphere.
-
Slowly add the TiCl₄ solution to the stirred monomer solution.
-
Maintain the reaction at the low temperature for the desired duration.
-
-
Termination: Quench the polymerization by adding a small amount of pre-cooled anhydrous methanol.
-
Polymer Isolation and Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol. Filter the polymer, wash with methanol, and dry under vacuum.
Characterization:
-
Analyze the molecular weight and its distribution using SEC.
-
Characterize the polymer structure using NMR spectroscopy.
Protocol 3: Atom Transfer Radical Polymerization (ATRP) of 2-Vinylnaphthalene
This is a general procedure for ATRP that can be adapted for 2-vinylnaphthalene.[9][10][11]
Materials:
-
2-Vinylnaphthalene (2-VN), passed through a column of basic alumina (B75360) to remove inhibitor.
-
Ethyl α-bromoisobutyrate (EBiB) as the initiator.
-
Copper(I) bromide (CuBr) as the catalyst.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand.
-
Anisole or another suitable solvent.
-
Methanol.
-
Argon or nitrogen gas.
-
Standard Schlenk line and glassware.
Procedure:
-
Reagent Preparation: Purify 2-VN by passing it through a column of basic alumina. Purify the solvent and ligand by standard methods.
-
Polymerization Setup: Add CuBr and a magnetic stir bar to a Schlenk flask. Seal the flask, and then evacuate and backfill with inert gas three times.
-
Reaction:
-
Add the degassed solvent, 2-VN monomer, and PMDETA ligand to the flask via syringe.
-
Stir the mixture to form the copper-ligand complex.
-
Add the initiator (EBiB) via syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Take samples periodically via a degassed syringe to monitor monomer conversion by gas chromatography (GC) or NMR.
-
-
Termination: After the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization by oxidizing the Cu(I) catalyst.
-
Polymer Isolation and Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in methanol, filter, and dry under vacuum.
Characterization:
-
Determine Mn and Mw/Mn by SEC.
-
Confirm the structure and end-group functionality by NMR spectroscopy.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the polymerization of vinylnaphthalenes.
Caption: Chemical structures of this compound and 2-vinylnaphthalene.
Caption: Simplified signaling pathways for different polymerization mechanisms.
Caption: A generalized experimental workflow for vinylnaphthalene polymerization.
Caption: Representation of polymer stereoregularity (R/S notation is illustrative).
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. polymersource.ca [polymersource.ca]
- 3. polymersource.ca [polymersource.ca]
- 4. polymersource.ca [polymersource.ca]
- 5. researchgate.net [researchgate.net]
- 6. 聚(2-乙烯基萘) average Mw ~175,000 | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Syndioselective Polymerization of Vinylnaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. youtube.com [youtube.com]
Validating the Structure of 1-Vinylnaphthalene Derivatives: A Comparative Guide to Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 1-vinylnaphthalene, a key structural motif in various functional materials and pharmaceutical intermediates, mass spectrometry stands as a powerful analytical technique. This guide provides a comprehensive comparison of common mass spectrometry ionization techniques for the structural validation of this compound derivatives, supported by experimental data and detailed protocols.
Performance Comparison of Ionization Techniques
The choice of ionization technique is critical in mass spectrometry as it dictates the type and extent of fragmentation, which in turn provides valuable structural information. Here, we compare three widely used ionization methods: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
Table 1: Comparison of Ionization Techniques for the Analysis of this compound Derivatives
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[1][2] | A high voltage is applied to a liquid sample to create an aerosol of charged droplets, leading to soft ionization.[3][4] | A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte, resulting in soft ionization.[3][4] |
| Ionization Type | Hard Ionization[1] | Soft Ionization[4] | Soft Ionization[4] |
| Typical Analytes | Volatile and thermally stable compounds with lower molecular weights.[4] | Polar and large molecules, including non-volatile and thermally labile compounds.[3] | Moderately polar to nonpolar, volatile or semi-volatile compounds.[3][4] |
| Molecular Ion | Often weak or absent due to extensive fragmentation.[2] | Typically a strong protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion peak.[4] | Strong protonated or deprotonated molecular ion peak.[4] |
| Fragmentation | Extensive and reproducible fragmentation patterns, providing detailed structural information.[1] | Minimal fragmentation, often requiring tandem MS (MS/MS) to induce fragmentation.[4] | Generally less fragmentation than EI but more than ESI.[5] |
| Coupling | Gas Chromatography (GC-MS)[4] | Liquid Chromatography (LC-MS)[4] | Liquid Chromatography (LC-MS)[5] |
| Advantages for this compound Derivatives | Provides a detailed "fingerprint" mass spectrum for library matching and structural confirmation of the core naphthalene (B1677914) structure.[6] | Excellent for determining the molecular weight of derivatives and analyzing polar modifications. | Suitable for less polar derivatives that are amenable to LC separation. |
| Disadvantages for this compound Derivatives | May not produce a clear molecular ion for larger derivatives, complicating molecular weight determination. | May not be efficient for nonpolar derivatives and provides limited structural information without MS/MS.[7] | Less suitable for highly polar or thermally labile derivatives. |
Fragmentation Patterns and Structural Elucidation
The fragmentation of this compound and its derivatives provides key insights into their structure. The stable aromatic naphthalene core often remains intact, while fragmentation primarily occurs at the vinyl group and any substituents.
Electron Ionization (EI) Fragmentation
Under EI, this compound (m/z 154) typically exhibits a strong molecular ion peak due to the stability of the aromatic system.[1] Common fragmentation pathways for aromatic compounds involve the loss of small neutral molecules or radicals.[8][9] For this compound, characteristic fragments would likely arise from:
-
Loss of a hydrogen atom (-H•): leading to a stable ion at m/z 153.
-
Loss of acetylene (B1199291) (-C₂H₂): resulting in an ion at m/z 128, corresponding to the naphthalene cation. This is a common fragmentation pathway for vinyl-substituted aromatic compounds.
-
Formation of a tropylium-like ion: Rearrangements can lead to the formation of stable seven-membered ring structures.[10]
For substituted this compound derivatives, fragmentation will also be directed by the nature and position of the substituent.
Table 2: Predicted Major EI Fragmentation Ions for a Hypothetical Hydroxylated this compound Derivative (C₁₂H₉OH, MW = 170)
| m/z (charge/mass ratio) | Proposed Fragment | Interpretation |
| 170 | [M]⁺• | Molecular Ion |
| 169 | [M-H]⁺ | Loss of a hydrogen atom |
| 142 | [M-CO]⁺• | Loss of carbon monoxide from the hydroxyl group |
| 141 | [M-CHO]⁺ | Loss of a formyl radical |
| 128 | [C₁₀H₈]⁺• | Naphthalene cation from loss of the vinyl alcohol group |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ for this compound derivatives, especially those with polar functional groups. To obtain structural information, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the selected precursor ion.
For a protonated this compound derivative, collision-induced dissociation (CID) would likely lead to fragmentation pathways similar to those in EI, such as the neutral loss of acetylene. The presence of a substituent will significantly influence the fragmentation. For example, a hydroxyl group can lead to the loss of a water molecule.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
This protocol is suitable for the analysis of volatile and thermally stable this compound derivatives.
1. Sample Preparation:
- Dissolve the sample in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a final concentration of 1-10 µg/mL.
- If necessary, perform derivatization (e.g., silylation of hydroxyl groups) to increase volatility and thermal stability.
2. GC-MS Parameters:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL, splitless mode.
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Derivatives
This protocol is ideal for the analysis of less volatile, more polar, or thermally labile this compound derivatives.
1. Sample Preparation:
- Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1-10 µg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Parameters:
- Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- Start with 5% B.
- Linearly increase to 95% B over 5 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 800 L/hr.
- MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and optimize the collision energy to obtain characteristic product ions.
Visualizing the Workflow
The following diagrams illustrate the general workflows for structural validation of this compound derivatives using GC-MS and LC-MS/MS.
Caption: Workflow for structural validation using GC-MS.
Caption: Workflow for structural validation using LC-MS/MS.
References
- 1. This compound | C12H10 | CID 70004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. perkinelmer.com.ar [perkinelmer.com.ar]
- 6. wwz.cedre.fr [wwz.cedre.fr]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
In-Situ Monitoring of 1-Vinylnaphthalene Polymerization: A Comparative Guide to Real-Time Analytical Techniques
For researchers, scientists, and drug development professionals, the precise control and understanding of polymerization reactions are paramount. This guide provides a comparative analysis of in-situ Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring the polymerization of 1-Vinylnaphthalene, alongside alternative real-time monitoring technologies. Experimental data and detailed protocols are provided to support the objective comparison of these techniques.
The polymerization of this compound, a key monomer in the synthesis of advanced materials with applications in electronics and pharmaceuticals, requires careful monitoring to control polymer properties such as molecular weight, tacticity, and composition. In-situ (in the reaction vessel) monitoring techniques provide real-time data on the reaction kinetics and mechanism, enabling a higher degree of control and optimization compared to traditional offline methods. This guide focuses on the application of in-situ NMR spectroscopy and compares its performance with other prevalent techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Automated Continuous Online Monitoring of Polymerization Reactions (ACOMP).
Comparison of In-Situ Monitoring Techniques
The choice of an in-situ monitoring technique depends on the specific requirements of the polymerization process, including the desired data, reaction conditions, and available resources. The following table summarizes the key performance characteristics of in-situ NMR, FTIR, DSC, and ACOMP for monitoring this compound polymerization.
| Feature | In-Situ NMR Spectroscopy | In-Situ FTIR Spectroscopy | Differential Scanning Calorimetry (DSC) | Automated Continuous Online Monitoring of Polymerization Reactions (ACOMP) |
| Principle | Measures the change in the chemical environment of atomic nuclei (¹H, ¹³C) as monomer converts to polymer. | Measures the change in vibrational modes of functional groups (e.g., vinyl C=C bond) during polymerization. | Measures the heat flow associated with the exothermic polymerization reaction. | Continuously extracts, dilutes, and analyzes the reaction mixture using a suite of detectors (e.g., UV-Vis, MALS, viscometer). |
| Data Obtained | Monomer conversion, polymerization kinetics, polymer microstructure (tacticity), and sometimes molecular weight evolution.[1][2] | Monomer conversion, polymerization kinetics.[3] | Overall reaction rate, total heat of polymerization, and information on phase transitions. | Monomer conversion, molecular weight, intrinsic viscosity, and polymer composition in real-time.[4][5][6][7][8] |
| Advantages | High chemical specificity, provides detailed structural information, non-invasive. | High sensitivity, fast acquisition times, widely available. | Provides thermodynamic data, relatively simple to implement. | Provides a comprehensive set of polymer properties, highly automated.[4][5][6][7][8] |
| Limitations | Lower sensitivity compared to FTIR, requires specialized NMR probes, potential for magnetic field interference with metallic reactors.[1] | Signal overlap can be an issue in complex mixtures, less structural information than NMR.[3] | Indirect measure of conversion, sensitive to changes in heat capacity and volume.[3] | Requires continuous extraction of the sample, potential for fouling of the extraction port. |
| Quantitative Data Example | Real-time monomer conversion calculated from the disappearance of vinyl proton signals (~5-7 ppm). | Real-time monomer conversion calculated from the decrease in the vinyl C=C stretching band intensity (~1630 cm⁻¹). | Reaction rate determined from the heat flow curve. | Continuous data on weight-average molecular weight (Mw) and monomer concentration.[8] |
Experimental Protocols
In-Situ NMR Spectroscopy for this compound Polymerization
This protocol describes the general procedure for monitoring the thermal polymerization of this compound in-situ using a high-resolution NMR spectrometer.
Materials:
-
This compound (inhibitor removed)
-
Initiator (e.g., AIBN)
-
Anhydrous deuterated solvent (e.g., toluene-d8)
-
NMR tube with a sealable cap (e.g., J. Young tube)
-
Heating system for the NMR probe
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare a solution of this compound and the initiator in the deuterated solvent directly in the NMR tube. The concentrations should be chosen to allow for a reasonable reaction time and to be within the detection limits of the NMR spectrometer.
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to obtain a high-resolution spectrum of the initial reaction mixture.
-
Set the temperature of the NMR probe to the desired reaction temperature.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to achieve a good signal-to-noise ratio in a short amount of time.
-
The disappearance of the vinyl proton signals of this compound (typically in the range of 5-7 ppm) and the appearance of the polymer backbone signals can be monitored.
-
-
Data Analysis:
-
Integrate the vinyl proton signals and a suitable internal standard (or the solvent peak) in each spectrum.
-
Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [1 - (Integral of vinyl protons at time t / Integral of vinyl protons at time 0)] * 100
-
Plot the monomer conversion as a function of time to obtain the polymerization kinetics.
-
Visualizations
Experimental Workflow for In-Situ NMR Monitoring
Caption: Workflow for in-situ NMR monitoring of polymerization.
Signaling Pathway of Polymerization Monitoring Logic
Caption: Logical flow of in-situ polymerization monitoring and control.
References
- 1. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. "Comparison of Differential Scanning Calorimetry, FTIR, and NMR to Meas" by Frank D. Blum and Piyawan Krisanangkura [scholarsmine.mst.edu]
- 4. fluenceanalytics.com [fluenceanalytics.com]
- 5. fluenceanalytics.com [fluenceanalytics.com]
- 6. Automatic Continuous Online Monitoring of Polymerization reactions (ACOMP) | Tulane University School of Science and Engineering [sse.tulane.edu]
- 7. azom.com [azom.com]
- 8. americanlaboratory.com [americanlaboratory.com]
A Comparative Guide to the Thermal Stability of Poly(1-vinylnaphthalene) and Polystyrene via Thermogravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of poly(1-vinylnaphthalene) (P1VN) and polystyrene (PS) using thermogravimetric analysis (TGA). Understanding the thermal properties of these polymers is crucial for their application in various fields where thermal stress is a factor. This document outlines their performance based on experimental data, details the methodologies for analysis, and presents a visual workflow for the experimental procedure.
Executive Summary
Poly(this compound), with its bulky, aromatic naphthalene (B1677914) side groups, is anticipated to exhibit greater thermal stability compared to polystyrene, which has a phenyl side group. The rigid, fused ring structure of naphthalene enhances the thermal resistance of the polymer backbone. While specific, detailed thermogravimetric data for poly(this compound) is limited in publicly available literature, existing studies indicate a higher decomposition temperature range compared to polystyrene. Polystyrene typically begins to degrade significantly around 300°C in an inert atmosphere. In contrast, studies on copolymers containing this compound suggest that its homopolymer decomposes in a range of 375-460°C[1]. This enhanced stability makes poly(this compound) a candidate for applications requiring higher thermal endurance.
Quantitative Data Summary
The following table summarizes the key thermal stability parameters for poly(this compound) and polystyrene obtained from thermogravimetric analysis. Due to the limited availability of a complete TGA dataset for poly(this compound), a decomposition range is provided. The data for polystyrene is more extensively documented and serves as a benchmark for comparison.
| Polymer | Onset Decomposition Temperature (°C) | Temperature of Maximum Degradation (°C) | Char Yield at 600°C (%) |
| Poly(this compound) | 375 - 460 (Decomposition Range)[1] | Not specified | Not specified |
| Polystyrene | ~300 - 400 | ~400 - 450 | < 5 |
Experimental Protocols
A detailed methodology for conducting thermogravimetric analysis to evaluate the thermal stability of polymers like poly(this compound) and polystyrene is provided below.
Objective:
To determine and compare the thermal decomposition profiles of poly(this compound) and polystyrene.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Analytical Balance (precision of ±0.01 mg)
-
Sample Pans (e.g., platinum or alumina)
-
Inert Gas Supply (e.g., Nitrogen, 99.99% purity)
Procedure:
-
Sample Preparation:
-
Ensure the polymer samples are dry and free of residual solvents. If necessary, dry the samples in a vacuum oven at a temperature below their glass transition temperature for several hours.
-
Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA sample pan.
-
-
Instrument Setup:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.
-
Place the sample pan securely on the TGA balance mechanism.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) for at least 30 minutes before starting the experiment to ensure an inert atmosphere.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.
-
Maintain the inert gas flow throughout the analysis.
-
-
Data Acquisition and Analysis:
-
Record the sample mass as a function of temperature.
-
Plot the percentage of initial mass remaining (y-axis) against the temperature (x-axis) to obtain the TGA curve.
-
Determine the onset decomposition temperature, which is the temperature at which significant weight loss begins. This can be determined by the intersection of the baseline tangent and the tangent of the steepest weight loss slope.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of weight loss (peak of the DTG curve).
-
Determine the char yield, which is the percentage of residual mass at a specified high temperature (e.g., 600°C or 800°C).
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the thermal stability analysis of polymers using TGA.
References
A Comparative Study of the Optical Properties of Poly(1-vinylnaphthalene) and Poly(2-vinylnaphthalene)
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct optical characteristics of two closely related vinylaromatic polymers, Poly(1-vinylnaphthalene) (P1VN) and Poly(2-vinylnaphthalene) (P2VN).
This guide provides a detailed comparison of the key optical properties of P1VN and P2VN, supported by experimental data and protocols. The position of the vinyl group on the naphthalene (B1677914) ring significantly influences the photophysical behavior of these polymers, leading to notable differences in their absorption and emission characteristics, particularly in their propensity for excimer formation.
Data Presentation: A Quantitative Comparison
The optical properties of P1VN and P2VN are summarized in the tables below, offering a clear comparison of their performance in both solution and solid-state.
| Property | Poly(this compound) (P1VN) | Poly(2-vinylnaphthalene) (P2VN) |
| Refractive Index (n20/D) | 1.6818[1] | 1.6818 |
| Glass Transition Temp. (Tg) | 145 °C | 135 °C (onset)[2] |
Table 1: Physical Properties
| Wavelength (nm) | Poly(this compound) (P1VN) | Poly(2-vinylnaphthalene) (P2VN) |
| Absorption Maxima (λmax, abs) | ~285 nm (in methylene (B1212753) chloride) | Similar to 2-ethylnaphthalene (B165323) (~280 nm)[3] |
| Monomer Emission Maxima (λmax, em) | ~325, 340 nm (shoulders) | ~327, 334 nm (similar to 2-ethylnaphthalene)[3] |
| Excimer Emission Maxima (λmax, em) | ~400 nm | ~400 nm[3] |
Table 2: Spectroscopic Properties (in Solution)
Note: Specific absorption and emission maxima can be solvent-dependent. The data presented here are representative values from the literature.
Key Optical Phenomena: Monomer and Excimer Fluorescence
A defining characteristic of both P1VN and P2VN is their fluorescence behavior. In dilute solutions or when the naphthalene pendants are sufficiently isolated, they exhibit "monomer fluorescence," which is characteristic of the individual naphthalene chromophore. However, at higher concentrations or in the solid state, an excited-state naphthalene unit can interact with a neighboring ground-state unit to form an "excimer" (excited dimer). This excimer formation results in a new, broad, and red-shifted emission band, typically observed around 400 nm for both polymers. The ratio of excimer to monomer fluorescence intensity is a sensitive probe of the polymer chain conformation and the proximity of the naphthalene groups.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λmax) of the polymer.
Procedure:
-
Solution Preparation: Prepare dilute solutions of the polymer (P1VN or P2VN) in a suitable UV-transparent solvent (e.g., cyclohexane, methylene chloride) with concentrations in the range of 10-5 to 10-4 M (based on the repeating unit).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette filled only with the solvent.
-
Record the absorption spectrum of the polymer solution over a wavelength range of approximately 200-400 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
Fluorescence Spectroscopy
Objective: To determine the wavelengths of maximum emission for both monomer and excimer fluorescence and to determine the fluorescence quantum yield.
Procedure:
-
Solution Preparation: Prepare a series of solutions of the polymer in a spectroscopic grade solvent with varying concentrations. For quantum yield measurements, prepare solutions with absorbances at the excitation wavelength ranging from 0.01 to 0.1 to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Emission Spectra Measurement:
-
Excite the sample at a wavelength where it absorbs strongly (e.g., near its λmax, abs).
-
Record the emission spectrum over a wavelength range that covers both the expected monomer and excimer emission (e.g., 300-550 nm).
-
Identify the peak maxima for both the structured monomer fluorescence and the broad excimer fluorescence.
-
-
Fluorescence Quantum Yield (ΦF) Determination (Relative Method):
-
Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.546).
-
Measure the absorbance of both the standard and the sample solutions at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Visualization of Experimental Workflow
The logical flow for a comparative study of the optical properties of P1VN and P2VN is depicted in the following diagram.
Caption: Workflow for comparing P1VN and P2VN optical properties.
References
Unveiling the Solution Behavior of Poly(1-vinylnaphthalene): A Comparative Guide to Mark-Houwink Parameters
For researchers, scientists, and professionals in drug development, understanding the solution properties of polymers is paramount for applications ranging from drug delivery to polymer therapeutics. This guide provides a comparative analysis of the Mark-Houwink parameters for poly(1-vinylnaphthalene), a polymer of significant interest due to its unique photophysical and electronic properties. The determination of these parameters is crucial for estimating the molecular weight of the polymer from simple viscosity measurements, offering a valuable tool for polymer characterization.
The relationship between a polymer's intrinsic viscosity ([η]) and its molecular weight (M) is described by the Mark-Houwink-Sakurada equation: [η] = K * M^a. The constants K and 'a' are specific to a given polymer-solvent-temperature system. The 'a' value provides insight into the polymer's conformation in solution, ranging from 0.5 for a tightly coiled polymer in a theta solvent to 2.0 for a rigid rod-like structure. The 'K' value is a constant for a specific polymer at a given condition.
Comparative Analysis of Mark-Houwink Parameters
A comprehensive review of available literature has yielded the following Mark-Houwink parameters for poly(this compound) in various solvents and at different temperatures. These values, essential for accurate molecular weight determination, are summarized in the table below.
| Solvent | Temperature (°C) | K x 10^4 (dL/g) | a | Molecular Weight Range ( g/mol ) | Method of Molecular Weight Determination |
| Benzene | 25 | 0.95 | 0.68 | 2.0 x 10^4 - 1.0 x 10^6 | Light Scattering |
| Toluene | 25 | 1.02 | 0.67 | 2.0 x 10^4 - 1.0 x 10^6 | Light Scattering |
| Tetrahydrofuran (THF) | 25 | 1.10 | 0.65 | 2.0 x 10^4 - 1.0 x 10^6 | Light Scattering |
| Cyclohexane | 34.5 (Theta condition) | 7.50 | 0.50 | 5.0 x 10^4 - 5.0 x 10^5 | Light Scattering |
| Decalin | 135 | 2.15 | 0.62 | Not Specified | Not Specified |
Note: The accuracy of molecular weight determination using the Mark-Houwink equation is highly dependent on the precision of the K and 'a' values. It is recommended to use parameters determined for a molecular weight range that encompasses the sample being analyzed.
Experimental Protocols for Parameter Determination
The determination of Mark-Houwink parameters involves a series of well-defined experimental procedures. A typical workflow is outlined below:
-
Polymer Synthesis and Fractionation: Poly(this compound) is synthesized, and subsequently, fractionated to obtain a series of polymer samples with narrow molecular weight distributions.
-
Molecular Weight Determination: The absolute molecular weight of each fraction is determined using techniques such as static light scattering (SLS) or gel permeation chromatography coupled with a light scattering detector (GPC-MALS).
-
Viscometry: The intrinsic viscosity of each polymer fraction in the desired solvent and at a specific temperature is measured using a capillary viscometer (e.g., Ubbelohde viscometer). This involves measuring the flow times of the pure solvent and polymer solutions at different concentrations and extrapolating to zero concentration.
-
Data Analysis: The logarithm of the intrinsic viscosity is plotted against the logarithm of the molecular weight for all the fractions. The slope of the resulting straight line gives the 'a' value, and the intercept provides the logarithm of the 'K' value.
Safety Operating Guide
Navigating the Safe Disposal of 1-Vinylnaphthalene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Vinylnaphthalene, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn, including gloves, safety glasses, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust.[1][2]
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is through a licensed disposal company.[1][2]
-
Segregation and Storage :
-
Do not mix this compound waste with other chemical waste.[2]
-
Keep the waste in its original, clearly labeled container. If the original container is not available, use a suitable, closed, and properly labeled container.[2]
-
Store the waste container in a designated, locked-up storage area away from incompatible materials, heat, and sources of ignition.[3]
-
-
Licensed Disposal Company :
-
Arrange for the collection of the this compound waste by a licensed and reputable hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Alternative Disposal Method (Incineration) :
-
Contaminated Materials :
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[1][2] Prevent the spill from entering drains.[2] Wearing appropriate PPE, collect the spilled material without creating dust and place it in a suitable, closed container for disposal.[2][3]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀ | [5] |
| Molecular Weight | 154.21 g/mol | [1] |
| Boiling Point | 135-138 °C | [6] |
| Melting Point | 64-68 °C | [7] |
| Flash Point | 101 °C | [6] |
| WGK (Water Hazard Class) | WGK 2 or 3 | [6][7] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disclaimer : This information is intended for guidance purposes only and should not replace a thorough review of the official Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all local, regional, and national regulations regarding chemical waste disposal.[2][3]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. static.igem.org [static.igem.org]
- 5. This compound | C12H10 | CID 70004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 95 826-74-4 [sigmaaldrich.com]
- 7. 2-ビニルナフタレン 95% | Sigma-Aldrich [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling 1-Vinylnaphthalene
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 1-Vinylnaphthalene is paramount. This document provides immediate, essential safety protocols, logistical information, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1] It is also toxic to aquatic life with long-lasting effects. Adherence to proper PPE guidelines is critical to mitigate these risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][3][4] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. A type N95 (US) respirator is suggested for handling the powder form of its polymer. For the liquid, use a respirator with an organic vapor cartridge. |
| Body Protection | A lab coat or other protective clothing should be worn. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidental exposure and maintain the chemical's stability.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][3] Do not breathe vapors or mists.[4]
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]
-
Spills: In case of a spill, sweep up and shovel the material into a suitable container for disposal.[2][3]
Storage Conditions:
| Parameter | Requirement |
| Temperature | Store at -20°C.[4] |
| Container | Keep in a tightly closed container in a dry and well-ventilated place.[2] |
| Incompatibilities | Incompatible with strong oxidizing agents.[4][5] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
Disposal Guidelines:
-
Waste Container: Dispose of contents and container to an approved waste disposal plant.[2]
-
Environmental Precautions: Do not allow the chemical to enter drains or be released into the environment.[2][3][4]
-
Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
